Enzastaurin

Catalog No.
S003471
CAS No.
170364-57-5
M.F
C32H29N5O2
M. Wt
515.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enzastaurin

CAS Number

170364-57-5

Product Name

Enzastaurin

IUPAC Name

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione

Molecular Formula

C32H29N5O2

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39)

InChI Key

AXRCEOKUDYDWLF-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7

The exact mass of the compound Enzastaurin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Enzastaurin mechanism of action PKCβ inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action and Key Targets

Enzastaurin is a potent ATP-competitive inhibitor that binds to the kinase domain of PKCβ. The table below summarizes its primary and secondary mechanisms of action and the resulting cellular effects.

Mechanism Aspect Description Key Downstream Effects
Primary Target Potent, selective inhibition of PKCβ (IC₅₀ = 6 nM); 6- to 20-fold more selective for PKCβ over other isoforms (PKCα, γ, ε) [1] [2]. Inhibition of VEGF-mediated signaling, reducing angiogenesis [1].
Secondary Pathway Suppression of the PI3K/AKT cell survival pathway, independent of PKCβ inhibition [1] [3]. Reduction in phosphorylated AKT, GSK3β, and ribosomal protein S6; induction of apoptosis [1] [3].

| Cellular Outcomes | - Anti-angiogenic: Blocks VEGF-stimulated proliferation of endothelial cells and reduces microvessel density [4] [1].

  • Pro-apoptotic: Promotes programmed cell death in tumor cells [1] [5].
  • Anti-proliferative: Suppresses tumor cell proliferation [1] [6]. | Measurable reduction in pGSK3β (Ser9), a key pharmacodynamic biomarker [1] [3]. |

The following diagram illustrates the signaling pathways targeted by this compound and their roles in cancer cell survival and angiogenesis.

G Start External Stimuli (e.g., VEGF) PKCb PKCβ Start->PKCb PI3K PI3K Start->PI3K AKT AKT PKCb->AKT activates Angiogenesis Angiogenesis PKCb->Angiogenesis promotes PI3K->AKT activates GSK3b GSK3β AKT->GSK3b phosphorylates (inactivates) S6 ribosomal protein S6 AKT->S6 phosphorylates (activates) Apoptosis Apoptosis GSK3b->Apoptosis promotes Survival Cell Survival & Proliferation S6->Survival promotes Inhibit1 Inhibit1->PKCb Inhibit2 Inhibit2->AKT Enza This compound Enza->Inhibit1 Enza->Inhibit2

This compound inhibits PKCβ and AKT, blocking survival and angiogenesis signals.

Quantitative Data on Inhibition and Cellular Activity

The tables below consolidate key quantitative data from biochemical and cellular studies.

Table 1: Kinase Inhibition Profile of this compound

Kinase Isoform IC₅₀ (nM) in Cell-Free Assays Selectivity Relative to PKCβ
PKCβ 6 [2] -
PKCα 39 [2] 6.5-fold
PKCγ 83 [2] 13.8-fold
PKCε 110 [2] 18.3-fold

Table 2: Experimentally Determined Cellular Activity (IC₅₀)

Cell Line / Context Assay Type IC₅₀ / Effective Concentration Citation
Lung Cancer Cell Panels (NSCLC & SCLC) Cell Viability (72h) 0.05 - 0.2 µM [3]
Multiple Myeloma Cell Panels (e.g., MM.1S, U266) Growth Inhibition (72h) 0.6 - 1.6 µM [2]
Waldenström's Macroglobulinemia (BCWM.1, WM-WSU) Cytotoxicity (MTT, 24-48h) 2.5 - 10 µM [5]
Primary CD19+ WM cells Cytotoxicity 2.5 - 10 µM [5]
In Vivo Antitumor Efficacy (mouse xenografts) Oral Administration 75-80 mg/kg (twice daily) [5] [2]
Target Engagement Biomarker (pGSK3β Ser9) Immunoblotting (in vitro) 1 µM [3]

Experimental Protocols for Key Assays

For researchers aiming to validate this compound's activity, here are detailed methodologies for core experiments.

Kinase Inhibition Assay (Cell-Free)

This protocol measures direct inhibition of PKC enzyme activity [2].

  • Procedure:
    • Reaction Setup: Conduct 100 µL reactions in 96-well polystyrene plates. Final conditions:
      • Buffer: 90 mM HEPES (pH 7.5), 0.001% Triton X-100, 5 mM MgCl₂, 100 µM CaCl₂.
      • Cofactors: 0.1 mg/mL phosphatidylserine, 5 µg/mL diacylglycerol, 30 µM ATP, 0.005 µCi/µL ³³P-ATP.
      • Substrate: 0.25 mg/mL myelin basic protein.
      • Enzyme: Recombinant human PKCβII, PKCα, PKCε, or PKCγ.
      • Inhibitor: Serial dilutions of this compound (1-2000 nM).
    • Initiation & Incubation: Start reaction by adding enzyme. Incubate at room temperature for 60 minutes.
    • Quenching & Capture: Quench with 10% H₃PO₄. Transfer to 96-well phosphocellulose filter plates.
    • Washing & Detection: Incubate for 30-90 min, then vacuum filter and wash with 0.5% H₃PO₄. Add scintillation cocktail and read on a microbeta scintillation counter.
    • Data Analysis: Determine IC₅₀ values by fitting a logistic equation to the 10-point dose-response data.
Cellular Proliferation and Viability Assay

This is a standard method to determine this compound's anti-proliferative effects [3].

  • Procedure:
    • Plating: Plate cells at optimal density (e.g., 3,000 cells/well for NSCLC lines) in 96-well opaque white plates. Allow to attach for 24 hours.
    • Dosing: Replace medium with fresh medium (often with 1% FBS to reduce confounding growth factors). Add this compound in a concentration gradient (e.g., 0.001 µM to 5 µM).
    • Incubation: Incubate for 72 hours at 37°C.
    • Viability Measurement: Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to ATP content. Measure luminescence with a microplate luminometer.
    • Data Analysis: Calculate cell proliferation as a percentage of relative luminescence units (RLU) of treated versus untreated cells.
Pharmacodynamic Biomarker Assessment (pGSK3β)

Measuring phosphorylation of GSK3β at Ser9 confirms target inhibition in cells and tissues [7] [3].

  • Procedure:
    • Treatment & Lysis: Treat cells (e.g., ~1 million/well in 6-well plates) with this compound (e.g., 1 µM) for a few hours (up to 4 hours). Harvest cells in protein lysis buffer.
    • Protein Analysis: Resolve protein extracts by SDS-PAGE (4-15% gel).
    • Western Blotting: Transfer to membrane and probe with specific antibodies:
      • Primary Antibodies: Anti-phospho-GSK3β (Ser9), total GSK3β.
      • Secondary Antibodies: HRP-conjugated.
    • Detection: Visualize immunoreactive proteins by enhanced chemiluminescence (ECL).

The workflow for this key experiment is outlined below.

G Step1 Treat Cells with this compound Step2 Harvest Cells & Lyse Step1->Step2 Step3 SDS-PAGE Step2->Step3 Step4 Western Blot Step3->Step4 Step5 Detect with ECL Step4->Step5 Step6 Analyze pGSK3β (Ser9) Reduction Step5->Step6

Workflow for assessing pGSK3β, a key biomarker for this compound activity.

Clinical Translation and Development Challenges

This compound's clinical journey highlights both the promise and hurdles of targeted therapy development.

  • Clinical Setback and Revival: Initial development was halted after the Phase III PRELUDE trial failed to show benefit as maintenance therapy in diffuse large B-cell lymphoma (DLBCL) [1]. The drug was later revitalized by a precision medicine approach. Retrospective analysis identified a novel biomarker, Denovo Genomic Marker 1 (DGM1), which defined a patient subgroup deriving significant survival benefit from this compound [1].
  • Rationale for Drug Combinations: Strong preclinical synergy supports this compound use in combination regimens. It has shown synergistic effects (Combination Index <1) with various agents, including pemetrexed in NSCLC (abrogating G2/M checkpoint and reducing thymidylate synthase), bortezomib in Waldenström's Macroglobulinemia, and gefitinib in anti-EGFR resistant colon cancer models [5] [6] [8].
  • Repurposing for Rare Disease: A compelling mechanistic rationale emerged for using this compound in Vascular Ehlers-Danlos Syndrome (vEDS), a genetic disorder causing vascular rupture. Preclinical data indicates it can correct the underlying PKC-driven pathology [1]. A Phase III trial (PREVEnt) was initiated but suspended due to financial constraints [1].

Conclusion

This compound is a mechanistically sophisticated inhibitor whose core activity against PKCβ unleashes a cascade of direct and indirect antitumor effects. Its well-defined pharmacodynamic biomarker, pGSK3β, provides a valuable tool for confirming target engagement in experimental settings.

References

protein kinase C beta PKCβ signaling pathway in cancer

Author: Smolecule Technical Support Team. Date: February 2026

PKCβ Isoforms: Structure and Activation

The Protein Kinase C (PKC) family comprises serine/threonine kinases that are critical regulators in numerous signal transduction pathways. PKCβ is one of the conventional or classical PKC isozymes (cPKCs), which are calcium-dependent and activated by both diacylglycerol (DAG) and phosphatidylserine (PS) [1].

  • Gene and Splice Variants: The PRKCB gene, located on chromosome segment 16p11.2, gives rise to two splice variants through alternative splicing: PKCβI and PKCβII. These isoforms differ only in their last 50 amino acids but can have distinct cellular localizations and functions [2] [3].
  • Domain Architecture: Like other PKC isoforms, PKCβ has a modular structure consisting of an N-terminal regulatory moiety and a C-terminal kinase domain. Key regions include the C1 domain (binds DAG and phorbol esters), the C2 domain (contains a calcium-binding site), and the C3/C4 domains (form the ATP-binding and catalytic kinase core) [1].
  • Activation Mechanism: PKCβ activation is a multi-step process involving post-translational maturation and second-messenger signaling [1]:
    • Maturation Phosphorylation: Newly synthesized PKCβ is phosphorylated at three conserved sites: first in the activation loop by PDK-1, followed by autophosphorylation at the "turn" and "hydrophobic" motifs. This creates the mature, but inactive, enzyme.
    • Membrane Recruitment and Activation: In response to extracellular signals (e.g., growth factors, cytokines), phospholipase C (PLC) hydrolyzes PIP₂ to generate DAG and IP₃. The subsequent rise in cytosolic calcium and DAG accumulation at the membrane leads to PKCβ translocation.
    • Substrate Phosphorylation: At the membrane, PKCβ interacts with scaffolding proteins (RACKs), exposes its active site, and phosphorylates specific target substrates on serine/threonine residues.

The diagram below illustrates the core structure and activation sequence of PKCβ.

pkcb_activation cluster_1 1. Structural Domains of PKCβ cluster_reg cluster_cat cluster_2 2. Activation Process Regulatory N-terminal Regulatory Moity Catalytic C-terminal Catalytic Domain PS1 Pseudosubstrate C2 C2 Domain (Ca²⁺ binding) C1A C1 Domain (DAG binding) C1B C1 Domain (DAG binding) C3 C3 Domain (ATP binding) C4 C4 Domain (Substrate binding) Inactive Inactive State (Pseudosubstrate in active site) Mature Maturation Phosphorylation (PDK-1 & Autophosphorylation) Inactive->Mature SecondMessenger Second Messenger Production (PLCγ → DAG + IP₃ → Ca²⁺ release) Mature->SecondMessenger Active Active PKCβ (Phosphorylates substrates) SecondMessenger->Active

Diagram of PKCβ domain structure and activation cascade.

PKCβ in Cancer: Expression, Mutations, and Mechanisms

PKCβ plays a complex and context-dependent role in carcinogenesis, influencing tumor cell proliferation, survival, and interaction with the microenvironment [1].

The table below summarizes the differential expression and functional implications of PKCβ across various cancers.

Cancer Type PKCβ Expression & Role Clinical/Functional Implications
Breast Cancer Upregulated in tumor vs. normal tissue; PKCβII associated with high proliferation (Ki-67) and HER2 positivity [3]. Promotes aggressive phenotype; stromal PKCβ drives tumor growth and collagen deposition [3].
Lung Cancer Investigated as a therapeutic target; PKCβ pathway activation observed [2]. Enzastaurin (PKCβ inhibitor) showed a 6-month disease control rate of 13% in a phase II trial for advanced NSCLC [2].
Colorectal & Other Cancers PKC family shows ~20-25% mutation frequency in melanoma, colorectal, and lung squamous cell carcinoma [1]. Most PKCβ mutations are heterozygous loss-of-function, impairing second-messenger binding or phosphorylation [1].
  • Oncogenic Signaling: PKCβ activation can promote cell proliferation through upregulation of cyclin D1 and enhance survival by activating pro-tumorigenic pathways like Akt and NF-κB [2] [3]. It also inhibits apoptosis by phosphorylating proteins like P66shc, which amplifies oxidative stress and triggers cell death [4].
  • Role in the Tumor Microenvironment (TME): PKCβ in stromal cells (e.g., fibroblasts, immune cells, endothelial cells) is a critical driver of tumor progression. In breast cancer models, the absence of stromal PKCβ resulted in smaller tumors, decreased collagen deposition, and reduced macrophage infiltration [3]. PKCβ is also a well-known effector of VEGF-induced angiogenesis [3].

The diagram below summarizes the key signaling pathways and functional roles of PKCβ in cancer cells.

pkcb_signaling VEGF VEGF PKCB PKCB VEGF->PKCB GF Growth Factors GF->PKCB HG Hyperglycemia HG->PKCB Akt Akt PKCB->Akt GSK3B GSK-3β PKCB->GSK3B NFkB NF-κB PKCB->NFkB P66shc p-P66shc PKCB->P66shc CyclinD1 CyclinD1 PKCB->CyclinD1 Angio Angiogenesis PKCB->Angio ECM ECM Remodeling PKCB->ECM Survival Cell Survival Akt->Survival NFkB->Survival Immune Immune Cell Infiltration NFkB->Immune Apoptosis Apoptosis (Suppressed) P66shc->Apoptosis Promotes Prolif Proliferation CyclinD1->Prolif

PKCβ signaling pathways and functional outcomes in cancer.

PKCβ as a Therapeutic Target

The central role of PKCβ in driving tumor growth and survival has made it a compelling target for cancer therapy.

  • Inhibitor Drugs: This compound (LY317615) is an oral, selective ATP-competitive inhibitor of PKCβ. It was designed to suppress angiogenesis but also directly inhibits tumor cell proliferation and survival by blocking the PKCβ and Akt pathways, reducing phosphorylation of downstream targets like GSK-3β and S6RP [2].
  • Clinical Findings: A phase II trial of this compound in advanced NSCLC patients whose previous therapy had failed demonstrated a 6-month disease control rate of 13% with single-agent therapy, providing clinical evidence of its activity [2]. Preclinical studies showed this compound is equally active in NSCLC and SCLC cell lines, with an IC₅₀ range of 0.05–0.2 μM [2].
  • Resistance and Context: The efficacy of PKCβ inhibition can be influenced by the genetic background of tumors. Research indicates that most PKCβ mutations in human cancers are loss-of-function, and the presence of specific gene variants (e.g., the T40I substitution in PRKCB1) does not appear to affect this compound's activity [1] [2].

Experimental Protocols for PKCβ Research

For researchers aiming to investigate PKCβ, here are detailed methodologies for key in vitro and in vivo assays.

In Vitro Chemotaxis Assay

This protocol is used to study the role of PKCβ in directed cell migration (e.g., in response to chemokines like MCP-1), a key process in cancer metastasis [5].

  • Cell Preparation: Isolate primary human monocytes via Ficoll-Hypaque sedimentation followed by countercurrent centrifugal elutriation. Cells should be >95% CD14+.
  • Transfection (Optional): To manipulate PKCβ expression, transfect monocytes using a Nucleofector kit (e.g., Amaxa Human Monocyte Nucleofector Kit). Use program Y-01 with 2 µg of plasmid DNA (e.g., GFP-tagged wild-type or dominant-negative PKCβ). Incubate for 4-48 hours post-transfection.
  • Migration Assay: Quantify migration using a microchamber chemotaxis assay. Place cells in the upper chamber and a chemoattractant (e.g., 50 ng/ml MCP-1) in the lower chamber. Allow chemotaxis to proceed for 90 minutes.
  • Analysis: Fix cells in 4% paraformaldehyde for 30 minutes. Count migrated, GFP-positive cells (if transfected) in five high-powered fields using a fluorescence microscope.
In Vivo Validation via Adoptive Transfer

This model validates the in vivo relevance of PKCβ for monocyte chemotaxis within the complex tissue environment [5].

  • Cell Preparation and Labeling: Transfect human monocytes with the PKCβ construct of interest as described above. Alternatively, label freshly isolated monocytes with a fluorescent dye like PKH26.
  • Animal Model and Inflammation: Lightly anesthetize recipient mice (e.g., BALB/CJ). Inject 1 ml of 4% thioglycolate into the peritoneal cavity to initiate sterile peritonitis, which is dependent on MCP-1.
  • Adoptive Transfer: Dilate the tail veins of the mice and intravenously inject ~1.5 million transfected or labeled human monocytes in 0.2 ml of saline.
  • Harvest and Analysis: After 24 hours, sacrifice the mice and harvest peritoneal cells by lavage. Prepare cytospins and fix cells. Count the number of PKH26-positive or GFP-expressing human monocytes that have migrated to the peritoneum using fluorescence microscopy (Texas Red or FITC filter, respectively).
Analysis of Pathway Activation

To assess the pharmacodynamic effects of PKCβ inhibitors like this compound, measure the phosphorylation levels of PKCβ itself and its downstream targets [2] [4].

  • Cell Treatment and Lysis: Treat cancer cell lines with the PKCβ inhibitor at varying concentrations (e.g., 0.05–0.2 μM this compound) for a specified duration. Prepare whole cell extracts using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blotting: Resolve lysates by SDS-PAGE (e.g., 12% gel) and transfer to a PVDF membrane. Block the membrane with 5% BSA.
  • Antibody Probing: Probe the blot with primary antibodies against:
    • Phospho-PKCβ2 (to assess direct target inhibition)
    • Phospho-GSK-3β, Phospho-S6RP, Phospho-Akt (key downstream markers)
    • Corresponding total proteins to confirm equal loading.
  • Detection: Use a chemiluminescent substrate (e.g., SuperSignal West Pico) for detection. The inhibition of phosphorylation of these molecules in the same concentration range as the antiproliferative effect confirms target engagement and pathway modulation.

Key Insights for Drug Development

  • Targeting the Stroma: The potent tumor-promoting role of stromal PKCβ suggests that therapeutic strategies should aim to inhibit PKCβ in both cancer and stromal cells for maximum efficacy [3].
  • Biomarker-Driven Therapy: Assessment of phosphorylation levels of PKCβ downstream targets (e.g., GSK-3β, S6RP) in tumor biopsies could serve as a valuable pharmacodynamic biomarker for patient stratification and monitoring in vivo target inhibition by drugs like this compound [2].
  • Complex Mutational Landscape: Although PKCβ is rarely mutated via genomic gain-of-function alterations in cancer, its pathway is frequently activated through other mechanisms. Therefore, patient selection for PKCβ inhibitor trials should focus on pathway activation status rather than PKCβ mutation status [1] [2].

This guide synthesizes the current understanding of PKCβ in cancer. The field continues to evolve, particularly in understanding the stromal contributions and identifying robust biomarkers for successful clinical application of PKCβ-targeted therapies.

References

enzastaurin PI3K AKT MAPK pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Enzastaurin is an oral serine/threonine kinase inhibitor. Its primary and well-characterized target is Protein Kinase C beta (PKCβ), but it also inhibits other PKC isoforms at higher concentrations [1] [2]. By targeting PKC, which sits upstream of multiple signaling cascades, this compound indirectly suppresses both the PI3K/AKT and MAPK pathways [1] [2] [3].

The table below summarizes the key molecular effects of this compound treatment:

Target/Action Observed Effect Functional Outcome
PKCβ & other isoforms Direct inhibition; reduced phosphorylation [2]. Disruption of downstream signaling.
PI3K/AKT Pathway Reduced phosphorylation of AKT (Ser473) and its effectors (GSK3β, p70S6K) [2] [3]. Suppression of cell survival, growth, and metabolism; induction of apoptosis.
MAPK Pathway Inhibition of Erk1/2 phosphorylation [2]. Reduction in cell proliferation.
Gene Regulation Downregulation of progression genes (u-PAR, VEGFC, HIF1α); upregulation of tumor suppressors (FHIT, RASSF1) [1]. Inhibition of invasion, angiogenesis, and metastasis.

Model Systems and Key Experimental Data

The antitumor efficacy of this compound has been validated across various cancer models, with notable sensitivity in tumors harboring specific genetic alterations.

Cancer Model Genetic Context Key Experimental Findings Reference
Uveal Melanoma GNAQ mutation (codon 209) Greater antiproliferative effect (IC50: 2–4 µM) vs. wild-type (IC50: >8 µM); induction of G1 cell cycle arrest and apoptosis; inhibition of Erk1/2 phosphorylation [2]. [2]
NSCLC Various Significant reduction in migration, invasion, and in vivo metastasis; transcriptional suppression of u-PAR via Sp1, Sp3, and c-Jun [1]. [1]
Colon & Prostate Cancer Gefitinib-resistant (GEO-GR, PC3-GR) Inhibition of growth in resistant lines; cooperative effect with gefitinib; in vivo antitumor activity and increased survival in mouse xenografts [3]. [3]

Detailed Experimental Protocols

To help you replicate or analyze key findings, here are the methodologies from critical experiments.

1. Cell Proliferation/Viability Assay (MTS) This method was used to determine the IC50 of this compound in uveal melanoma cells [2].

  • Cell Seeding: Plate cells (e.g., 3 x 10³ cells per well) in a 96-well plate with medium containing 10% FBS.
  • Drug Treatment: After 24 hours, treat cells with a concentration gradient of this compound (e.g., 0 to 15 µM) or a DMSO vehicle control.
  • Incubation: Culture cells for a set period, typically 72 hours.
  • Viability Measurement: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well and incubate for 1-4 hours. Measure the absorbance at 490nm using a plate reader. Viability is calculated as a percentage relative to the untreated control.

2. Analysis of Apoptosis The induction of apoptosis in uveal melanoma cells was confirmed using the following protocol [2].

  • Treatment: Seed cells and treat with this compound at desired concentrations (e.g., 1 and 2.5 µM) for 24-48 hours.
  • Cell Staining: Collect cells (both adherent and in supernatant), wash with PBS, and resuspend in a staining solution containing YO-PRO-1 and propidium iodide (PI).
  • Flow Cytometry: Analyze the stained cells using a flow cytometer. YO-PRO-1 uptake indicates early apoptosis, while PI staining indicates late apoptosis or necrosis.

3. Western Blot Analysis for Signaling Proteins This protocol is standard for detecting changes in protein phosphorylation and expression, as shown in multiple studies [1] [2] [3].

  • Protein Extraction: Obtain total cell lysates from cultured cells or homogenized tumor tissues using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Electrophoresis: Resolve equal amounts of protein (20-50 µg) by SDS-PAGE (e.g., 4-15% gradient gels).
  • Membrane Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
  • Antibody Probing: Probe the membrane with specific primary antibodies (e.g., p-Akt(Ser473), total Akt, p-Erk1/2, p-GSK3β(Ser9)), followed by incubation with an HRP-conjugated secondary antibody.
  • Detection: Visualize immunoreactive proteins using an enhanced chemiluminescence (ECL) substrate and imaging system.

Pathway and Mechanism Visualization

The following diagram illustrates the primary signaling pathways targeted by this compound, integrating its points of inhibition. The diagram is rendered from the DOT code below, which you can modify for your own use with Graphviz.

G GPCR Growth Factors/ GPCRs PKC PKC (β, δ, α, ε, γ) GPCR->PKC Activates PI3K PI3K GPCR->PI3K Activates PKC->PI3K Activates MAPK_Pathway MAPK Pathway (Erk1/2) PKC->MAPK_Pathway Activates PIP3 PIP3 PI3K->PIP3 Produces PIP2 PIP2 PIP2->PIP3 PTEN (Reverses) PDK1 PDK1 PIP3->PDK1 Recruits/Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) Downstream Downstream Effects: Cell Survival Proliferation Metabolism (Angiogenesis, Invasion) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) MAPK_Pathway->Downstream Enza This compound Enza->PKC Directly Inhibits Enza->AKT Suppresses Phosphorylation Enza->MAPK_Pathway Suppresses Activation

This compound inhibits PKC, suppressing both PI3K/AKT and MAPK signaling to block tumor progression.

Research Implications and Future Directions

The evidence suggests several promising research and clinical applications for this compound:

  • Overcoming Drug Resistance: Its ability to inhibit the PI3K/AKT pathway makes it a strong candidate for combination therapies, particularly in tumors that have developed resistance to EGFR inhibitors like gefitinib [3].
  • Targeting Specific Mutations: The heightened sensitivity of GNAQ-mutant uveal melanoma provides a rationale for patient stratification based on genetic markers, a strategy that could improve clinical trial outcomes [2].
  • Multi-faceted Antitumor Activity: Beyond direct cytotoxicity, this compound's effects on angiogenesis (via VEGF reduction) and metastasis (via u-PAR inhibition) highlight its potential as a multi-functional therapeutic agent [1] [3].

References

enzastaurin structure acyclic bisindolylmaleimide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Core Scaffold

The following table details the core chemical characteristics of enzastaurin:

Attribute Description
Chemical Names This compound; LY-317615 [1]
IUPAC Name 3-(1-Methyl-1H-indol-3-yl)-4-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)-1H-pyrrole-2,5-dione [1]
Molecular Formula C₃₂H₂₉N₅O₂ [1]
Molecular Weight 515.617 g·mol⁻¹ [1]
Core Scaffold Acyclic bisindolylmaleimide (BIM) [2] [3]
Key Functional Group Maleimide, which is critical for its kinase inhibitory activity [3]

Bisindolylmaleimides (BIMs) are synthetic compounds biosynthetically related to natural products like arcyriarubin [3]. Their structure features two indole groups attached to a central maleimide ring. The maleimide functional group is key to the compound's activity, and the flexibility of the acyclic structure contributes to its drug-like properties [3].

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects primarily by targeting key signaling pathways that control cancer cell survival and proliferation.

G This compound This compound PKCb PKC-β This compound->PKCb Inhibits AKT AKT Phosphorylation PKCb->AKT Suppresses GSK3b GSK3β Phosphorylation AKT->GSK3b Decreases Apoptosis Induces Apoptosis AKT->Apoptosis Promotes Survival Cell Survival & Proliferation GSK3b->Survival Reduces Survival->Apoptosis Leads to

This compound mechanism of action: inhibits PKC-β and suppresses AKT pathway.

  • Primary Target: this compound binds to the ATP-binding site and selectively inhibits the protein kinase C beta (PKC-β) isozyme [1].
  • Downstream Signaling: By inhibiting PKC-β, this compound suppresses the AKT signaling pathway, a critical regulator of cell survival. This leads to decreased phosphorylation of both AKT and GSK3β [2].
  • Biological Outcomes: Inhibition of this pathway induces apoptosis (programmed cell death) in tumor cells. Research in multiple myeloma and B-cell lymphoma cell lines indicates that this apoptosis occurs in a caspase-independent manner [2] [4]. The phosphorylation status of GSK3β serves as a reliable pharmacodynamic marker for this compound's biological activity [2].

Key Preclinical and Quantitative Data

The antitumor efficacy of this compound has been demonstrated in various cellular models, showing activity at low micromolar concentrations.

Table: Efficacy of this compound in Preclinical Cancer Models

Cell Line / Model Key Findings Concentration / Context
Multiple Myeloma (MM) Cell Lines (MM.1S, etc.) [2] Induced cell death in all tested lines, including dexamethasone- and chemotherapy-resistant variants. 1-3 μmol/L for 72 hours
Dexamethasone-Sensitive MM.1S [2] This compound and dexamethasone had an additive effect on increasing cell death. Co-treatment
MM.1S with IGF-I [2] IGF-I did not block cell death induced by a higher concentration of this compound. 3 μmol/L this compound
B-cell Lymphoma Cell Lines [4] Induced apoptosis, inhibited phosphorylation of PKC, RSK, and AKT; also involved BAD activation. -
B-cell Lymphoma [4] Showed synergistic effects when combined with chemotherapeutic agents chlorambucil and fludarabine. Combination treatment

Synthesis of Bisindolylmaleimides

The synthesis of BIM scaffolds like this compound typically follows one of two strategies [3]:

  • Using Preformed Maleimides: This common route involves the electrophilic substitution of indoles. Indoles are first activated at the C-3 position with a Grignard reagent (e.g., indolylmagnesium iodide) or a non-nucleophilic base (e.g., LiHMDS) and then reacted with 2,3-dihalomaleimides (dibromo- or dichloromaleimide) to form the bisindolylmaleimide core [3].
  • Constructing the Maleimide Ring: Alternative methods involve building the maleimide ring in the final steps of the synthesis, often from precursors like maleic anhydrides [3].

The synthesis can be solvent-dependent, and the use of N-alkylated maleimides (as opposed to the NH form) often leads to higher yields in the Grignard step [3].

Clinical Trial Status and Challenges

This compound has been investigated in several late-stage clinical trials, though with mixed outcomes:

  • Glioblastoma: An active Phase 3 trial (NCT03776071) is investigating this compound plus temozolomide during and after radiation therapy for newly diagnosed glioblastoma, with a focus on a novel genomic biomarker (DGM1) [5]. This indicates a ongoing interest in a biomarker-driven approach.
  • Lymphoma: A Phase 3 trial for lymphoma conducted by Lilly was halted in 2013 after failing to meet its endpoints [1].
  • Vascular Ehlers-Danlos Syndrome (vEDS): A Phase 3 trial (PREVEnt) was initiated in July 2022 but was indefinitely suspended in October 2022 for strategic cost-saving reasons [1].

A key challenge in oncology drug development, noted for multitarget anti-angiogenic agents in glioblastoma, is the redundancy of signaling pathways and the compensatory activation of parallel survival pathways, which can limit the efficacy of single-target agents [6].

References

enzastaurin antiangiogenic effects tumor vasculature

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Enzastaurin exerts its antiangiogenic and antitumor effects through several interconnected molecular mechanisms, summarized in the table below.

Mechanism of Action Key Molecular Targets & Effects Biological Outcome
Primary PKCβ Inhibition Inhibits VEGF-activated PKCβ phosphorylation; reduces phosphorylation of GSK3β at Ser9 [1]. Suppresses endothelial cell proliferation & survival; inhibits angiogenesis [1].
Downstream Signaling Disruption Suppresses AKT phosphorylation and its effector, p70S6K; decreases VEGF expression/secretion [2]. Reduces prosurvival signaling; has direct antiangiogenic & antitumor effects [2].
Gene Expression Modulation Downregulates progression genes (u-PAR, VEGFC, HIF1α); upregulates tumor suppressor genes (VHL, RASSF1, FHIT) [3]. Inhibits tumor cell invasion, metastasis, and associated proteolysis [3].
Direct Drug Efflux Interference Directly binds and inhibits ABCB1 (P-glycoprotein); reduces ABCB1-mediated drug efflux [4]. Re-sensitizes multidrug-resistant cancer cells to chemotherapeutic agents [4].

Experimental Evidence & Efficacy Data

The efficacy of this compound has been demonstrated across various cancer models. Key quantitative findings on its antiangiogenic and antitumor activity are consolidated in the table below.

Study Model Treatment Regimen Key Efficacy Findings Citation
Pancreatic Cancer Xenografts Enz (100 mg/kg, twice daily) + Radiation (RT) Enhanced tumor growth delay vs. alone; greater reduction in microvessel density; radiosensitization of HDMEC (enhancement ratio: 1.31) [1]. [1]
Colon & Prostate Cancer Cells (in vitro) Enz (0.5-2.5 µM) Inhibited growth of GEO, PC3 cells & gefitinib-resistant (GR) counterparts; reduced pAkt, pp70S6K, pGSK3β, VEGF [2]. [2]
Colon Cancer Xenografts (in vivo) Enz + Gefitinib Cooperative antitumor effect in GEO & GEO-GR models; increased median survival of mice [2]. [2]
NSCLC Cells (in vitro) Enz (low micromolar range) Significant reduction in migration, invasion, & in vivo metastasis to lungs/liver (CAM assay) [3]. [3]
Multidrug-Resistant Cell Lines Enz (0.3125 µM) Sensitized ABCB1-expressing cells to vincristine, paclitaxel, & actinomycin D; increased rhodamine 123 accumulation [4]. [4]

Key Experimental Protocols

To evaluate the antiangiogenic effects of this compound, several standard in vitro and in vivo methodologies are commonly used.

  • In Vitro Capillary Sprouting Assay: This assay assesses the formation of capillary-like structures by endothelial cells. Human Dermal Microvascular Endothelial Cells (HDMECs) are embedded in a collagen matrix (e.g., Vitrogen 100) and stimulated with VEGF (e.g., 50 ng/mL). Cells are then treated with this compound, and the number of sprouts is quantified daily under a phase-contrast microscope across multiple high-power fields [1].
  • In Vivo Xenograft Models: To study tumor growth and angiogenesis, immunodeficient mice are implanted subcutaneously with human cancer cells (e.g., pancreatic Panc-1 or BxPC3 cells). Once tumors reach a predetermined volume (e.g., 100 mm³), mice are randomized into treatment groups: vehicle control, this compound alone (e.g., 100 mg/kg orally, twice daily), radiation alone, or the combination. Tumor volume is measured regularly, and microvessel density is quantified via immunohistochemical staining for CD31 in harvested tumor tissues [1].
  • Colony Formation Assay (Clonogenic Survival): This method determines cell reproductive viability after treatment. Endothelial cells or tumor cells are treated with this compound and/or radiation, then trypsinized and plated at low density to allow colony formation over 10-14 days. Colonies are fixed, stained, and counted. The Mean Inactivation Dose (MID) is calculated, and a Radiation Enhancement Ratio (ER) can be derived to quantify radiosensitization [1].

Signaling Pathway Workflow

The following diagram synthesizes the core signaling pathway targeted by this compound and the subsequent experimental approaches used to investigate its effects, based on the methodologies from the cited research.

G cluster_pathway This compound Mechanism of Action cluster_experiments Key Experimental Assessments VEGF VEGF Secretion by Tumor Cell PKCb PKCβ Activation in Endothelial Cell VEGF->PKCb GSK3b GSK3β Phosphorylation (Ser9) PKCb->GSK3b Survival Endothelial Cell Survival & Proliferation GSK3b->Survival Assay3 Western Blot Analysis (pGSK3β, pAkt, VEGF) GSK3b->Assay3 Angiogenesis Tumor Angiogenesis Survival->Angiogenesis Assay2 Colony Formation Assay (Radiosensitization) Survival->Assay2 Assay1 In Vitro Capillary Sprouting Assay Angiogenesis->Assay1 Assay4 In Vivo Xenograft Models (Tumor Growth & MVD) Angiogenesis->Assay4 Enza This compound Inhibition Enza->PKCb Assay5 Gene Expression Analysis (u-PAR, HIF1α, VHL) Enza->Assay5

Research Implications and Future Directions

The evidence positions this compound as a multifaceted agent with potential beyond pure PKCβ inhibition.

  • Overcoming Drug Resistance: Its ability to suppress prosurvival pathways like AKT and p70S6K, and directly inhibit the ABCB1 drug efflux pump, provides a strong rationale for combining it with other targeted therapies or chemotherapeutics to overcome intrinsic or acquired resistance [2] [4].
  • Broad-Spectrum Potential: Efficacy across pancreatic, colon, prostate, lung, and glioblastoma models in preclinical studies suggests potential applicability in multiple highly vascularized or aggressive tumor types [1] [2] [3].
  • Clinical Translation Challenges: Despite robust preclinical data, the clinical development of this compound has faced challenges. Its efficacy as a monotherapy has been limited in late-phase trials, highlighting a common translational gap. Future research may focus on identifying predictive biomarkers for patient selection and optimizing its use in rational combination regimens [5].

References

enzastaurin induction of apoptosis in cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

The table below summarizes the primary molecular mechanisms through which enzastaurin promotes apoptosis.

Mechanism Description Key Downstream Effects
Inhibition of PKC/PI3K/Akt Pathway [1] [2] Primary target is Protein Kinase C beta (PKCβ); also inhibits other PKC isoforms and downstream PI3K/Akt signaling. [2] [3] Reduces phosphorylation of GSK3β and Akt; suppresses pro-survival signals; decreases VEGF expression. [1] [4] [2]
Transcriptional Regulation [2] Inhibits transcription factors (Sp1, Sp3, c-Jun) binding to promoter of u-PAR gene. Downregulates u-PAR, critical for tumor invasion/metastasis; impacts expression of other genes (VEGFC, HIF1α). [2]
Cell Cycle Arrest [5] Induces G2/M phase arrest in breast cancer cells (MCF-7). Halts cell cycle progression, creating favorable conditions for apoptosis initiation. [5]
Synergy with Pemetrexed [1] [4] Combined treatment enhances cytotoxic effect. Abrogates G2/M checkpoint; reduces pemetrexed-induced Thymidylate Synthase upregulation. [4]
Inhibition of MASTL Kinase [5] Novel target identified in breast cancer; MASTL regulates mitotic progression. Promotes mitotic arrest and cell death; EC₅₀ of 17.13 µM in MCF-7 cells. [5]

The core signaling pathways targeted by this compound and their interactions can be visualized as follows, integrating the mechanisms described above:

G cluster_inputs External Stimuli cluster_inhibitor This compound Inhibition cluster_targets Primary Molecular Targets cluster_pathways Core Signaling Pathways cluster_outcomes Cellular Outcomes Growth Factors/Stress Growth Factors/Stress PKCβ/Isoforms PKCβ/Isoforms Growth Factors/Stress->PKCβ/Isoforms Activates This compound This compound This compound->PKCβ/Isoforms Inhibits MASTL Kinase MASTL Kinase This compound->MASTL Kinase Inhibits Transcription (u-PAR) Transcription (u-PAR) This compound->Transcription (u-PAR) Suppresses PI3K/Akt Pathway PI3K/Akt Pathway PKCβ/Isoforms->PI3K/Akt Pathway Activates Cell Cycle (G2/M Arrest) Cell Cycle (G2/M Arrest) MASTL Kinase->Cell Cycle (G2/M Arrest) Regulates Inhibited Invasion/Metastasis Inhibited Invasion/Metastasis Transcription (u-PAR)->Inhibited Invasion/Metastasis Promotes Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Suppresses Reduced Proliferation Reduced Proliferation PI3K/Akt Pathway->Reduced Proliferation Promotes Cell Cycle (G2/M Arrest)->Apoptosis Promotes

This compound's multi-target mechanism inhibits key survival pathways and directly promotes apoptosis.

Experimental Evidence and Efficacy Data

The pro-apoptotic and anti-proliferative effects of this compound have been quantified in various cancer models, as shown in the table below.

Cancer Type Cell Line / Model Key Findings / Effect Experimental Measure / IC₅₀
Ovarian Cancer [1] HEY (parental & chemo-resistant subclones) Synergistic inhibition of proliferation & apoptosis induction with pemetrexed. Combination Index (CI) < 0.9 (synergism); Increased caspase activity & PARP cleavage. [1]
Non-Small Cell Lung Cancer (NSCLC) [4] A549, SW1573 Synergistic growth inhibition & increased apoptosis with pemetrexed; reduced p-Akt & p-GSK3β. ~58% reduction in p-Akt (A549); >50% reduction in TS activity. [4]
NSCLC (Invasion/Metastasis) [2] H460, A549, H1299 Significant reduction in migration, invasion, & in vivo metastasis; downregulation of u-PAR, VEGFC, HIF1α. In vivo CAM assay: reduced metastasis to lungs/liver. [2]
Breast Cancer [5] MCF-7 Inhibition of MASTL kinase; induction of G2/M phase arrest & apoptosis. MASTL kinase EC₅₀: 17.13 µM; Cytotoxicity IC₅₀: ~15 µM (72h). [5]
Acute Myeloid Leukemia (AML) [3] HL-60, MV4-11, Patient blast cells Promotion of apoptosis; suppression of p-PKCα, p-BCL2, & p-ERK. Varies by cell line; effective at higher doses (e.g., ~20-40 µM). [3]
Colorectal Cancer [6] In silico & in vitro models System biology analysis identifies key targets (ATM, ERBB2) & pathways (PI3K-Akt). Network pharmacology & molecular docking support. [6]

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are the core methodologies from key studies.

Cell Proliferation Assay (MTS/MTT)

This standard colorimetric assay measures the reduction in cell viability and proliferation after this compound treatment [1] [4] [2].

  • Procedure:
    • Seed cells in 96-well plates (e.g., 3,000-5,000 cells/well) and allow to attach for 24 hours.
    • Treat cells with a concentration range of this compound (e.g., 0.625-40 µM) or vehicle control (DMSO) for 72 hours.
    • Add MTS/MTT reagent and incubate for 2-4 hours for formazan crystal formation.
    • Measure absorbance at 490 nm (MTS) or 540 nm (MTT). Calculate the percentage of viable cells relative to the control to determine IC₅₀ values [1] [2].
Analysis of Apoptosis

Multiple methods are used to confirm and quantify this compound-induced apoptosis.

  • Cell Death Detection ELISA: This photometric immunoassay quantitatively measures histone-associated DNA fragments (mono- and oligonucleosomes) in the cytoplasm, a hallmark of apoptosis [1].
  • Flow Cytometry with Annexin V/PI Staining:
    • Harvest cells (both adherent and floating) after drug treatment.
    • Stain with Annexin V-FITC and Propidium Iodide (PI).
    • Analyze by flow cytometry to distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/necrotic (Annexin V⁺/PI⁺) cell populations [5].
  • Western Blot Analysis for Apoptotic Markers: Detect cleavage (activation) of key proteins like caspase-8, caspase-9, and PARP using specific antibodies [1].
Drug Combination Studies (e.g., with Pemetrexed)

To evaluate synergy, the Combination Index (CI) method by Chou and Talalay is widely used [4].

  • Procedure:
    • Treat cells with this compound and pemetrexed alone and in combination at fixed molar ratios (often based on their individual IC₅₀ values).
    • Measure growth inhibition using the MTT assay after 72 hours of treatment.
    • Analyze data with software (e.g., CalcuSyn). A CI < 0.9 indicates synergism, CI = 0.9-1.1 indicates additivity, and CI > 1.1 indicates antagonism [4].

Research Implications and Future Directions

The evidence positions this compound as a promising multi-mechanistic agent in oncology research.

  • Overcoming Chemoresistance: Its synergistic activity with pemetrexed in resistant ovarian cancer subclones suggests a potential strategy to combat chemotherapy failure [1].
  • Multi-Targeting Approach: this compound's ability to simultaneously inhibit proliferation (via PKC/MASTL), survival (via Akt), and metastasis (via u-PAR) addresses multiple hallmarks of cancer [2] [5].
  • Biomarker-Driven Therapy: The identification of u-PAR as a potential marker for this compound response and resistance highlights the importance of patient stratification for future clinical trials [2].

References

Pharmacokinetic Parameters of Enzastaurin and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes key steady-state pharmacokinetic parameters of Enzastaurin and its primary active metabolite, LSN326020 (LY326020), from studies in different patient populations.

Analyte / Population Dose Cav, ss (nmol/L) AUCτ, ss (nmol•h/L) t1/2 (hours) Study Details
This compound (Chinese patients) [1] 500 mg daily 1,210 29,100 14 Refractory solid tumors and lymphoma
LSN326020 (Chinese patients) [1] 500 mg daily 907 21,800 42 Refractory solid tumors and lymphoma
This compound (Japanese patients) [2] 500 mg daily Achieved target >1,400 nmol/L Data extrapolated from mean Cmin Information missing Advanced solid tumors
This compound (with Erlotinib) [3] 500 mg daily Information missing Information missing Information missing Advanced solid malignancies; No major PK interaction

Metabolism and Pharmacokinetic Profile

  • Primary Metabolic Pathway: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system [2] [3]. This pathway leads to the formation of several metabolites.
  • Active Metabolites: Three key active metabolites have been identified: a desmethylenepyrimidyl metabolite (LY326020 or LSN326020), a desmethyl metabolite (LY485912), and a hydroxymethyl intermediate (LSN2406799) [2] [1]. These metabolites inhibit PKC-β with potencies similar to the parent drug, this compound [2].
  • Target Concentration: Based on in vitro studies, the target total plasma concentration (this compound plus its active metabolites) required to achieve clinical efficacy was estimated to be greater than 1400 nmol/L [2] [4]. A daily 500 mg dose was found to reliably achieve this target concentration [2] [1].

The following diagram illustrates the metabolic pathway of this compound and its key active metabolites:

G A This compound (Oral Administration) B CYP3A4 Metabolism A->B C Primary Active Metabolites B->C D LY326020 (LSN326020) Desmethylenepyrimidyl C->D E LY485912 Desmethyl C->E F LSN2406799 Hydroxymethyl C->F

Mechanism of Action and Signaling Pathways

This compound is an oral serine/threonine kinase inhibitor. Its primary mechanism involves targeting the Protein Kinase C (PKC) and phosphoinositide 3-kinase (PI3K)/AKT pathways [2] [1].

  • PKC Inhibition: By inhibiting PKC-β, this compound suppresses tumor-induced angiogenesis and VEGF signaling, which are critical for tumor growth and survival [4] [1].
  • PI3K/AKT Pathway Suppression: The drug also inhibits the PI3K/AKT pathway, a major regulator of cell survival and proliferation. This dual inhibition leads to reduced tumor cell proliferation and the induction of apoptosis (programmed cell death) [2] [1].

The diagram below outlines the key signaling pathways inhibited by this compound:

G Enza This compound PKC Inhibits PKC-β Enza->PKC PI3K Inhibits PI3K/AKT Pathway Enza->PI3K Angio Suppresses Angiogenesis (VEGF-mediated) PKC->Angio Prolif Suppresses Tumor Cell Proliferation PI3K->Prolif Apop Induces Apoptosis PI3K->Apop BioProc Key Biological Processes

Key Clinical and Dosing Considerations

  • Food Effect: Administration of this compound after a meal (particularly a high-fat breakfast) significantly increases its absorption and plasma exposure compared to the fasted state [2] [4]. This is a standard administration instruction in clinical protocols.
  • Drug Interactions: Coadministration with enzyme-inducing antiepileptic drugs (EIAEDs), which are strong CYP3A4 inducers, drastically reduces (by approximately 80%) the plasma exposure of this compound [4]. This necessitates dose adjustments or alternative treatments in patients on these medications.
  • Recommended Phase II Dose: Across multiple studies in different populations, 500 mg taken orally once daily has been established as the recommended dose for phase II trials [2] [1]. This dose consistently achieves the target plasma concentration while maintaining a tolerable safety profile.

References

Quantitative Data on Enzastaurin's Anti-Proliferative Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of enzastaurin across different cancer cell lines, providing a measure of its potency.

Cancer Type Cell Line IC₅₀ / Effective Concentration Key Findings/Pathways Affected Citation
Multiple Myeloma MM.1S, MM.1R, RPMI 8226, others 0.6 - 1.6 µM Inhibits proliferation; induces apoptosis; suppresses p-GSK3β, p-S6, p-AKT [1]
Breast Cancer MCF-7 EC₅₀: 17.13 µM (for MASTL kinase inhibition) Inhibits MASTL kinase; induces G2/M phase arrest; induces apoptosis [2]
Lung Cancer (NSCLC) 22 cell line panel Variable (study identified sensitive/resistant groups) Sensitivity associated with JAK/STAT signaling pathway overexpression (e.g., JAK1) [3]
B-cell Lymphoma Various (e.g., Granta 519, HBL-2) Tested at 10 µM Reduces viability & proliferation by 15-20%; induces G2/M arrest & apoptosis [4]
Diffuse Large B-cell Lymphoma (DLBCL) HBL-1, TMD8, etc. Used in combination with Ibrutinib Synergistic effect with Ibrutinib; downregulates BCR, NF-κB, JAK/STAT, MAPK pathways [5] [6]

Detailed Experimental Protocols

Here is a summary of common methodologies used in the cited studies to evaluate this compound's effects on cell proliferation.

Cell Viability and Proliferation Assays
  • Principle: These assays measure the number of viable cells after drug treatment, often by quantifying ATP levels (an indicator of metabolically active cells) or using colorimetric dyes.
  • Common Protocols:
    • Cell Titer-Glo Luminescent Assay: Cells are seeded in 96-well plates and treated with a dose range of this compound for 72 hours. The Cell Titer-Glo reagent is added, and the resulting luminescence, proportional to the amount of ATP present, is measured [5] [6].
    • MTS Assay: After a 72-hour treatment with this compound, the MTS reagent is added to the wells. Active cells convert MTS into a formazan dye, whose absorbance is measured at 490 nm [3].
    • MTT Assay: Similar to MTS, this assay uses MTT tetrazolium, which is reduced to purple formazan by living cells. The formazan crystals are dissolved in DMSO, and the absorbance is measured [2].
Apoptosis Analysis by Flow Cytometry
  • Principle: This method distinguishes and quantifies apoptotic cells by detecting the externalization of phosphatidylserine.
  • Protocol: After 24-48 hours of this compound treatment, cells are stained with Annexin V-APC (which binds to phosphatidylserine) and Propidium Iodide (PI) (which stains dead cells). The stained cells are then analyzed using a flow cytometer to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/dead cells (Annexin V+/PI+) [2] [6].
Cell Cycle Analysis by Flow Cytometry
  • Principle: This technique determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.
  • Protocol: Following drug treatment, cells are fixed in 70% ethanol, treated with RNase, and stained with Propidium Iodide (PI). The DNA content of the cells is measured by flow cytometry. An increase in the G2/M or G1 peak indicates cell cycle arrest [2] [6] [4].

This compound's Mechanism of Action and Signaling Pathways

This compound is a potent oral serine/threonine kinase inhibitor. Its primary known target is Protein Kinase C beta (PKCβ), with an IC₅₀ of 6 nM. It also inhibits other PKC isoforms like PKCα, PKCγ, and PKCε with lower potency [7]. By inhibiting these kinases, this compound affects several downstream signaling pathways that are crucial for cancer cell survival and proliferation.

The following diagram illustrates the core signaling pathways targeted by this compound and their role in cell proliferation.

G cluster_paths Key Pathways Inhibited by this compound This compound This compound PKCb PKCβ This compound->PKCb AKT PI3K/AKT/mTOR Pathway PKCb->AKT GSK3b GSK3β Phosphorylation PKCb->GSK3b RSK RSK PKCb->RSK JAK JAK/STAT Pathway PKCb->JAK MAPK MAPK Pathway PKCb->MAPK NFkB NF-κB Pathway PKCb->NFkB uPAR u-PAR (Invasion/Metastasis) PKCb->uPAR Proliferation Proliferation AKT->Proliferation GSK3b->Proliferation BAD BAD (Pro-apoptotic protein) RSK->BAD Activates Survival Survival BAD->Survival Promotes Apoptosis JAK->Proliferation MAPK->Proliferation NOTCH1 NOTCH1 NFkB->NOTCH1 NFkB->Survival Invasion Invasion uPAR->Invasion NOTCH1->Proliferation

The diagram shows that this compound's inhibition of PKCβ has a cascade effect, disrupting multiple downstream pathways that cancer cells depend on. This leads to:

  • Reduced Proliferation: Through inhibition of AKT, GSK3β, JAK/STAT, and MAPK pathways [5] [8] [1].
  • Induced Apoptosis: By activating pro-apoptotic proteins like BAD and disrupting survival signals [9] [1].
  • Inhibited Invasion & Metastasis: Via downregulation of proteins like u-PAR [8].

Key Insights for Research and Development

  • Explore Combination Therapies: this compound shows strong synergistic effects with other agents. A key finding is its synergy with Ibrutinib in DLBCL, where the combination more effectively downregulated oncogenic pathways and showed efficacy across molecular subtypes [5] [6]. It also shows synergy with bortezomib in multiple myeloma and with conventional chemotherapies like chlorambucil [9] [1].
  • Investigate Biomarkers for Sensitivity: Research indicates that the JAK/STAT signaling pathway may be a predictive biomarker for this compound sensitivity, particularly in lung cancer [3]. Furthermore, the expression of u-PAR has been proposed as a potential marker for this compound response and resistance in NSCLC [8].
  • Consider Broader Kinase Inhibition: Beyond PKCβ, this compound has been identified as an inhibitor of MASTL kinase, a regulator of mitotic progression, revealing a new potential mechanism for its anti-proliferative activity in breast cancer [2].

References

Early Phase Clinical Trial Data for Enzastaurin

Author: Smolecule Technical Support Team. Date: February 2026

Trial Phase Patient Population Primary Endpoints & Key Results Common Grade ≥3 Toxicities Key Findings & Conclusions

| Phase I [1] | Recurrent high-grade gliomas (on EIAEDs) | PK Endpoint: Target steady-state concentration >1400 nM. Dosing: 525 mg, 700 mg, 900 mg/day. | Thrombosis, thrombocytopenia, hemorrhage, elevated ALT. | EIAEDs reduced drug exposure by ~80%. MTD not reached. Therapy well tolerated. | | Phase II [1] | Recurrent high-grade gliomas (not on EIAEDs) | 6-month PFS: GBM: 7%; Anaplastic Glioma: 16%. Objective Radiographic Response: 25% (21/84 patients). | Thrombosis, thrombocytopenia, hemorrhage, elevated ALT. | Demonstrated anti-glioma activity, but insufficient single-agent activity for further development as a monotherapy. | | Phase III [2] | Recurrent Glioblastoma (compared to Lomustine) | Median PFS: 1.5 mos (Enzastaurin) vs 1.6 mos (Lomustine). Overall Survival: 6.6 mos (this compound) vs 7.1 mos (Lomustine). | Significantly better hematologic toxicity profile than Lomustine (1 vs 46 events). | Well-tolerated but did not demonstrate superior efficacy compared to lomustine. |

Experimental Protocols & Methodologies

The design and key methodologies from the Phase I/II trial [1] provide insight into how this data was generated.

  • Study Design & Treatment:

    • Patient Stratification: Patients were stratified based on whether they were taking enzyme-inducing antiepileptic drugs (EIAEDs), which significantly impact drug metabolism.
    • Phase I (Patients on EIAEDs): This was a dose-escalation study (525, 700, and 900 mg/day) with a pharmacokinetic (PK) endpoint. The goal was to achieve a steady-state serum concentration of this compound and its metabolites above 1400 nM, a level estimated for clinical efficacy.
    • Phase II (Patients not on EIAEDs): Patients received a daily flat dose of 500 or 525 mg. A treatment cycle was 6 weeks, and the primary objectives were radiographic response and 6-month progression-free survival (PFS6).
  • Pharmacokinetic (PK) Analysis:

    • Sampling: Plasma samples were collected at specified time points on day 1 and after 2 weeks of treatment in cycle 1.
    • Analysis Method: Concentrations of this compound and its metabolites were determined using turbo ion spray, liquid chromatography/tandem mass spectrometry (LC/MS/MS).
    • Parameter Calculation: PK parameters (C~max~, AUC~0-24~, t~max~) were calculated using non-compartmental methods with WinNonlin software.
  • Pharmacodynamic (PD) & Biomarker Analysis:

    • Target Engagement: To confirm the drug was hitting its intended target, researchers measured the phosphorylation status of Glycogen Synthase Kinase-3 (GSK3) in peripheral blood mononuclear cells (PBMCs) as a potential biomarker of PKC inhibition.
    • Method: PBMCs were prepared from whole blood, and phosphorylation of GSK3 was detected using a commercially available ELISA kit.
  • Efficacy Assessment:

    • Tumor Response: Evaluated by contrast-enhanced MRI every 6 weeks. Tumor response was assessed using standard criteria, requiring a stable corticosteroid dose and clinical stability.
    • Independent Review: All partial and complete responses were confirmed independently by multiple reviewers to ensure objectivity.

Evolving Understanding of this compound's Mechanism

Initially developed as a specific Protein Kinase C beta (PKCβ) inhibitor, later research revealed a more complex mechanism, which is crucial for interpreting clinical results [3] [4].

G cluster_known Initial Primary Target cluster_other_pkc Other PKC Isoforms cluster_pathways Downstream Signaling Pathways This compound This compound PKCbeta PKCβ (Inhibited) This compound->PKCbeta PKCalpha PKCα (Inhibited at Higher Doses) This compound->PKCalpha At Higher Doses AKT_pathway PI3K/AKT Pathway (Inhibited) This compound->AKT_pathway Direct Inhibition VEGF VEGF PKCbeta->VEGF VEGF-Mediated Angiogenesis (Suppressed) GSK3 GSK3 PKCalpha->GSK3 Phosphorylation (Suppressed) ERK ERK PKCalpha->ERK Activation (Suppressed) BCL2 BCL2 Phosphorylation (Suppressed) PKCalpha->BCL2 Apoptosis Apoptosis GSK3->Apoptosis Promotes Angiogenesis Angiogenesis VEGF->Angiogenesis Cell_Survival Cell_Survival AKT_pathway->Cell_Survival Promotes (Inhibition Suppresses) BCL2->Apoptosis Inhibits (Suppression Promotes Apoptosis)

> this compound's multi-target mechanism of action, showing inhibition of PKCβ, other PKC isoforms like PKCα at higher doses, and the PI3K/AKT pathway, leading to combined effects on apoptosis, angiogenesis, and cell survival.

Key Lessons in Drug Development

The clinical development of this compound offers critical insights for researchers [4]:

  • From Specific to Multi-Target: The drug's efficacy in AML-derived cell lines was found not to be solely dependent on PKCβ inhibition, underscoring the challenge of achieving true specificity and the need for thorough mechanistic studies early in development [3].
  • The Biomarker Challenge: While a potential biomarker (pGSK3) was identified, its validation and reliable application in the clinical setting proved difficult. Robust, validated biomarkers are essential for demonstrating target engagement and selecting patient populations most likely to respond.
  • Clinical Trial Design: The transition from promising Phase II data (which led to the Phase III trial) to a negative Phase III result highlights the risks of basing pivotal trials on interim analyses from single-site studies and the importance of robust trial designs with clear go/no-go decision points [1] [2].

References

Application Notes and Protocols: Enzastaurin and Ibrutinib Synergistic Combination Therapy for Diffuse Large B-Cell Lymphoma (DLBCL)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Disease Background

Diffuse large B-cell lymphoma (DLBCL) represents the most common form of non-Hodgkin lymphoma worldwide, accounting for approximately 30-40% of all newly diagnosed cases. Despite significant advances in treatment, approximately 30-40% of patients develop relapsed or refractory disease, which remains a major cause of morbidity and mortality. The standard first-line treatment, R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone), cures only about 60-70% of patients, creating an urgent need for novel therapeutic strategies. DLBCL exhibits considerable clinical and molecular heterogeneity, with the two main molecular subtypes—germinal center B-cell-like (GCB) and activated B-cell-like (ABC)—demonstrating distinct pathogenic mechanisms and clinical outcomes. The ABC subtype, in particular, relies heavily on chronic active B-cell receptor (BCR) signaling and consequent nuclear factor kappa-B (NF-κB) pathway activation, making it especially aggressive and difficult to treat.

The molecular complexity of DLBCL has been increasingly elucidated through gene expression profiling and genome sequencing studies, which have identified numerous genetic alterations that contribute to lymphomagenesis and therapy resistance. Key oncogenic pathways include BCR signaling, NF-κB activation, and various apoptotic and epigenetic regulatory mechanisms. This understanding has paved the way for targeted therapeutic approaches aimed at specific molecular vulnerabilities in DLBCL. Among these, inhibition of Bruton's tyrosine kinase (BTK), a crucial component of BCR signaling, has shown promising clinical activity, particularly in the ABC subtype. However, resistance to single-agent targeted therapy remains a significant challenge, necessitating rational combination strategies that can enhance efficacy and prevent or overcome resistance mechanisms.

Scientific Rationale for Combination Therapy

The scientific foundation for combining enzastaurin and ibrutinib in DLBCL rests on their complementary mechanisms of action targeting interconnected nodes in critical signaling pathways that drive lymphomagenesis. This compound is an oral protein kinase C-beta (PKCβ) inhibitor that has demonstrated activity against both solid tumors and hematological malignancies by suppressing multiple signaling cascades, including the PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways. Ibrutinib is an irreversible BTK inhibitor that has revolutionized the treatment of various B-cell malignancies by disrupting BCR signaling, a critical survival pathway in many lymphomas.

The mechanistic relationship between PKCβ and BTK provides a particularly compelling rationale for this combination. Research has revealed that PKCβ functions as a feedback loop inhibitor of BTK activation, modulating BCR signaling through regulation of BTK membrane localization and phosphorylation status. Specifically, PKCβ downregulates BTK activity through both transphosphorylation at Tyr551 and autophosphorylation at Tyr223. Consequently, this compound-mediated inhibition of PKCβ leads to enhanced membrane targeting of BTK, increased phosphorylation of PLCγ2, and amplified BCR-mediated calcium signaling. This compensatory mechanism potentially limits the efficacy of PKCβ inhibition alone but creates a therapeutic opportunity when combined with BTK inhibition. By simultaneously targeting both kinases, this combination strategy disrupts the adaptive resistance mechanisms that often undermine single-agent targeted therapies, resulting in more profound and durable suppression of oncogenic signaling.

Table 1: Therapeutic Agents and Their Primary Targets

Therapeutic Agent Primary Target Key Molecular Effects Developmental Stage
This compound PKCβ Suppresses PI3K/AKT/mTOR, MAPK, JAK/STAT pathways Investigational (Phase III trials completed)
Ibrutinib BTK Inhibits BCR signaling, reduces NF-κB activation FDA-approved for other B-cell malignancies

Experimental Models and Study Design

The investigation of this compound and ibrutinib combination therapy employed a comprehensive multidisciplinary approach utilizing both in vitro and in vivo models representative of DLBCL molecular heterogeneity. The cell line panel included both ABC (HBL-1, TMD8) and GCB (OCI-LY7, SU-DHL-2, SU-DHL-6) subtypes, allowing for the assessment of subtype-specific responses. These cell lines were cultured under optimized conditions—RPMI 1640 medium supplemented with 10-20% fetal bovine serum for most lines, with OCI-LY7 maintained in IMDM supplemented with 20% heparinized human plasma. All cell lines underwent authentication via short tandem repeat DNA fingerprinting to ensure experimental integrity.

The in vivo component of the study utilized xenograft mouse models implanted with DLBCL cell lines to evaluate the anti-tumor activity of the combination under physiologically relevant conditions. Mice were treated with low doses of this compound and ibrutinib, both as single agents and in combination, with tumor growth measured systematically over time. This dual-model approach allowed for comprehensive assessment of the combination's effects across multiple biological contexts, from cellular processes to whole-tumor responses. All animal experiments were conducted in accordance with approved guidelines for animal care and use, following protocols reviewed and approved by the institutional animal care and use committee at Peking University Cancer Hospital & Institute.

Efficacy and Synergy Assessment

In Vitro Anti-Tumor Activity

The combination of this compound and ibrutinib demonstrated marked synergistic effects across multiple DLBCL cell lines, independent of molecular subtype. Assessment of cell viability using the Cell Titer-Glo Luminescent Cell Viability Assay revealed that the combination produced significantly greater suppression of proliferation than either agent alone at equivalent doses. The synergistic interaction was particularly notable at low concentrations, suggesting the potential for clinical efficacy while minimizing dose-related toxicities. Flow cytometric analysis of apoptosis using annexin V-APC staining showed substantial increases in apoptotic cells following combination treatment compared to single-agent exposures, indicating that the synergy manifest, at least in part, through enhanced activation of programmed cell death pathways.

Further mechanistic insights emerged from cell cycle analysis, which demonstrated that the combination treatment induced G1 phase cell cycle arrest, preventing progression into S phase and thereby limiting proliferative capacity. Additional functional assays revealed that the combination effectively impaired DLBCL cell invasion and migration through Matrigel-coated transwell systems, suggesting potential utility in controlling disease dissemination. These multifaceted anti-tumor effects—simultaneously targeting proliferation, survival, cell cycle progression, and migratory capacity—underscore the therapeutic advantage of simultaneously targeting PKCβ and BTK compared to single-pathway inhibition.

In Vivo Anti-Tumor Activity

The translational relevance of the observed in vitro synergy was confirmed in xenograft mouse models, where the this compound-ibrutinib combination demonstrated superior tumor growth control compared to either single agent. Treatment with low doses of both agents resulted in significant reduction in tumor volume without commensurate increases in toxicity, supporting a favorable therapeutic index. The in vivo confirmation of synergy is particularly noteworthy given the more complex physiological environment compared to in vitro systems, including factors such as drug metabolism, tissue distribution, and tumor microenvironment interactions. These findings collectively provide a compelling rationale for clinical evaluation of this combination in patients with relapsed/refractory DLBCL.

Table 2: Summary of Efficacy Findings from Combination Treatment

Experimental Assessment Single Agents Combination Therapy Significance
Cell Viability Inhibition Moderate reduction Significant enhancement Synergistic effect
Apoptosis Induction 10-25% apoptosis 35-60% apoptosis Enhanced cell death
Cell Cycle Effects Minimal cycle arrest G1 phase arrest Cell cycle blockade
Migration/Invasion Partial inhibition Near-complete inhibition Reduced metastasis potential
In Vivo Tumor Growth Transient suppression Durable suppression Improved disease control

Molecular Mechanisms and Signaling Pathway Analysis

Transcriptomic Alterations

Comprehensive RNA sequencing analysis performed on DLBCL cells treated with this compound and ibrutinib, both alone and in combination, revealed that the combination therapy worked synergistically to regulate whole-transcriptome expression. The co-treatment with low doses of both agents effectively downregulated multiple oncogenic signaling pathways, including BCR, NF-κB, JAK/STAT, and MAPK cascades. These pathways play critical roles in DLBCL pathogenesis, particularly in the ABC subtype where chronic active BCR signaling drives NF-κB activation and promotes cell survival. The broad-spectrum pathway modulation achieved by the combination exceeds what would be expected from simple additive effects, suggesting fundamental rewiring of transcriptional networks.

A particularly noteworthy finding was the significant reduction in NOTCH1 mRNA levels following combination treatment. NOTCH1 is a transcription factor implicated in cell fate decisions whose dysregulation has been associated with various hematological malignancies. The suppression of NOTCH1 expression may represent an important mechanism through which the this compound-ibrutinib combination inhibits DLBCL proliferation, suggesting that NOTCH signaling may represent a previously underappreciated vulnerability in DLBCL that can be exploited therapeutically through coordinated PKCβ and BTK inhibition.

Protein Signaling Networks

Western blot analysis of key signaling proteins provided further insights into the molecular consequences of combining this compound and ibrutinib. The combination treatment resulted in more profound suppression of phosphorylated forms of signaling intermediates downstream of both PKCβ and BTK than either agent alone. Specifically, the combination more effectively attenuated BCR signaling output as evidenced by reduced phosphorylation of BTK itself and its substrate PLCγ2. Additionally, combination treatment resulted in more complete inhibition of NF-κB pathway activation, as measured by reduced nuclear translocation of NF-κB subunits and decreased expression of NF-κB target genes.

The convergence of signaling effects at the level of key regulatory nodes explains the observed synergistic activity of the combination. By simultaneously targeting two kinases that operate in complementary pathways, the treatment disrupts the compensatory mechanisms that often limit the efficacy of single-agent targeted therapies. This dual inhibition creates a synthetic lethal interaction in DLBCL cells, resulting in irreversible commitment to apoptosis and cell cycle arrest, while potentially sparing normal cells that are less dependent on these interconnected signaling networks for survival.

G BCR BCR Signaling PKCb PKCβ BCR->PKCb Activates BTK BTK BCR->BTK Activates PKCb->BTK Feedback Inhibition MAPK MAPK Pathway PKCb->MAPK Activates JAK JAK/STAT Pathway PKCb->JAK Activates NFkB NF-κB Pathway BTK->NFkB Activates NOTCH1 NOTCH1 Expression BTK->NOTCH1 Regulates Survival Cell Survival NFkB->Survival Promotes Proliferation Tumor Proliferation MAPK->Proliferation Stimulates JAK->Survival Enhances NOTCH1->Proliferation Drives Apoptosis Apoptosis Resistance Survival->Apoptosis Increases Resistance Enza This compound Enza->PKCb Inhibits Ibru Ibrutinib Ibru->BTK Inhibits

Figure 1: Signaling Pathways Targeted by this compound and Ibrutinib Combination Therapy. The diagram illustrates the key molecular pathways in DLBCL pathogenesis and the points of inhibition by this compound (PKCβ) and ibrutinib (BTK). Solid arrows indicate activation; blocked arrows indicate inhibition.

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assay

The anti-proliferative effects of this compound and ibrutinib, both alone and in combination, can be quantified using the Cell Titer-Glo Luminescent Cell Viability Assay. Begin by seeding DLBCL cell lines (e.g., HBL-1, TMD8 for ABC subtype; OCI-LY7, SU-DHL-2, SU-DHL-6 for GCB subtype) in 96-well culture plates at a density of 3,000 cells per 100 μL of appropriate culture medium. After allowing cells to adhere overnight, treat with varying concentrations of this compound (0.1-10 μM) and ibrutinib (0.1-10 μM) alone and in combination for 72 hours. Include vehicle controls (DMSO at equivalent concentrations) and positive controls for cytotoxicity on each plate.

Following the 72-hour incubation period, equilibrate plates to room temperature for 30 minutes. Add an equal volume of Cell Titer-Glo Reagent to each well (100 μL reagent per 100 μL medium), mix contents for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer (e.g., LMax II, Molecular Devices). Calculate percentage inhibition using the formula: Inhibition rate = (1 - [Luminescence of treated well / Luminescence of control well]) × 100%. Analyze combination effects using the Chou-Talalay method to calculate combination indices (CI), where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

For apoptosis assessment, seed DLBCL cells in 6-well plates at 2×10^5 cells/mL and treat with this compound and ibrutinib alone and in combination for 48 hours. Include appropriate vehicle and positive controls (e.g., staurosporine). Following treatment, collect cells by centrifugation (300 × g for 5 minutes) and wash twice with cold PBS. Resuspend cells in 1× Annexin V binding buffer at 1×10^6 cells/mL. Transfer 100 μL of cell suspension to a flow cytometry tube and add 5 μL of Annexin V-APC and 10 μL of propidium iodide (PI) solution (50 μg/mL). Incubate for 15 minutes at room temperature in the dark, then add 400 μL of 1× Annexin V binding buffer. Analyze samples within 1 hour using a flow cytometer (e.g., BD Accuri C6), collecting at least 10,000 events per sample. Quantify apoptosis by gating on Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) populations.

For cell cycle analysis, similarly treat cells for 48 hours, then harvest, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Following fixation, wash cells with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C. Add PI staining solution (50 μg/mL) and analyze DNA content by flow cytometry. Use appropriate software to deconvolute cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M phases. Statistical analysis should include at least three independent experiments, with data presented as mean ± standard deviation, and significance determined by Student's t-test or ANOVA with post-hoc testing.

Western Blot Analysis of Signaling Pathways

To evaluate signaling pathway modulation by the combination treatment, prepare whole-cell lysates from treated DLBCL cells. Culture cells in 10-cm dishes and treat with this compound (1 μM), ibrutinib (1 μM), or the combination for 6-24 hours. At the end of treatment, wash cells twice with ice-cold PBS and lyse in RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing, then clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.

Determine protein concentration using the BCA assay, and separate 20-30 μg of total protein by SDS-PAGE (8-12% gels depending on target protein molecular weight). Transfer to PVDF membranes using a wet transfer system. Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature, then incubate with primary antibodies overnight at 4°C. Key antibodies for analysis include: anti-phospho-BTK (Tyr223), anti-total BTK, anti-phospho-PKCβ (Thr642), anti-total PKCβ, anti-phospho-PLCγ2, anti-NF-κB p65, anti-phospho-IκBα, anti-cleaved PARP, anti-cleaved caspase-3, and loading control (anti-β-actin or anti-GAPDH). The following day, wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect immunoreactive bands using enhanced chemiluminescence substrate and visualize with a chemiluminescence detection system. Perform densitometric analysis to quantify band intensities normalized to loading controls.

Quantitative Real-Time PCR (qRT-PCR) Analysis

To assess transcriptional changes in response to treatment, extract total RNA from treated cells using Trizol reagent according to the manufacturer's instructions. Quantify RNA concentration and purity by spectrophotometry, ensuring A260/A280 ratios between 1.8 and 2.0. Reverse transcribe 1 μg of total RNA to cDNA using a reverse transcription kit with oligo(dT) and random primers. Perform qRT-PCR using SYBR Green Master Mix on a real-time PCR system (e.g., Applied Biosystems 7500 Fast) with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

Use the following primers for analysis:

  • NOTCH1: Forward 5'-TCCACCAGTTTGAATGGTCAAT-3', Reverse 5'-CGCAGAGGGTTGTATTGGTTC-3'
  • GAPDH: Forward 5'-GCACCGTCAAGGCTGAGAAC-3', Reverse 5'-TGGTGAAGACGCCAGTGGA-3'

Calculate relative expression using the 2^(-ΔΔCt) method, normalizing to GAPDH as an endogenous control and comparing to vehicle-treated cells. Include melt curve analysis to verify amplification specificity, and perform each reaction in triplicate to ensure reproducibility.

G CellCulture Cell Culture (DLBCL lines) ViabilityAssay Cell Viability Assay (72h treatment) CellCulture->ViabilityAssay Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis CellCycle Cell Cycle Analysis (PI staining) CellCulture->CellCycle Functional Functional Assays (Migration/Invasion) CellCulture->Functional Molecular Molecular Analysis CellCulture->Molecular InVivo In Vivo Studies (Xenograft models) CellCulture->InVivo Cell selection ViabilityAssay->InVivo Lead combination Apoptosis->InVivo Confirm mechanism RNA RNA-seq/qRT-PCR Molecular->RNA Western Western Blot Molecular->Western

Figure 2: Experimental Workflow for Evaluating this compound and Ibrutinib Combination Therapy. The diagram outlines the key methodological approaches for comprehensive assessment of combination effects, from in vitro screening to in vivo validation.

Conclusion and Future Directions

The synergistic combination of this compound and ibrutinib represents a promising therapeutic strategy for DLBCL, with preclinical data demonstrating enhanced efficacy across multiple DLBCL subtypes. The simultaneous inhibition of PKCβ and BTK targets complementary nodes in the BCR signaling pathway and related oncogenic cascades, resulting in more profound suppression of tumor growth and survival than either agent alone. The multifaceted effects of this combination—including induction of apoptosis, cell cycle arrest, inhibition of migration and invasion, and downregulation of critical signaling pathways—suggest potential for meaningful clinical impact in a disease setting where options remain limited for relapsed/refractory patients.

Future work should focus on translating these findings into clinical applications through well-designed phase I/II trials that establish the safety, recommended phase II dose, and preliminary efficacy of this combination in patients with relapsed/refractory DLBCL. Based on the preclinical data, particular attention should be paid to patients with the ABC subtype, who may derive the greatest benefit from this approach. Additionally, exploration of this combination in the front-line setting, particularly for high-risk patient subsets, may represent an opportunity to improve initial outcomes. The development of predictive biomarkers—potentially including NOTCH1 expression status, BTK phosphorylation levels, or specific genetic signatures—will be essential for optimizing patient selection and maximizing therapeutic benefit. The compelling preclinical data, combined with the strong mechanistic rationale, position this combination as a promising candidate for advancing the treatment paradigm for DLBCL.

Comprehensive Clinical Trial Guidelines for Enzastaurin Dosing: Protocols, Biomarkers, and Safety

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Enzastaurin and Its Mechanism of Action

This compound (LY317615.HCl) is an oral serine/threonine kinase inhibitor that selectively targets protein kinase C beta (PKCβ) with an IC50 of 6 nM in cell-free assays, demonstrating 6- to 20-fold selectivity over other PKC isoforms including PKCα, PKCγ, and PKCε [1]. This small molecule inhibitor exerts dual antitumor activity through both direct antiproliferative effects on tumor cells and antiangiogenic properties by suppressing tumor-induced angiogenesis [2]. The compound primarily inhibits the PKC and phosphoinositide 3-kinase (PI3K)/AKT pathways, thereby inducing apoptosis and suppressing proliferation across various cancer cell lines [3].

This compound is metabolized primarily by cytochrome P450 3A4 (CYP3A4), producing three active metabolites: LY326020 (desmethylenepyrimidyl metabolite), LY485912 (desmethyl metabolite), and LSN2406799 (hydroxymethyl intermediate) [3]. These metabolites demonstrate similar pharmacological activity to the parent compound, inhibiting PKCβ with comparable potency. Understanding this mechanism provides the foundation for developing appropriate dosing regimens that achieve target inhibition while maintaining acceptable safety profiles.

Clinical Dosing Protocols Across Trial Phases

Phase I Dose Escalation and Establishment of Recommended Doses

Initial phase I studies established the fundamental dosing parameters for this compound across different patient populations. The Japanese phase I dose escalation study in patients with advanced solid tumors employed a sequential cohort design with planned dose levels of 250, 375, 500, 750, and 1000 mg/day [3]. The starting dose of 250 mg was selected based on previous international phase I data where 500 mg was the lowest daily dose demonstrating dose-limiting toxicity (DLT). The study implemented a cycle 0 and cycle 1 structure, where patients received a single dose in cycle 0 for pharmacokinetic analysis, followed by continuous daily dosing beginning 8-15 days later in cycle 1 (28-day cycles) until disease progression or unacceptable toxicity [3].

Based on DLT observations, the maximum tolerated dose (MTD) was determined to be 750 mg daily, with two DLTs (grade 2 QTc prolongation lasting for one week) observed at this dose level. No DLTs were reported at doses of 500 mg or lower. The study concluded that multiple daily doses at 500 mg achieved the target plasma concentration of 1400 nmol/L required to inhibit PKC activity, establishing this as the recommended phase II dose for Japanese patients with advanced solid tumors [3].

Table 1: Phase I Dose Escalation Results in Advanced Solid Tumors

Dose Level Patients Enrolled Dose-Limiting Toxicities Key Findings
250 mg/day 7 None observed Safe starting dose
375 mg/day 6 None observed Well tolerated
500 mg/day 6 None observed Achieved target plasma concentration; recommended for phase II
750 mg/day 4 2 DLTs (Grade 2 QTc prolongation) Determined as maximum tolerated dose
Phase II and III Dosing Regimens Across Indications

Phase II and III trials implemented more refined dosing strategies based on phase I results. Most studies utilized a loading dose strategy followed by lower maintenance dosing to rapidly achieve and sustain therapeutic concentrations. The Hoosier Oncology Group LUN06-116 trial in non-small cell lung cancer employed a 500 mg daily dose following a loading dose, combined with standard chemotherapy [4]. Similarly, a window-of-opportunity study in metastatic colorectal cancer utilized a 400 mg thrice daily loading dose on cycle 1 day 1, followed by 500 mg once daily for subsequent 28-day cycles [5].

The phase II chemoprevention trial in former smokers implemented a simple 500 mg daily dosing (administered as four 125 mg tablets) for six months without a loading dose [6]. This demonstrates the adaptability of this compound dosing based on clinical context, with chronic administration feasible at the 500 mg daily level.

Table 2: Phase II/III Dosing Regimens Across Clinical Trials

Trial Indication Loading Dose Maintenance Dose Treatment Duration Combination Therapies
Advanced Solid Tumors (Phase I) None 500 mg daily (recommended) Until progression or toxicity Monotherapy
NSCLC (LUN06-116) 500 mg daily (no separate loading) 500 mg daily Until progression Pemetrexed, carboplatin, bevacizumab
Metastatic Colorectal Cancer 400 mg three times daily (Day 1 only) 500 mg daily Until progression (median PFS 1.9 months) Monotherapy
Lung Cancer Chemoprevention None 500 mg daily 6 months Placebo-controlled

Pharmacokinetic and Pharmacodynamic Considerations

Key Pharmacokinetic Parameters and Target Concentrations

The pharmacokinetic profile of this compound informed critical dosing decisions across clinical trials. The target plasma concentration for effective PKC inhibition was established at 1400 nmol/L, based on the compound's protein binding characteristics (approximately 95% bound) and the concentration required to achieve 70 nmol/L free drug concentration needed to inhibit 90% of PKCβ enzymatic activity (IC90) [3]. Administration with food significantly enhances drug exposure, leading to the recommendation to administer this compound after breakfast in clinical trials [3].

The 500 mg daily dose consistently achieved plasma concentrations above the target threshold, supporting its selection as the recommended phase II dose across multiple studies. The drug's half-life supports once-daily dosing, and the presence of active metabolites with similar potency to the parent compound contributes to sustained pathway inhibition throughout the dosing interval [3].

Biomarker Development for Target Engagement

A critical component of this compound clinical development was the establishment of pharmacodynamic biomarkers to confirm target inhibition in patients. Researchers developed a flow cytometry-based assay measuring phosphorylation of PKC substrates in peripheral blood mononuclear cells (PBMCs), providing a accessible method to monitor drug activity [7]. This assay demonstrated that this compound treatment significantly suppresses PKC activity in surrogate target cells from cancer patients receiving oral dosing.

Additionally, phosphorylation of GSK3β has been identified as a reliable pharmacodynamic marker for this compound activity. Preclinical models showed that this compound suppresses GSK3β phosphorylation in both tumor tissues and PBMCs, with similar effects observed in patient samples [2]. This biomarker correlation strengthens the rationale for the selected dosing regimens by providing direct evidence of pathway modulation at the administered doses.

G cluster_0 Key Effects This compound This compound PKC_beta PKC_beta This compound->PKC_beta Inhibits AKT_pathway AKT_pathway This compound->AKT_pathway Suppresses GSK3b_phospho GSK3b_phospho PKC_beta->GSK3b_phospho Regulates Angiogenesis Angiogenesis PKC_beta->Angiogenesis Stimulates AKT_pathway->GSK3b_phospho Regulates S6_phospho S6_phospho AKT_pathway->S6_phospho Regulates Apoptosis Apoptosis GSK3b_phospho->Apoptosis Induces Proliferation Proliferation GSK3b_phospho->Proliferation Suppresses PBMC_biomarker PBMC_biomarker GSK3b_phospho->PBMC_biomarker Measured as S6_phospho->Proliferation Promotes Tumor_growth_suppression Tumor_growth_suppression Apoptosis->Tumor_growth_suppression Proliferation->Tumor_growth_suppression Angiogenesis->Tumor_growth_suppression

Diagram 1: this compound Mechanism of Action and Biomarker Detection - This diagram illustrates this compound's inhibition of PKCβ and AKT pathways, leading to reduced phosphorylation of downstream targets GSK3β and S6, ultimately inducing apoptosis while suppressing proliferation and angiogenesis. The dotted line indicates GSK3β phosphorylation serving as a measurable pharmacodynamic biomarker in peripheral blood mononuclear cells (PBMCs).

Safety Profile and Toxicity Management

Dose-Limiting Toxicities and Management Strategies

The safety profile of this compound has been characterized across multiple clinical trials, with most adverse events being mild to moderate in severity. The principal dose-limiting toxicity identified in phase I studies was QTc interval prolongation, which occurred at the 750 mg daily dose level [3]. This cardiotoxicity defined the maximum tolerated dose and informed cardiac monitoring requirements in subsequent trials.

Other notable toxicities include gastrointestinal disturbances (nausea, vomiting, diarrhea), fatigue, and potential hepatotoxicity, though most occur at low grades. In the phase II chemoprevention trial, only 4 of 27 subjects receiving this compound discontinued due to adverse events, which included abdominal distension, deep vein thrombosis, hyponatremia, and rash [6]. Grade 3 or higher toxicities were infrequent, confirming the generally favorable safety profile of the 500 mg daily dose.

Administration Guidelines and Drug Interactions

Standardized administration guidelines have been established across this compound clinical trials. The drug should be administered orally once daily after breakfast to enhance bioavailability [3]. Table 3 summarizes key administration considerations and potential drug interactions that require management in clinical practice.

Table 3: Administration Guidelines and Drug Interaction Management

Category Recommendation Rationale
Administration Once daily with food Enhanced bioavailability when taken with food
Dose Modification Maximum of two dose reductions permitted per patient Manage toxicity while maintaining treatment
CYP3A4 Interactions Avoid concurrent strong CYP3A4 inhibitors/inducers This compound is primarily metabolized by CYP3A4
Cardiac Monitoring Regular ECG monitoring for QTc prolongation Identified as dose-limiting toxicity at 750 mg dose
Anticoagulant Use Avoid concurrent warfarin Potential interaction not fully characterized

Experimental Protocols for Biomarker Assessment

Protocol for PKC Activity Biomarker Assay in PBMCs

The assessment of PKC inhibition in peripheral blood mononuclear cells serves as a valuable pharmacodynamic biomarker for this compound activity. The following protocol outlines the standardized approach used in clinical trials [7]:

  • Sample Collection: Collect peripheral blood samples from patients pre-dose and at specified intervals post-enzastaurin administration (typically 6 hours post-dose and pre-dose on subsequent visits).

  • PBMC Isolation: Isolate PBMCs using standard density gradient centrifugation methods within 2 hours of blood collection.

  • Cell Stimulation: Stimulate cells with phorbol ester (e.g., PMA) to activate PKC pathways. Incubate for 15 minutes at 37°C.

  • Fixation and Permeabilization: Fix cells with formaldehyde followed by permeabilization with methanol or detergents to allow antibody access to intracellular epitopes.

  • Antibody Staining: Incubate with phospho-specific antibodies targeting phosphorylated forms of PKC substrates. Use isotype-matched controls for background determination.

  • Flow Cytometry Analysis: Acquire data using a flow cytometer with appropriate fluorescence detection capabilities. Analyze specifically the monocyte population, which demonstrates most consistent PKC activity responses.

  • Data Interpretation: Express results as mean fluorescence intensity (MFI) ratio of stimulated to unstimulated samples or as percentage inhibition compared to pre-dose samples.

This assay has been validated for selectivity, sensitivity, and reproducibility, with day-to-day PKC activity in normal donors demonstrating consistent results [7].

Tissue-Based Biomarker Assessment Protocol

For tissue-based biomarker analysis in tumor biopsies or bronchial specimens, the following immunohistochemistry protocol has been employed in this compound trials [6]:

  • Tissue Processing: Formalinfix and paraffin-embed biopsy specimens using standard histological techniques.

  • Sectioning: Cut 4-5 μm sections and mount on charged slides. Bake slides at 60°C for 1 hour to enhance adhesion.

  • Deparaffinization and Rehydration: Deparaffinize in xylene and rehydrate through graded ethanol series to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) depending on the target antigen.

  • Primary Antibody Incubation: Incubate with validated primary antibodies against key biomarkers including:

    • Phospho-PKCβ2 (Cell Signaling #9371)
    • Phospho-GSK3β (Cell Signaling #9336)
    • Ki-67 proliferation marker (Dako M7240)
    • Cleaved caspase 3 (Cell Signaling #9661) for apoptosis detection
  • Detection and Visualization: Use appropriate detection systems (e.g., HRP-conjugated secondary antibodies with DAB chromogen) followed by counterstaining with hematoxylin.

  • Quantitative Analysis: Employ standardized scoring systems including:

    • Percentage of positively stained cells (0-100%)
    • Staining intensity (1-3 scale: weak, moderate, strong)
    • Composite score (0-300: percentage × intensity)
    • Automated quantitative analysis (AQUA) for fluorescence-based quantification

This comprehensive biomarker assessment approach allows for correlation of target inhibition with clinical outcomes, providing critical pharmacodynamic data to validate dosing regimens.

Conclusion and Future Directions

This compound clinical development has established well-defined dosing protocols centered around the 500 mg daily dose, which consistently achieves target plasma concentrations while maintaining acceptable safety. The integration of pharmacodynamic biomarkers, particularly PBMC-based PKC activity assays and tissue-based GSK3β phosphorylation assessment, provides a robust framework for confirming target engagement in clinical settings.

Future clinical trials should continue to leverage these well-established dosing protocols and biomarker strategies to optimize this compound's therapeutic potential across indications. The compound's favorable safety profile makes it particularly suitable for chronic administration settings such as chemoprevention or maintenance therapy. Further exploration of combination regimens with other targeted therapies may enhance efficacy while maintaining the manageable toxicity profile established through the systematic clinical development outlined in these application notes.

References

Enzastaurin Chemosensitivity Assays on Freshly Explanted Tumor Cells: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Enzastaurin and its Mechanism

This compound (LY317615.HCl) is an oral serine/threonine kinase inhibitor primarily recognized for targeting Protein Kinase C-beta (PKC-β) and inhibiting the PI3K/AKT pathway, thereby suppressing tumor cell proliferation and angiogenesis [1] [2]. While its antiangiogenic properties are well-established, research has also demonstrated its direct antitumor activity against a wide spectrum of human cancer cell lines and, more importantly, freshly explanted human tumor tissues [3]. Assessing chemosensitivity in freshly explanted tumor cells provides a valuable model that more closely mirrors the in vivo tumor response than established cell lines, offering critical insights for preclinical drug development and potential patient stratification [1] [4]. This document details the application, protocols, and key findings from studies utilizing these assays.

The antitumor effect of this compound is mediated through a multi-faceted signaling pathway, summarized in the diagram below.

G This compound Mechanism of Action This compound This compound PKCb PKCb This compound->PKCb Inhibits AKT AKT PKCb->AKT Activates GSK3b GSK3b AKT->GSK3b Phosphorylates (Inactivates) BCL-XL BCL-XL AKT->BCL-XL Stabilizes Tumor Cell Apoptosis Tumor Cell Apoptosis GSK3b->Tumor Cell Apoptosis Promotes BCL-XL->Tumor Cell Apoptosis Inhibits IL-8 IL-8 Tumor Cell Survival Tumor Cell Survival IL-8->Tumor Cell Survival Promotes Stromal TFEB Activation Stromal TFEB Activation IL-8->Stromal TFEB Activation Triggers

Key Research Findings and Quantitative Data

Antitumor Activity Across Tumor Types

Research involving 72 freshly explanted tumor samples (with 63 fully evaluable) tested in soft-agar cloning experiments revealed that this compound has broad antitumor activity. The table below summarizes the in vitro chemosensitivity findings across different cancer types when treated with a clinically achievable concentration of 1,400 nM this compound [3].

Table 1: In Vitro Chemosensitivity of Freshly Explanted Human Tumors to this compound (1,400 nM)

Tumor Type Number of Specimens Tested Inhibition Rate (1-hour exposure) Inhibition Rate (21-day exposure)
Breast Cancer 7 29% 43%
Thyroid Cancer 4 25% 50%
Head and Neck Cancer 7 29% 43%
Non-Small Cell Lung Cancer (NSCLC) 6 17% 33%
Pancreatic Cancer 4 25% 25%
Melanoma 4 25% 25%
All Specimens (Mean) 72 24% 32%
Biomarkers for Predicting Chemosensitivity

A critical finding from these assays was the correlation between the mRNA expression levels of specific genes and tumor cell sensitivity to this compound. These biomarkers offer a potential strategy for patient selection in clinical trials [1].

Table 2: Biomarkers of this compound Chemosensitivity in Freshly Explanted Tumor Cells

Biomarker Expression Level Correlated with Sensitivity Proposed Threshold (relative to 10⁴ β-actin copies) Clinical Implication
Glycogen Synthase Kinase 3-beta (GSK-3β) Low mRNA expression ≤ 3 copies Tumors with low GSK-3β expression are significantly more sensitive to this compound.
Interleukin-8 (IL-8) High mRNA expression ≥ 4,000 copies High IL-8 expression is a strong predictor of this compound sensitivity.
PKC-β1, PKC-β2, IL-8RA, IL-8RB No correlation Not Applicable mRNA levels of these targets did not predict chemosensitivity in this model.

Detailed Experimental Protocols

Core Workflow for Fresh Tumor Assay

The general workflow for conducting chemosensitivity assays with this compound on freshly explanted tumor cells involves several key stages, from sample acquisition to data analysis, as illustrated below.

G Fresh Tumor Chemosensitivity Assay Workflow Step1 Step 1: Tumor Collection and Transport Step2 Step 2: Tissue Dissociation Step1->Step2 Step3 Step 3: Single-Cell Suspension Step2->Step3 Step4 Step 4: Drug Exposure Step3->Step4 Step5 Step 5: Viability Readout Step4->Step5 Step6 Step 6: Data Analysis Step5->Step6

Protocol 1: Soft-Agar Cloning Assay (Historical Method)

This protocol is adapted from studies that established the direct antitumor activity of this compound on primary tumor cells [1] [3].

  • Sample Preparation: Obtain fresh tumor tissue via biopsy or surgery. Transport promptly in cold, sterile culture medium. Mechanically dissociate and enzymatically digest the tissue (e.g., using collagenase) to create a single-cell suspension.
  • Drug Exposure: Resuspend the tumor cells in soft-agar culture medium. Plate cells and expose them to this compound. Studies have used:
    • Pulse exposure: 1 hour at 1,400 nM, after which the drug is washed out, and cells are cultured in drug-free medium.
    • Continuous exposure: 7 to 21 days with this compound maintained at 1,400 nM [3].
  • Culture and Clonogenic Assessment: Inculture cells in a humidified incubator at 37°C with 5% CO₂ for 1-3 weeks. Count the resulting tumor cell colonies (clones). A reduction in the number of colonies in the drug-treated group compared to the untreated control indicates antitumor activity. The inhibition rate is calculated as: [1 - (Colonies in Treated / Colonies in Control)] × 100%.
Protocol 2: Modern Drug Sensitivity and Resistance Testing (DSRT)

This protocol aligns with contemporary, standardized approaches for hematologic and solid tumors, optimized for a faster turnaround time of 72 hours [5] [4].

  • Cell Isolation and Preparation:
    • Solid Tumors: Process fresh tissue within hours of collection. Use a commercial dissociation kit (e.g., MACS Tumor Dissociation Kit with Enzymes R, H, and A) to create a single-cell suspension. For lung tumors, EpCAM+ epithelial cells (FUTCs) can be isolated for a more tumor-specific readout [4].
    • Hematologic Cancers: Isolate mononuclear cells from peripheral blood or bone marrow by density gradient centrifugation. For B-cell malignancies like CLL, co-culture with feeder cells (e.g., mesenchymal stromal cells) is often necessary to prevent spontaneous apoptosis and mimic the protective tumor microenvironment [6] [5].
  • Drug Plate Preparation:
    • Prepare a 5-point, 10,000-fold concentration range of this compound in 384-well plates using a liquid handler like the Echo 550. Include negative (0.1% DMSO) and positive (e.g., 100 µM benzethonium chloride) controls scattered across the plate [4].
  • Cell Seeding and Incubation:
    • Seed cells in optimized medium. For primary CLL/MM cells, include stimulatory cytokines (e.g., IL-2, IL-6) or T-cell expansion beads to maintain viability [5].
    • A typical seeding density is 2,500 cells per well in a 384-well plate [4].
    • Incubate plates at 37°C and 5% CO₂ for 72 hours.
  • Viability Readout:
    • Equilibrate plates and CellTiter-Glo reagent to room temperature for 30 minutes.
    • Add an equal volume of CellTiter-Glo to each well, mix, and measure luminescence with a plate reader. Luminescence is proportional to the amount of ATP present, which indicates viable cell mass [5].
  • Quality Control:
    • Calculate the Z-prime factor for each plate using the positive and negative controls to validate the assay's robustness. Experiments with Z-prime < 0.5 should be discarded [5].
Ancillary Protocol: PKC Activity Biomarker Assay

This flow cytometry-based protocol measures target engagement in surrogate cells (e.g., peripheral blood mononuclear cells - PBMCs) from patients receiving this compound [7].

  • Cell Stimulation and Fixation: Collect PBMCs from patient blood pre- and post-enzastaurin dosing. Stimulate cells with a phorbol ester (e.g., PMA) to activate PKC. Fix cells promptly.
  • Intracellular Staining: Permeabilize the fixed cells and incubate with a phospho-specific antibody that recognizes phosphorylated PKC substrates.
  • Flow Cytometric Analysis: Analyze the cells by flow cytometry. Monocytes within the PBMC population are the preferred surrogate. A reduction in the median fluorescence intensity (MFI) of the phospho-PKC substrate signal in post-dose samples confirms target inhibition by this compound in the patient [7].

Discussion and Conclusion

The data from chemosensitivity assays on freshly explanted tumors unequivocally demonstrates that this compound possesses direct, concentration-dependent antitumor activity beyond its antiangiogenic effects, particularly in cancers like breast, thyroid, and head and neck cancers [3]. The identification of IL-8 and GSK-3β as potential predictive biomarkers provides a rational basis for stratifying patients in clinical trials, moving towards a precision medicine approach [1].

The tumor microenvironment plays a crucial role. Recent research shows that stromal PKC-β inhibition can overcome environment-mediated drug resistance (EMDR). This compound disrupts pro-survival signals from bone marrow stroma, sensitizing malignant B-cells to chemotherapy by preventing stromal PKC-β/TFEB-dependent stabilization of BCL-XL in tumor cells [6]. This underscores the importance of considering stromal interactions in assay design.

The protocols detailed herein, from the traditional soft-agar assay to modern DSRT, provide a framework for robustly evaluating this compound. The shift towards 72-hour DSRT with primary cells offers a path to functional precision medicine, potentially generating diagnostically relevant data to guide treatment decisions in real-time [5] [4].

References

Comprehensive Analysis of Enzastaurin-Induced G1 Phase Cell Cycle Arrest: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Enzastaurin and G1 Phase Arrest

This compound (LY317615.HCl) is an oral serine/threonine kinase inhibitor initially developed as a selective protein kinase C β (PKCβ) inhibitor at low concentrations (IC~50~ ≈ 6 nM), with activity against additional PKC isoforms at higher concentrations. Beyond its original characterization, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects across diverse human cancer models through multifaceted mechanisms, including direct tumor cell cytotoxicity and suppression of tumor-induced angiogenesis. Notably, a consistent theme emerging from preclinical studies is this compound's ability to induce G1 phase cell cycle arrest in susceptible malignancies, positioning it as a promising targeted therapeutic agent.

The molecular basis for this compound-induced G1 arrest involves coordinated modulation of critical cell cycle regulators and signaling pathways. Research across various cancer cell types reveals that this compound treatment leads to inhibition of phosphorylated Erk1/2, downregulation of cyclin D1, and accumulation of the cyclin-dependent kinase inhibitor p27^Kip1^, collectively establishing a biochemical blockade at the G1/S transition checkpoint [1]. This mechanistic understanding provides a rational foundation for exploring this compound in specific molecular contexts, particularly in cancers driven by pathways upstream of these cell cycle regulators, such as those harboring GNAQ mutations or exhibiting dysregulated B-cell receptor signaling.

Quantitative Analysis of G1 Arrest Across Cancer Models

Summary of Anti-Proliferative Effects and IC₅₀ Values

Table 1: this compound Sensitivity and G1 Arrest Across Cancer Cell Lines

Cancer Type Cell Line Genetic Features IC₅₀ (μM) G1 Arrest (Key Findings) Citation
Uveal Melanoma Mel202 GNAQ Mutant 2-4 Significant increase in G1 population; Decreased S phase [1]
Uveal Melanoma 92.1 GNAQ Mutant 2-4 Significant increase in G1 population; Decreased S phase [1]
Uveal Melanoma Omm1.3 GNAQ Mutant 2-4 Significant increase in G1 population; Decreased S phase [1]
Uveal Melanoma C918 GNAQ Wild-type >8 No G1 arrest observed [1]
Uveal Melanoma Ocm1 GNAQ Wild-type/BRAF Mutant >8 No G1 arrest observed [1]
DLBCL HBL-1 ABC Subtype ~5* G1 arrest in combination with ibrutinib [2] [3]
DLBCL TMD8 ABC Subtype ~5* G1 arrest in combination with ibrutinib [2] [3]
DLBCL SU-DHL-2 GCB Subtype ~5* G1 arrest in combination with ibrutinib [2] [3]
Breast Cancer MCF-7 ER+ 17.13† G2/M arrest (not G1) [4]

*Approximate value when used in combination with ibrutinib; †Value from MASTL kinase inhibition study, not directly correlated to G1 arrest.

Cell Cycle Distribution and Apoptosis Quantification

Table 2: Quantitative Effects on Cell Cycle and Apoptosis

Parameter Cell Line/Condition Control This compound Treatment Combination Treatment Citation
G1 Population Uveal Melanoma (GNAQ Mutant) Baseline Significantly increased (48 hr) N/A [1]
S Population Uveal Melanoma (GNAQ Mutant) Baseline Significantly decreased (48 hr) N/A [1]
BrdU Incorporation Uveal Melanoma (GNAQ Mutant) Baseline Significantly decreased N/A [1]
Apoptosis Uveal Melanoma (GNAQ Mutant, 1% FBS) Baseline Substantially induced (72 hr) N/A [1]
Viability DLBCL Cells 100% ~60% (this compound alone) ~20% (with ibrutinib) [2] [3]
Apoptosis DLBCL Cells Baseline Increased Synergistically enhanced (with ibrutinib) [2] [3]

Experimental Protocols for Analyzing G1 Arrest

Cell Viability and Proliferation Assay

Purpose: To determine this compound's anti-proliferative effects and calculate IC₅₀ values for G1 arrest induction.

Materials:

  • Cancer cell lines of interest (e.g., DLBCL lines HBL-1, TMD8, SU-DHL-2; uveal melanoma lines)
  • This compound stock solution (10 mM in DMSO)
  • Cell Titer-Glo Luminescent Cell Viability Assay kit (Promega) or MTS assay reagents
  • White-walled 96-well plates
  • Luminescence plate reader

Procedure:

  • Seed cells in 96-well plates at optimal density (e.g., 3,000 cells/well in 100 μL complete medium) [2] [3].
  • After 24 hours, treat with this compound concentration gradient (typically 0.01-100 μM) in triplicate; include DMSO vehicle controls.
  • Incubate for 72 hours at 37°C in 5% CO₂.
  • Equilibrate plate to room temperature for 30 minutes.
  • Add Cell Titer-Glo reagent (100 μL) to each well and mix for 2 minutes.
  • Allow stable signal development for 10 minutes, then measure luminescence.
  • Calculate viability percentage relative to vehicle control: % Viability = (Luminescence~sample~ / Luminescence~control~) × 100
  • Generate dose-response curves and calculate IC₅₀ values using nonlinear regression analysis.

Notes: For GNAQ-mutant uveal melanoma cells, expect IC₅₀ values of 2-4 μM, while wild-type cells typically show IC₅₀ >8 μM [1].

Cell Cycle Analysis by Flow Cytometry

Purpose: To quantify this compound-induced G1 phase arrest through DNA content measurement.

Materials:

  • Propidium iodide (PI) staining solution: 50 μg/mL PI, 10 μg/mL RNase A in PBS
  • 70% ethanol (in PBS, -20°C)
  • Phosphate-buffered saline (PBS)
  • Flow cytometer with 488 nm excitation

Procedure:

  • Treat cells with this compound at relevant concentrations (e.g., 2-10 μM) for 24-48 hours [1] [2].
  • Harvest cells by trypsinization, pellet by centrifugation (300 × g, 5 minutes).
  • Wash once with cold PBS.
  • Fix cells in 70% ethanol for ≥30 minutes at 4°C.
  • Centrifuge (300 × g, 5 minutes) and resuspend in PI staining solution.
  • Incubate in dark for 30 minutes at room temperature.
  • Analyze by flow cytometry, collecting at least 10,000 events per sample.
  • Determine cell cycle distribution using appropriate software (e.g., ModFit, FlowJo).

Expected Results: GNAQ-mutant uveal melanoma cells should show significant G1 population increase with corresponding S-phase decrease after 48-hour this compound treatment [1].

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Purpose: To distinguish this compound-induced apoptosis from other cell death mechanisms.

Materials:

  • Annexin V-APC or Annexin V-FITC conjugate
  • Propidium iodide (100 μg/mL)
  • Annexin binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
  • Flow cytometer

Procedure:

  • Treat cells with this compound (e.g., 4-10 μM) for 48-72 hours [1] [4].
  • Harvest cells, pellet by centrifugation (300 × g, 5 minutes).
  • Wash twice with cold PBS.
  • Resuspend in Annexin binding buffer (100 μL).
  • Add Annexin V conjugate (5 μL) and incubate for 15 minutes in dark.
  • Add PI (10 μL) and additional binding buffer (400 μL).
  • Analyze by flow cytometry within 1 hour.
  • Distinguish populations: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), necrotic (Annexin V⁻/PI⁺).

Notes: Serum concentration can significantly impact apoptotic response; reduced serum (1%) may enhance this compound-induced apoptosis in sensitive cells [1].

Western Blot Analysis of G1 Arrest Mechanisms

Purpose: To validate molecular mechanisms underlying this compound-induced G1 arrest.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Primary antibodies: anti-cyclin D1, anti-p27^Kip1^, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-Erk1/2, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-cleaved caspase-3
  • Secondary antibodies (HRP-conjugated)
  • ECL detection reagents

Procedure:

  • Treat cells with this compound for 24-72 hours.
  • Lyse cells in RIPA buffer on ice for 30 minutes.
  • Centrifuge at 13,000 × g for 30 minutes at 4°C.
  • Determine protein concentration and prepare equal amounts (20-40 μg) for SDS-PAGE.
  • Transfer to nitrocellulose membranes and block with 5% non-fat milk.
  • Incubate with primary antibodies overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect using chemiluminescence system.

Expected Results: this compound treatment should reduce cyclin D1 and phospho-Erk1/2 levels while increasing p27^Kip1^ in sensitive cells; phospho-GSK3β (Ser9) should decrease as evidence of PKC pathway inhibition [1] [5].

Signaling Pathways and Molecular Mechanisms

Molecular Pathway of this compound-Induced G1 Arrest

G This compound This compound PKC_Inhibition PKC_Inhibition This compound->PKC_Inhibition MAPK_Pathway MAPK/Erk1/2 Pathway PKC_Inhibition->MAPK_Pathway GSK3B GSK3β Phosphorylation (Ser9) PKC_Inhibition->GSK3B CyclinD1 Cyclin D1 ↓ MAPK_Pathway->CyclinD1 p27 p27^Kip1^ ↑ MAPK_Pathway->p27 G1_Arrest G1_Arrest GSK3B->G1_Arrest CyclinD1->G1_Arrest p27->G1_Arrest

Figure 1: Molecular pathway of this compound-induced G1 arrest. This compound inhibits PKC signaling, leading to reduced MAPK/Erk1/2 phosphorylation and GSK3β (Ser9) phosphorylation. These events collectively cause cyclin D1 downregulation and p27^Kip1^ accumulation, resulting in G1 phase arrest [1] [5].

Experimental Workflow for G1 Arrest Analysis

G Cell_Culture Cell Culture & Treatment (this compound 0.01-100 μM, 24-72 hr) Viability_Assay Viability Assay (IC₅₀ determination) Cell_Culture->Viability_Assay Cell_Cycle Cell Cycle Analysis (PI staining, flow cytometry) Cell_Culture->Cell_Cycle Apoptosis_Assay Apoptosis Detection (Annexin V/PI staining) Cell_Culture->Apoptosis_Assay Western_Blot Mechanistic Validation (Western blot analysis) Cell_Culture->Western_Blot Data_Analysis Data Analysis & Integration Viability_Assay->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 2: Experimental workflow for comprehensive analysis of this compound-induced G1 arrest. The integrated approach combines viability assessment, cell cycle distribution analysis, apoptosis detection, and molecular mechanism validation [1] [2] [4].

Application Notes and Research Contexts

Predictive Biomarkers and Sensitive Cancer Subtypes
  • GNAQ Mutations in Uveal Melanoma: Cells harboring GNAQ mutations at codon 209 demonstrate exceptional sensitivity to this compound, with IC~50~ values of 2-4 μM compared to >8 μM in wild-type cells. The constitutive MAPK/Erk1/2 activation downstream of mutant GNAQ creates dependency on PKC signaling, which this compound effectively disrupts [1].

  • DLBCL Molecular Subtypes: Both ABC and GCB subtypes of diffuse large B-cell lymphoma respond to this compound, particularly in combination with ibrutinib. The simultaneous inhibition of PKCβ and BTK produces synergistic anti-tumor effects including G1 arrest, independent of molecular subtype [2] [3].

  • JAK/STAT Pathway Overexpression: Lung cancers with overexpressed JAK pathway molecules, particularly JAK1, show enhanced sensitivity to this compound. JAK1 overexpression may serve as a predictive biomarker for this compound response in NSCLC [6].

Important Technical Considerations
  • Serum Concentration Effects: Apoptotic responses to this compound can be significantly enhanced under reduced serum conditions (1% FBS). Researchers should optimize serum concentrations based on experimental objectives [1].

  • Combination Therapy Potential: this compound demonstrates synergistic effects when combined with other targeted agents. Notable combinations include ibrutinib in DLBCL [2] [3] and Plk1 inhibitors in p53-deficient cancers [7], allowing for dose reduction while maintaining efficacy.

  • p53 Status Impact: The combination of this compound with Plk1 inhibitors shows enhanced efficacy in p53-deficient cancer cells while sparing p53-wild-type normal cells, suggesting a potential therapeutic window in p53-mutated malignancies [7].

Conclusion

This compound induces biologically significant G1 phase cell cycle arrest through coordinated modulation of PKC, MAPK/Erk, and AKT/GSK3β signaling pathways. The quantitative data and standardized protocols provided in this document establish a robust methodological foundation for investigating this compound's mechanisms across relevant cancer models. Researchers should prioritize models with predictive biomarkers—particularly GNAQ mutations, BCR pathway activation, or JAK/STAT overexpression—to maximize experimental relevance. The comprehensive integration of viability assessment, cell cycle analysis, apoptosis detection, and molecular validation provides a systematic approach to fully characterize this compound-induced G1 arrest in preclinical models.

References

Application Notes: Enzastaurin in Cancer Invasion and Migration Studies

Author: Smolecule Technical Support Team. Date: February 2026

Enzastaurin is an oral serine/threonine kinase inhibitor initially developed as a selective inhibitor of Protein Kinase C beta (PKCβ). Its mechanism extends to suppressing the PI3K/AKT pathway, leading to broad anti-tumor activities including the inhibition of proliferation, induction of apoptosis, and crucially, the suppression of invasion and metastasis [1] [2]. The following document summarizes key experimental findings and provides detailed protocols for assessing its anti-invasive and anti-migratory effects.

Experimental Evidence of Efficacy

The table below summarizes quantitative findings from key studies on this compound's ability to inhibit tumor cell invasion and migration.

Cancer Type Cell Line(s) Used Assay Type Key Quantitative Findings Proposed Molecular Mechanisms

| Non-Small Cell Lung Cancer (NSCLC) [1] | H460, A549, H1299 | • Transwell Migration • Matrigel Invasion • In vivo Metastasis (CAM assay) | • Significant reduction in migration and invasion in vitro. • Inhibition of in vivo metastasis to lungs and liver. | • ↓ u-PAR, VEGFC, HIF1α (progression genes). • ↑ VHL, RASSF1, FHIT (tumor suppressors). • Transcriptional inhibition of u-PAR via Sp1, Sp3, c-Jun. | | Diffuse Large B-Cell Lymphoma (DLBCL) [3] [4] | HBL-1, TMD8, SU-DHL-2 | • Transwell Migration • Transwell Invasion (Matrigel-coated) | • Synergistic reduction in invasion and migration when combined with Ibrutinib. | • Downregulation of BCR, NF-κB, JAK/STAT, and MAPK pathways. • Significant decrease in NOTCH1 mRNA levels. | | Mantle Cell Lymphoma (MCL) [5] | Granta 519, HBL-2, Jeko-1, Rec-1 | • Functional analysis via transcriptome/proteome | • Impaired 'Cellular Growth & Proliferation' and 'Cell Death' pathways. | • Affected pathways: NF-κB signaling, Molecular Mechanisms of Cancer, Calcium signaling. |

Detailed Protocol: Matrigel-Based Invasion Assay

This protocol is adapted from methodologies used to evaluate this compound in NSCLC and DLBCL studies [1] [3].

1. Primary Reagents and Equipment

  • Cell Lines: e.g., NSCLC (A549, H460) or DLBCL (HBL-1, TMD8).
  • Drug Stock: this compound (e.g., 10 mM in DMSO). Store at -80°C.
  • Matrigel Matrix: Corning Matrigel Basement Membrane Matrix.
  • Transwell Inserts: 24-well plates with 8.0 µm pore polycarbonate membrane.
  • Chemoattractant: Culture medium with 20-30% Fetal Bovine Serum (FBS).
  • Cell Staining Reagent: Crystal violet (0.1% w/v) or Calcein-AM.
  • Microscope with camera and image analysis software.

2. Step-by-Step Procedure

  • Coating (Day 1):

    • Thaw Matrigel on ice overnight at 4°C.
    • Dilute Matrigel in cold, serum-free medium to a final concentration of 1 mg/mL.
    • Add 100 µL of the diluted Matrigel to the top chamber of each Transwell insert.
    • Incubate the plate for 2-4 hours at 37°C to allow the Matrigel to polymerize.
  • Cell Preparation and Seeding (Day 1):

    • Harvest and count cells.
    • Resuspend cells in serum-free medium. Pre-treatment option: Incubate cells with desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) in suspension for 1-2 hours.
    • Add 500 µL of complete medium with 30% FBS as a chemoattractant to the lower chamber.
    • Seed 2.5 x 10^4 to 1 x 10^5 cells in 200 µL of serum-free medium (with drug or vehicle) into the top chamber of the Matrigel-coated insert.
  • Incubation and Invasion (Day 1-2):

    • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
    • The specific duration should be determined empirically for each cell line.
  • Cell Fixation, Staining, and Quantification (Day 2/3):

    • After incubation, carefully remove the medium from the top chamber.
    • Use a cotton swab to gently wipe off the non-invading cells and the Matrigel from the upper surface of the membrane.
    • Fix the cells on the lower membrane surface by immersing the insert in 100% methanol for 10-15 minutes.
    • Stain the cells with 0.1% crystal violet solution for 15-20 minutes.
    • Rinse the inserts gently with water and allow them to air dry.
    • Capture images of the membrane under a microscope. Count the number of invaded cells in multiple random fields per insert, or elute the crystal violet with 10% acetic acid and measure the absorbance at 570 nm.
Mechanistic Analysis: Western Blot for Key Targets

To confirm the molecular mechanism of this compound, analyze changes in key signaling proteins.

Procedure:

  • Cell Lysis: After treatment with this compound, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors [3].
  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
  • Gel Electrophoresis and Transfer: Load 20-40 µg of total protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
  • Antibody Incubation:
    • Blocking: Incubate membrane in 5% non-fat milk in TBST for 1 hour.
    • Primary Antibodies: Incubate overnight at 4°C with specific antibodies.
    • Secondary Antibodies: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Visualize bands using a chemiluminescence detection system.

Key Target Proteins to Probe:

  • Downstream Signaling: Phospho-AKT (Ser473), Phospho-GSK3β (Ser9), Phospho-ERK1/2 [6] [1] [2].
  • Invasion/Migration Markers: u-PAR, HIF1α, VEGFC [1].
  • Tumor Suppressors: FHIT, RASSF1 [1].
  • Apoptosis Markers: Cleaved Caspase-3.

Mechanism of Action: this compound in Tumor Invasion and Migration

The following diagram synthesizes the primary molecular mechanisms through which this compound inhibits tumor cell invasion and migration, as evidenced by the cited research.

G cluster_signaling Inhibits Key Signaling Hubs cluster_transcription Modulates Gene Transcription cluster_combination In Combination with Ibrutinib (DLBCL) cluster_outcome Functional Cellular Outcome This compound This compound PKCb PKCβ This compound->PKCb PI3K PI3K/AKT Pathway This compound->PI3K Notch1 ↓ NOTCH1 mRNA This compound->Notch1 NFkB ↓ NF-κB Signaling This compound->NFkB BCR ↓ BCR Signaling This compound->BCR PKCb->PI3K TS ↓ Thymidylate Synthase (TS) PKCb->TS Via E2F-1 reduction uPAR ↓ u-PAR Expression PI3K->uPAR Via transcriptional inhibition (Sp1, Sp3, c-Jun) VEGFC ↓ VEGFC PI3K->VEGFC HIF1a ↓ HIF1α PI3K->HIF1a TSupp ↑ Tumor Suppressors (VHL, RASSF1, FHIT) PI3K->TSupp Invasion Reduced Cell Invasion uPAR->Invasion VEGFC->Invasion HIF1a->Invasion TS->Invasion Sensitizes to cytotoxic agents TSupp->Invasion Migration Reduced Cell Migration Notch1->Migration NFkB->Migration BCR->Migration Metastasis Inhibition of Metastasis Invasion->Metastasis Migration->Metastasis

Discussion and Researcher Notes

  • Synergistic Combinations: this compound shows enhanced efficacy when combined with other agents. In DLBCL, co-treatment with the BTK inhibitor Ibrutinib synergistically downregulated oncogenic pathways and inhibited invasion/migration [3] [4]. In NSCLC, it synergized with pemetrexed, partly by reducing thymidylate synthase expression and activity [2].
  • Biomarker Potential: The urokinase-type plasminogen activator receptor (u-PAR) has been identified as a critical target and a potential marker for this compound sensitivity. siRNA knockdown of u-PAR resensitized resistant cells, underscoring its key functional role [1].
  • Practical Considerations:
    • Dose and Timing: Effective concentrations used in in vitro studies typically range from 1 µM to 10 µM. Pre-treatment of cells for 1-2 hours before the assay is common.
    • Controls: Always include vehicle control (DMSO at the same dilution as drug treatments) and a positive control for inhibition if available.
    • Cell Line Variability: The anti-invasive effect is consistent across various cancer types (NSCLC, DLBCL, MCL), but response levels may vary. Pilot experiments to determine the optimal cell density and drug concentration for your specific model are recommended.

References

Enzastaurin: Mechanism and Rationale for Xenograft Studies

Author: Smolecule Technical Support Team. Date: February 2026

Enzastaurin is an oral serine/threonine kinase inhibitor originally developed as a selective Protein Kinase C beta (PKCβ) inhibitor. Its anti-tumor activity in xenograft models is attributed to a dual mechanism: direct anti-proliferative and pro-apoptotic effects on tumor cells, and indirect anti-angiogenic effects on the tumor microenvironment [1] [2] [3].

The diagram below illustrates the key signaling pathways modulated by this compound and the consequent biological effects in tumor cells.

G PKCbeta PKCβ Invisible1 PKCbeta->Invisible1 Invisible2 PKCbeta->Invisible2 Akt Akt Apoptosis Induced Apoptosis Akt->Apoptosis Suppresses Proliferation Suppressed Proliferation Akt->Proliferation Promotes GSK3beta GSK3β GSK3beta->Apoptosis Suppresses GSK3beta->Proliferation Promotes (when phosphorylated) p70S6K p70S6K p70S6K->Apoptosis Suppresses p70S6K->Proliferation Promotes VEGF VEGF Expression Angiogenesis Inhibited Angiogenesis VEGF->Angiogenesis Stimulates This compound This compound This compound->PKCbeta Inhibits Invisible1->Akt Activates Invisible1->GSK3beta Phosphorylates Invisible1->p70S6K Activates Invisible2->VEGF Promotes

A key pharmacodynamic marker for monitoring this compound activity in both tumor tissue and peripheral blood mononuclear cells (PBMCs) is the suppression of GSK3β phosphorylation [1].

Key Preclinical Findings in Xenograft Models

This compound has demonstrated broad antitumor activity in various human cancer xenograft models. The table below summarizes key findings from selected studies.

Cancer Type (Cell Line) In Vivo Dosing Regimen Key Experimental Findings Reference
Colon Carcinoma (GEO) & Glioblastoma 75 mg/kg or 30 mg/kg, twice daily, oral gavage Suppressed tumor growth; Reduced phosphorylation of GSK3β in tumors and PBMCs. [1]
Gefitinib-Resistant Colon Cancer (GEO-GR) 75 mg/kg or 30 mg/kg, twice daily, oral gavage Showed antitumor activity & cooperativity with gefitinib; Inhibited pAkt, pp70S6K, pGSK3β, and VEGF. [3]
Multiple Myeloma (various lines) Information not specified in results Directly impacted tumor cells, inducing apoptosis and suppressing proliferation. [4]
Various Tumors (with Radiotherapy) Information not specified in results Combined with radiation, led to greater reduction in microvessel density and delayed tumor growth. [4]

Detailed Xenograft Protocol

Here is a generalized protocol for evaluating this compound in mouse xenograft models, synthesized from the search results.

Animal Model and Host Preparation
  • Host Strain: Use immunocompromised mice such as Balb/c nu/nu (athymic) or NOD/SCID mice [5] [3]. The choice depends on the required level of immunodeficiency for your cell line.
  • Housing: Maintain animals under standard conditions in accordance with institutional animal care guidelines [3].
Tumor Cell Preparation and Implantation
  • Cell Line: Use human cancer cell lines relevant to your research. Examples from studies include GEO (colon), U87MG (glioblastoma), and PC3 (prostate) [1] [3].
  • Implantation:
    • Subcutaneous Injection: The most common method. Harvest and resuspend tumor cells in PBS or a carrier hydrogel like Matrigel/VitroGel [6]. A typical injection contains 5x10^6 to 10^7 cells in a 100-500 μL volume [3] [6].
    • Orthotopic Injection: For models that better mimic the tumor microenvironment, implant cells into the corresponding organ (e.g., intracranial for glioblastoma) [5] [7].
Treatment Protocol
  • Group Allocation: Randomize mice into control and treatment groups once tumors reach a palpable size (e.g., ~100-150 mm³).
  • Drug Formulation: this compound is typically administered via oral gavage [1].
  • Dosing:
    • Dose: Common effective doses in studies are 75 mg/kg or 30 mg/kg [1] [3].
    • Schedule: Administer twice daily [1].
    • Control Group: Treat with the drug vehicle alone.
Monitoring and Analysis
  • Tumor Growth: Measure tumor dimensions regularly (2-3 times per week) using calipers. Calculate volume with the formula: Volume = (length x width²) / 2 [8].
  • Pharmacodynamic Assessment:
    • At the end of the study, collect tumor tissues and PBMCs.
    • Analyze the suppression of pGSK3β and other targets like pAkt and pp70S6K by Western blot to confirm drug activity [1] [3].
  • Additional Endpoints:
    • Apoptosis: Assess using TUNEL assay [4] [9].
    • Angiogenesis: Evaluate by measuring microvessel density (CD31 staining) in tumor sections [4] [1].
    • Biomarker Analysis: Measure VEGF levels in tumor lysates or conditioned media by ELISA [3].

Critical Considerations for Researchers

  • Monitoring Drug Activity: The suppression of GSK3β phosphorylation in PBMCs serves as a accessible and reliable surrogate marker for confirming target engagement in the animal [1].
  • Overcoming Drug Resistance: this compound has shown promise in targeting tumors with acquired resistance to EGFR inhibitors like gefitinib. Consider testing it in resistant models, potentially in combination with other targeted agents [3].
  • Hydrogel Carriers: For subcutaneous models, using hydrogels like Matrigel or its modern, xeno-free alternatives (e.g., VitroGel) can improve cell retention and tumor formation rates [6].

References

Enzastaurin Pharmacogenomic Biomarkers: Application Notes and Experimental Protocols for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Enzastaurin and Pharmacogenomic Relevance

This compound is an oral serine/threonine kinase inhibitor that primarily targets protein kinase C beta (PKC-β) and suppresses the PI3K/AKT signaling pathway, thereby inhibiting tumor angiogenesis, promoting cancer cell apoptosis, and suppressing proliferation. Initially developed for various cancer types, including diffuse large B-cell lymphoma (DLBCL) and glioblastoma, this compound demonstrated variable efficacy in clinical trials, prompting research to identify predictive biomarkers for patient stratification. Pharmacogenomic investigations have revealed that specific germline genetic variations can significantly influence individual response to this compound therapy, enabling more targeted application in appropriate patient subpopulations.

The pharmacogenomic approach to this compound treatment represents a shift toward personalized medicine in oncology. Research has identified specific single nucleotide polymorphism (SNP) panels and a composite biomarker signature known as DGM1 that correlate with drug response outcomes. These biomarkers have been validated in clinical trial settings and form the basis for companion diagnostic development. The application of these biomarkers allows researchers and clinicians to identify patients most likely to benefit from this compound treatment, particularly in high-risk DLBCL populations, potentially improving clinical outcomes and optimizing therapeutic development.

Key Pharmacogenomic Biomarkers for this compound Response

Specific SNP Biomarkers

Research has identified several specific single nucleotide polymorphisms (SNPs) that correlate with this compound response. A patent document discloses a panel of genomic biomarkers comprising SNPs selected from those listed in Table 1, or complementary sequences thereof, and/or sequences in linkage disequilibrium with these SNPs [1]. These biomarkers can be used in companion diagnostic tests to predict drug responses, thereby helping to identify patients who will benefit from treatment while excluding those who might experience negative outcomes or adverse effects.

Table 1: Key SNP Biomarkers for this compound Response Prediction

SNP Identifier Region/Context Potential Clinical Significance
rs309605 Not specified in results Correlation with this compound response
rs309604 Not specified in results Correlation with this compound response
rs5894240 Not specified in results Correlation with this compound response
rs1494748 Not specified in results Correlation with this compound response
rs7836309 Not specified in results Correlation with this compound response
rs309607 Not specified in results Correlation with this compound response
rs2132025 Not specified in results Correlation with this compound response
rs11990158 Not specified in results Correlation with this compound response
rs6469570 Not specified in results Correlation with this compound response
rs309603 Not specified in results Correlation with this compound response

The patent also specifies that biomarkers may comprise the nucleotide sequences set forth in SEQ ID NOs: 1-28, for example, SEQ ID NO: 1 and SEQ ID NO: 2, or complementary sequences thereof, and/or sequences in linkage disequilibrium with them [1]. These biomarkers can be assessed using various methods including PCR, sequencing, capillary electrophoresis, mass spectrometry, single-strand conformation polymorphism (SSCP), electrochemical analysis, denaturing HPLC and gel electrophoresis, restriction fragment length polymorphism, hybridization analysis, single-base extension, and/or microarray techniques.

DGM1 Biomarker Panel

The DGM1 genomic biomarker was identified through retrospective genotyping of DNA extracted from blood samples of patients in the PRELUDE phase III maintenance study [2]. This novel genetic biomarker showed high correlation with response to this compound, a finding that was subsequently observed in the S028 Phase II study as well. The DGM1 biomarker forms the basis for patient selection in the ENGINE trial, a global, multicenter, placebo-controlled randomized study comparing R-CHOP/enzastaurin versus R-CHOP/placebo as frontline treatment in high-risk DLBCL patients [2].

Table 2: Clinical Trials Investigating this compound with Biomarker Stratification

Trial Name Phase Cancer Type Biomarker Used Primary Endpoint
ENGINE III High-risk DLBCL DGM1 positive Overall survival in DGM1 positive patients
PRELUDE III DLBCL (maintenance) DGM1 (retrospectively identified) Not primary biomarker study
S028 II DLBCL DGM1 (correlative) Efficacy signals in biomarker population

The ENGINE study specifically selects high-risk international prognostic index DLBCL patients with the DGM1 genomic biomarker, with the primary endpoint being overall survival in patients who are DGM1 positive [2]. This represents a targeted approach to patient selection based on pharmacogenomic profiling.

Sample Collection and DNA Extraction Protocols

Sample Collection Guidelines

DNA sample quality is critical for successful genotyping of this compound response biomarkers. Based on methodologies from clinical trials, the following sample types can be utilized:

  • Peripheral Blood: Collect 3-5 mL of whole blood in BD Vacutainer CPT mononuclear cell preparation tubes or similar collection tubes containing anticoagulant (e.g., EDTA) [3]. Invert tubes gently 8-10 times immediately after collection to ensure proper mixing with anticoagulant. Store at room temperature and process within 4 hours of collection.

  • Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue: Sections of 5-10 μm thickness can be used for DNA extraction [4]. Ensure tissue sections contain sufficient tumor content (>70% tumor nuclei is ideal). Unstained sections should be stored at room temperature protected from light and moisture.

  • Fresh Frozen Tissue: Snap-freeze tumor tissue in liquid nitrogen and store at -80°C until processing. Pulverize frozen tissue using a chilled mortar and pestle before DNA extraction.

For all sample types, documentation of sample identity, collection date, and storage conditions is essential. For blood samples, record time of collection and processing. For tissue samples, document tumor content and cellularity through pathological assessment.

DNA Extraction and Quality Control

Extract genomic DNA using standardized protocols:

  • From Blood Samples:

    • Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque PLUS).
    • Use commercial DNA extraction kits (e.g., QIAamp DNA Blood Mini Kit) following manufacturer's protocols.
    • Elute DNA in TE buffer or nuclease-free water.
  • From FFPE Tissue:

    • Deparaffinize sections using xylene followed by ethanol washes.
    • Digest tissue with proteinase K overnight at 56°C.
    • Use FFPE-specific DNA extraction kits (e.g., QIAamp DNA FFPE Tissue Kit) with optional RNase treatment.
    • Assess DNA fragmentation by agarose gel electrophoresis.

DNA Quality Control:

  • Quantify DNA using fluorometric methods (e.g., Qubit dsDNA HS Assay) for accurate concentration measurement.
  • Assess purity by spectrophotometry (A260/A280 ratio of 1.8-2.0 is acceptable).
  • Verify DNA integrity by PCR amplification of a control gene fragment (e.g., 100-200 bp segment of β-actin).
  • Minimum DNA concentration: 10 ng/μL for most genotyping applications.
  • Minimum total DNA: 500 ng for comprehensive SNP panel analysis.

Store extracted DNA at -20°C for short-term use or -80°C for long-term preservation. Avoid repeated freeze-thaw cycles by aliquoting DNA samples.

Genotyping Methodologies for this compound Biomarkers

Method Selection Considerations

Various genotyping platforms can be employed for this compound biomarker analysis, each with specific advantages and limitations:

Table 3: Comparison of Genotyping Methodologies for this compound Biomarkers

Method Throughput Sensitivity Cost Considerations Best Application Context
PCR with Sanger Sequencing Low to medium High Low to moderate Targeted analysis of specific SNPs, validation studies
Capillary Electrophoresis Medium High Moderate Fragment analysis, length polymorphisms
Mass Spectrometry High High High Large sample numbers, multiplexed SNP panels
Single-base Extension Medium to High High Moderate to High Pre-designed SNP panels, validation
Microarray Very High Medium to High High Genome-wide association studies, comprehensive profiling
Next-Generation Sequencing Very High Very High Very High Discovery efforts, novel variant identification

The patent covering this compound biomarkers specifically mentions that SNPs can be assayed by PCR, sequencing, capillary electrophoresis, mass spectrometry, single-strand conformation polymorphism (SSCP), electrochemical analysis, denaturing HPLC and gel electrophoresis, restriction fragment length polymorphism, hybridization analysis, single-base extension, and/or microarray [1].

Detailed PCR-Based Genotyping Protocol

For laboratories focusing on specific SNPs from the this compound response panel, here is a detailed PCR-based genotyping protocol:

Reagent Preparation:

  • Prepare PCR master mix containing:
    • 1X PCR buffer (with 1.5-2.5 mM MgCl₂)
    • 200 μM of each dNTP
    • 0.2 μM forward and reverse primers
    • 0.5-1.0 U DNA polymerase
    • 10-50 ng genomic DNA template
    • Nuclease-free water to final volume

Primer Design:

  • Design primers flanking the SNP of interest
  • Optimal amplicon size: 80-200 bp
  • Verify specificity by in silico PCR and BLAST analysis
  • Test primer pairs for efficiency and specificity before use

Thermal Cycling Conditions:

  • Initial denaturation: 95°C for 5 minutes
  • 35 cycles of:
    • Denaturation: 95°C for 30 seconds
    • Annealing: 55-65°C (primer-specific) for 30 seconds
    • Extension: 72°C for 30-60 seconds (depending on amplicon size)
  • Final extension: 72°C for 7 minutes
  • Hold at 4°C

Genotype Analysis: For restriction fragment length polymorphism (RFLP) analysis:

  • Digest PCR products with appropriate restriction enzyme (4-8 hours, manufacturer's recommended temperature)
  • Separate fragments by agarose or polyacrylamide gel electrophoresis
  • Visualize with DNA staining (ethidium bromide or SYBR Safe)
  • Interpret genotype based on banding pattern

For sequencing-based analysis:

  • Purify PCR products (commercial purification kits)
  • Perform Sanger sequencing with forward or reverse primer
  • Analyze chromatograms and call genotypes using sequencing analysis software

Quality Control Measures:

  • Include negative controls (no template) in each PCR run
  • Include positive controls with known genotypes for each SNP
  • Verify a subset of samples by repeat genotyping or alternative method
  • Document PCR efficiency and any technical issues

Data Analysis and Interpretation Guidelines

Genotype Calling and Quality Assessment

Automated genotype calling algorithms should be supplemented with manual review to ensure accuracy, particularly for ambiguous calls. Implement these quality control measures:

  • Call Rate Threshold: Exclude samples with >5% missing genotype data
  • Cluster Separation: Visualize genotype clusters for each SNP to verify clear separation
  • Duplicate Concordance: Include duplicate samples to verify reproducibility (>99% expected)
  • Hardy-Weinberg Equilibrium: Test for deviations from HWE (p-value > 0.001) in control populations
  • Sample Contamination: Check for unexpected heterozygote excess or unusual patterns

For the DGM1 biomarker classification, follow the specific algorithm established in the ENGINE trial, which likely involves a combination of specific SNP genotypes or a continuous risk score based on the weighted contribution of multiple SNPs [2].

Clinical Interpretation and Reporting

Pharmacogenomic reports for this compound biomarkers should include:

  • Patient and Sample Information:

    • Patient identifier, date of birth, collection date
    • Sample type (blood, tissue) and quality metrics
  • Genotype Results:

    • Table of specific SNP genotypes with quality scores
    • DGM1 biomarker status (positive/negative) or risk score
  • Clinical Interpretation:

    • Summary of predicted response to this compound based on genotype
    • Reference to supporting clinical evidence (e.g., ENGINE trial for DGM1)
    • Limitations of testing (analytic and clinical)
  • Recommendations:

    • For DGM1-positive status: Consider potential benefit from this compound in high-risk DLBCL
    • For DGM1-negative status: Consider alternative treatment options

The interpretation should emphasize that biomarker status is one factor in treatment decisions and must be considered alongside clinical presentation, disease characteristics, and other relevant factors.

Regulatory and Clinical Implementation Considerations

Companion Diagnostic Development

The this compound biomarker tests are being developed as companion diagnostics with the potential to predict drug responses and identify patients most likely to benefit from treatment [1]. The ENGINE trial represents a pivotal study for the clinical validation of the DGM1 biomarker, with overall survival in DGM1-positive patients as the primary endpoint [2]. This regulatory approach aligns with FDA guidelines for companion diagnostic development, which require analytical validation, clinical validation, and demonstration of clinical utility.

For laboratories implementing these tests, CLIA certification and adherence to Quality System Regulations are essential. The test should undergo analytical validation to establish:

  • Accuracy (≥99% concordance with reference method)
  • Precision (repeatability and reproducibility)
  • Reportable range
  • Reference range
  • Specimen stability
Clinical Trial Context and Evidence Base

The clinical evidence for this compound biomarkers comes primarily from retrospective analysis of phase II and III trials, with prospective validation ongoing in the ENGINE trial [2]. Additional context comes from studies in glioblastoma, where this compound was combined with temozolomide and radiation therapy, though these studies identified different biomarkers (specifically MGMT promoter methylation) as correlated with survival outcomes [4].

Researchers should note that the clinical utility of this compound biomarkers may be context-specific, potentially varying by:

  • Cancer type (DLBCL vs. glioblastoma vs. other malignancies)
  • Treatment line (first-line vs. relapsed/refractory)
  • Combination therapy partners (R-CHOP vs. temozolomide/RT vs. monotherapy)
  • Patient population (high-risk international prognostic index vs. general population)

Ongoing clinical trials will provide further evidence for refining the appropriate clinical context for these biomarkers.

Visual Overview of this compound Biomarker Analysis Workflow

The following diagram illustrates the complete workflow for this compound pharmacogenomic biomarker analysis, from sample collection to clinical reporting:

G cluster_sample Sample Collection & Preparation cluster_geno Genotyping Analysis cluster_analysis Data Analysis & Interpretation SC Sample Collection (Blood, Tissue) DNA DNA Extraction & Quality Control SC->DNA QC1 Quality Assessment (Quantity, Purity) DNA->QC1 REJ1 Repeat Collection DNA->REJ1 Failed QC AMP Target Amplification (PCR) QC1->AMP Quality DNA GT Genotyping Method AMP->GT QC2 Quality Control (Call Rates, Concordance) GT->QC2 GC Genotype Calling QC2->GC Quality Genotypes REJ2 Repeat Genotyping QC2->REJ2 Poor Quality BI Biomarker Interpretation (DGM1 Status) GC->BI CR Clinical Reporting BI->CR

Figure 1: this compound Pharmacogenomic Biomarker Analysis Workflow. This diagram illustrates the stepwise process from sample collection through clinical reporting, highlighting key quality control checkpoints.

Conclusion and Future Directions

The identification of pharmacogenomic biomarkers for this compound response represents significant progress in personalized cancer therapy. The DGM1 biomarker panel and specific SNP biomarkers provide valuable tools for patient stratification, particularly in high-risk DLBCL populations. The ongoing ENGINE trial will provide crucial prospective validation of this approach [2].

For researchers and drug development professionals, these application notes provide comprehensive protocols for implementing this compound biomarker analysis. As the field advances, we anticipate further refinement of these biomarkers, potentially incorporating additional omics technologies such as transcriptomic profiling [5] and single-cell analyses [6] to enhance predictive accuracy. The integration of pharmacogenomic biomarkers into clinical trial design and ultimately routine practice will enable more targeted, effective use of this compound and similar targeted therapies.

References

Comprehensive Application Notes and Protocols: Enzastaurin Whole Transcriptome RNA-Seq Analysis for Drug Development Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Enzastaurin is an oral serine-threonine kinase inhibitor that has been investigated as a potential therapeutic agent for various cancers, including brain cancer, non-Hodgkin's lymphoma, and lung cancer. Initially developed as a protein kinase C beta (PKCβ) inhibitor, this compound has been shown to suppress tumor growth through multiple mechanisms, including reduction of cellular proliferation, induction of apoptosis, and inhibition of tumor-induced angiogenesis. The drug demonstrates particular promise through its inhibition of signaling through both the PKCβ and PI3K/AKT pathways, which are frequently activated across diverse cancer types [1]. Despite encouraging preclinical results, the clinical development of this compound has faced challenges, with limited efficacy observed in later-stage trials, highlighting the need for better patient stratification and biomarker identification [2] [3].

The biological rationale for applying transcriptomic analysis to this compound research stems from the compound's multifaceted mechanism of action. This compound is designed to target the PKCβ and AKT signaling pathways, which are central regulators of cell survival, proliferation, and metabolism. Recent evidence has demonstrated that AKT3 overexpression is associated with poorer patient outcomes in certain cancers, particularly in primary pulmonary lymphoepithelioma-like carcinoma (PPLELC), where it has been identified as a potential therapeutic target [4] [5]. Whole transcriptome RNA sequencing (RNA-seq) provides a powerful approach to comprehensively characterize the molecular effects of this compound treatment, identifying both primary response mechanisms and adaptive resistance pathways.

Transcriptomic approaches in drug development have revolutionized our understanding of therapeutic mechanisms and resistance patterns. For this compound, RNA-seq analysis enables researchers to map the complex network of transcriptional changes induced by treatment, going beyond single pathway analysis to capture system-wide responses. This approach is particularly valuable for identifying biomarker signatures that may predict drug sensitivity or resistance, ultimately facilitating the development of companion diagnostics and personalized treatment strategies [6]. The integration of RNA-seq data with other omics technologies and functional validation models creates a robust framework for elucidating this compound's complete mechanism of action and optimizing its clinical application.

Study Design & Sample Preparation

Experimental Overview

The successful application of RNA-seq to this compound research requires meticulous planning of experimental conditions, appropriate controls, and replication strategies. A well-designed study enables researchers to distinguish specific drug-induced transcriptional changes from non-specific effects and biological variability. For this compound mechanism of action studies, experiments typically include dose-response designs with multiple concentrations and time points to capture both primary and secondary transcriptional responses. The experimental workflow encompasses cell line or model system selection, drug treatment, RNA extraction, quality control, library preparation, and sequencing, with each step requiring careful optimization to ensure generation of high-quality, reproducible data.

Sample Collection & Processing

Cell line models for this compound studies should be selected based on relevant pathological characteristics and known sensitivity to PKCβ/AKT pathway inhibition. Both hematological malignancies (such as diffuse large B-cell lymphoma) and solid tumors (including glioblastoma and non-small cell lung cancer) have demonstrated variable responses to this compound in preclinical models [7] [1]. Cells should be treated with this compound across a concentration range (typically 0.1-10 μM) based on achievable plasma concentrations in clinical trials, with time-course sampling at 6, 12, 24, and 48 hours to capture early and late transcriptional responses. Each experimental condition should include a minimum of three biological replicates to ensure statistical robustness, with vehicle-treated controls processed in parallel to account for solvent effects and natural transcriptional variations.

For clinical samples, pre- and post-treatment tumor biopsies from this compound clinical trials provide valuable material for translational research. These samples should be collected using standardized protocols, with a portion immediately stabilized in RNA preservation solutions (such as RNAlater) and another portion formalin-fixed and paraffin-embedded for histopathological correlation. Patient-derived xenograft (PDX) models established from this compound-sensitive and resistant tumors offer another valuable resource for transcriptomic analysis, enabling investigation of response mechanisms in a more physiologically relevant context while controlling for environmental variables [4] [5].

Library Preparation & Sequencing Strategy

The quality of RNA samples is paramount for successful transcriptome analysis. RNA integrity should be assessed using automated electrophoresis systems (e.g., Bioanalyzer or TapeStation), with only samples exhibiting RNA Integrity Number (RIN) values ≥7.0 proceeding to library preparation. The library construction protocol typically employs poly-A selection for mRNA enrichment, followed by fragmentation, reverse transcription, adapter ligation, and PCR amplification. For degraded samples (such as FFPE specimens), specialized library preparation kits designed for fragmented RNA should be utilized. The sequencing depth and strategy should be optimized based on research objectives: for standard differential expression analysis, 25-40 million paired-end reads per sample (2×150 bp) typically provide sufficient coverage, while more complex analyses such as isoform quantification or novel transcript discovery may require deeper sequencing (50-100 million reads).

Table 1: Recommended Sequencing Parameters for this compound Transcriptomic Studies

Application Recommended Depth Read Type Minimum Replicates Quality Metrics
Differential Expression 25-40 million reads Paired-end 2×150 bp 3 per condition RIN ≥7.0, Q30 >80%
Isoform Quantification 50-70 million reads Paired-end 2×150 bp 4 per condition RIN ≥8.0, Q30 >85%
Novel Transcript Discovery 70-100 million reads Paired-end 2×150 bp 3 per condition RIN ≥8.5, Q30 >90%
Single-Cell RNA-seq 50,000 reads/cell Paired-end 2×100 bp 2-3 samples Viability >90%

Computational Analysis Pipeline

Data Processing & Quality Control

The initial phase of RNA-seq data analysis involves comprehensive quality assessment and preprocessing to ensure data integrity before biological interpretation. Raw sequencing data in FASTQ format should be evaluated using tools such as FastQC to assess base quality scores, GC content, adapter contamination, and sequence duplication levels. Following quality assessment, reads should be processed through a trimming and filtering pipeline (using tools such as Trimmomatic or Cutadapt) to remove adapter sequences, low-quality bases, and short fragments. The resulting high-quality reads are then aligned to the appropriate reference genome (e.g., GRCh38 for human samples) using splice-aware aligners such as STAR or HISAT2, which accurately handle reads spanning exon-exon junctions.

Following alignment, quality metrics should be collected including mapping statistics, ribosomal RNA content, genomic distribution of reads, and coverage uniformity. For this compound studies specifically, special attention should be paid to potential biases in GC content and gene body coverage, as these can significantly impact the detection of differentially expressed genes, particularly in pathway analysis. The resulting count data (number of reads mapping to each gene) serves as the foundation for subsequent differential expression analysis, with normalization procedures accounting for variables such as sequencing depth and gene length.

Differential Expression Analysis

The identification of genes differentially expressed in response to this compound treatment is typically performed using statistical methods designed for count data. The DESeq2 and edgeR packages in R provide robust frameworks for this analysis, implementing models that account for biological variability and sequencing depth differences between samples. For this compound time-course experiments, specialized methods such as spline-based models or likelihood ratio tests should be employed to identify genes with significant temporal expression patterns. The analysis should be stratified to identify both early response genes (typically altered within 6-12 hours of treatment) and late response genes (showing sustained changes at 24-48 hours), as these may represent different biological processes.

Statistical significance is typically determined using false discovery rate (FDR) correction for multiple testing, with genes considered differentially expressed at FDR <0.05 and absolute log2 fold change >0.5. For this compound studies, special attention should be given to genes involved in key signaling pathways including PKC signaling, PI3K/AKT pathway, apoptosis, cell cycle regulation, and angiogenesis. The results should be documented in a comprehensive table format that enables researchers to quickly identify genes of interest based on both statistical and biological criteria.

Table 2: Key Parameters for Differential Expression Analysis of this compound Treatment

| Analysis Step | Tool/Method | Key Parameters | Interpretation | |-------------------|-----------------|--------------------|-------------------| | Read Counting | featureCounts | -t exon -g gene_id -p | Raw count matrix | | Normalization | DESeq2 | Median of ratios method | Corrected for depth & composition | | Statistical Testing | DESeq2 Wald test | FDR <0.05, |log2FC|>0.5 | Significant DEGs | | Time-Course Analysis | DESeq2 LRT | Reduced vs full model | Temporal patterns | | Pathway Enrichment | clusterProfiler | pAdjustMethod="BH", pvalueCutoff=0.05 | Functional themes |

Pathway & Functional Analysis

Functional interpretation of this compound-induced transcriptional changes requires systematic pathway analysis to identify biological processes, molecular functions, and cellular components significantly enriched among differentially expressed genes. Gene Set Enrichment Analysis (GSEA) provides a powerful framework for identifying coordinated changes in predefined gene sets, particularly useful for detecting subtle but coordinated expression changes across pathway components. For this compound studies, special attention should be given to curated gene sets representing PKC signaling, PI3K/AKT pathway, apoptosis, cell cycle regulation, and angiogenesis, in addition to more general oncogenic signature databases.

Complementary ontology enrichment analysis using tools such as clusterProfiler should be performed to identify overrepresented Gene Ontology terms and KEGG pathways among significantly differentially expressed genes. For this compound research, particular focus should be placed on pathways previously implicated in its mechanism of action, including "PI3K-AKT signaling pathway," "MAPK signaling pathway," "Focal adhesion," and "Apoptosis" [4] [5]. The results should be visualized using both hierarchical clustering of significantly altered pathways and specialized enrichment plots that illustrate the distribution of gene set members across the ranked list of all expressed genes.

Visualization Methods & Interpretation

Quality Control Visualizations

Effective quality assessment of RNA-seq data requires multiple visualization approaches to identify potential technical artifacts and batch effects. Principal Component Analysis (PCA) plots provide a global overview of sample relationships, with this compound-treated samples typically clustering separately from vehicle controls along the first principal component in well-controlled experiments. Additional QC visualizations should include:

  • Box plots and violin plots displaying expression distribution across samples to identify outliers
  • Heatmaps of sample-to-sample distances to visualize overall reproducibility
  • MA plots (M vs A plots) visualizing the relationship between average expression intensity and log-fold changes, which should show a horizontal cloud of points centered around zero for properly normalized data [8]

These visualizations collectively enable researchers to assess data quality, identify potential confounding factors, and verify that this compound treatment represents the primary source of transcriptional variation before proceeding with biological interpretation.

Differential Expression Visualizations

The interpretation of differential expression results is greatly enhanced by appropriate visualizations that highlight both statistical significance and biological magnitude of changes. Volcano plots provide an intuitive method for visualizing differential expression by plotting statistical significance (-log10 p-value) against biological significance (log2 fold change), enabling rapid identification of the most compelling gene expression changes following this compound treatment [8]. These plots typically show a distinctive "volcano" shape, with significantly differentially expressed genes appearing in the upper left and right regions.

Heatmaps represent another essential visualization technique for this compound transcriptomic data, using color intensity to represent gene expression levels across multiple samples and conditions. When applied to the top differentially expressed genes, heatmaps enable researchers to identify co-expressed gene clusters and visualize expression patterns across different this compound doses and time points. Modern implementations often incorporate hierarchical clustering to group genes with similar expression patterns, revealing functional modules and regulatory networks affected by treatment [8]. For publication-quality figures, the ComplexHeatmap package in R provides extensive customization options, including multiple annotation tracks that can incorporate additional sample metadata such as this compound concentration, exposure duration, and cellular response metrics.

Pathway Visualization & Network Analysis

Functional interpretation of this compound-induced transcriptomic changes is facilitated by specialized pathway visualization approaches. Bar plots and dot plots displaying enriched pathways ranked by significance provide a straightforward overview of biological processes affected by treatment. For more detailed exploration, enrichment networks can illustrate relationships between pathways based on shared genes, revealing functional modules coordinately regulated by this compound [8]. KEGG pathway diagrams with expression data overlaid onto established pathway maps offer mechanistic insights, particularly for the PI3K-AKT and PKC signaling pathways known to be directly targeted by this compound.

For advanced analysis, gene-concept networks connect individual genes to their associated pathways, enabling researchers to determine whether multiple genes from the same pathway show coordinated expression changes. In the context of this compound research, special attention should be paid to networks centered on apoptosis, cell proliferation, and survival signaling, as these represent key mechanisms of action for the drug. The clusterProfiler package provides comprehensive pathway analysis capabilities with extensive visualization options, supporting multiple databases including GO, KEGG, and Reactome [8].

Enzastaurin_Pathway This compound This compound PKCb PKCb This compound->PKCb Inhibits PI3K PI3K This compound->PI3K Inhibits AKT AKT PKCb->AKT Activates PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates GSK3b GSK3b AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits Proliferation Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes FOXO->Apoptosis Promotes Angiogenesis Angiogenesis

Diagram 1: this compound Signaling Pathway - This diagram illustrates the key molecular targets and downstream effects of this compound treatment, highlighting inhibition of PKCβ and PI3K/AKT signaling leading to altered cellular processes including apoptosis, proliferation, and angiogenesis.

Target Validation & Functional Analysis

Experimental Validation Methods

Transcriptomic findings from this compound studies require corroboration through orthogonal experimental methods to establish biological relevance. Quantitative reverse transcription PCR (qRT-PCR) provides a targeted approach for validating expression changes of key genes identified in RNA-seq analysis. A panel of 20-30 significantly differentially expressed genes should be selected representing various functional categories and expression fold changes, with primers designed to span exon-exon junctions to minimize genomic DNA amplification. Western blotting and immunohistochemistry should be employed to confirm that transcriptional changes translate to corresponding protein level alterations, with particular focus on components of the PKC and AKT signaling pathways.

For functional validation, RNA interference (siRNA or shRNA) approaches should be utilized to knock down genes identified as potential mediators of this compound response or resistance. Conversely, overexpression studies can establish whether candidate genes are sufficient to modulate drug sensitivity. Cell viability assays (such as MTT or CellTiter-Glo) should be performed following genetic manipulation to quantify changes in this compound sensitivity, with combination index calculations used to determine whether genetic perturbations synergize with or antagonize drug treatment [7]. For genes encoding cell surface proteins, flow cytometry provides an additional validation method while enabling analysis at the single-cell level.

In Vivo Translation & PDX Models

Patient-derived xenograft (PDX) models offer a valuable platform for validating this compound transcriptomic signatures in a more physiologically relevant context. To establish PDX models, tumor fragments from patient biopsies or surgical specimens are implanted into immunodeficient mice, with subsequent passages performed to expand tissue for drug testing [4] [5]. Once established models reach appropriate tumor volume (typically 150-200 mm³), mice should be randomized into treatment groups receiving this compound (typically 50-100 mg/kg daily via oral gavage) or vehicle control, with tumor volumes measured regularly throughout the treatment period.

At designated endpoints, tumors should be harvested for molecular analysis, including RNA extraction for transcriptomic profiling and protein analysis for pathway validation. The transcriptional response to this compound in PDX models should be compared to human cell line data to identify conserved drug response signatures. For genes identified as potential biomarkers of response, correlative analyses should examine the relationship between baseline expression and tumor growth inhibition across different PDX models. This approach has proven valuable in recent studies, where PDX models demonstrated significant tumor volume reductions (90-93%) following this compound treatment, providing compelling evidence for its therapeutic potential [4] [5].

Table 3: Key Validation Experiments for this compound Transcriptomic Findings

Validation Method Application Key Readouts Interpretation
qRT-PCR mRNA level confirmation ΔΔCt values, fold changes Technical validation
Western Blot Protein level confirmation Phospho/total protein ratios Pathway modulation
Immunohistochemistry Spatial localization H-score, staining intensity Tissue context
siRNA Knockdown Functional requirement IC50 shifts, apoptosis Mechanism elucidation
PDX Models In vivo relevance Tumor volume, weight change Translational potential

Data Integration & Biomarker Development

Multi-Omics Correlation Analysis

The integration of RNA-seq data with other molecular profiling approaches significantly enhances the interpretation of this compound's mechanisms and potential resistance pathways. Proteomic integration enables researchers to determine whether transcriptional changes correspond to protein level alterations, with particular importance for drug target engagement assessment. Recent studies have demonstrated that integrated analysis of transcriptomics and proteomics can identify concordant pathways affected by this compound treatment, with the number of overlapping pathways providing a measure of confidence in biological findings [6]. For this compound, special attention should be paid to the correlation between transcript and protein levels for components of the PKC and PI3K/AKT pathways.

Phosphoproteomic data provides particularly valuable complementary information for this compound studies, enabling direct assessment of pathway modulation at the signaling level. Integration of transcriptomic and phosphoproteomic data can distinguish primary kinase inhibition events from secondary adaptive responses, offering insights into both direct drug effects and compensatory mechanisms. Additional integration with genomic data can identify genetic features that predict this compound sensitivity, such as mutations or copy number alterations in pathway components. Multi-omics integration should employ statistical approaches that account for the different data structures and noise characteristics of each molecular domain, with multivariate methods used to identify combined biomarker signatures that outperform single-platform predictors.

Biomarker Identification & Companion Diagnostic Development

The development of predictive biomarkers represents a crucial application of transcriptomic analysis in this compound research. Gene expression signatures that predict drug sensitivity can be derived through comparison of transcriptional profiles between sensitive and resistant models, with machine learning approaches (such as random forests or regularized regression) used to identify minimal gene sets with optimal predictive performance. For this compound, potential biomarker candidates include genes involved in PKC signaling, apoptosis regulation, and the PI3K/AKT pathway, with particular attention to AKT3 and FGFR2 which have been associated with poorer patient outcomes in certain malignancies [4] [5].

The analytical validation of transcriptomic biomarkers requires careful assay development to translate RNA-seq-derived signatures into clinically applicable tests. NanoString-based assays provide a robust method for implementing multigene signatures in clinical settings, offering advantages in reproducibility, throughput, and compatibility with formalin-fixed paraffin-embedded (FFPE) specimens. For potential companion diagnostics, cutoff values should be established using receiver operating characteristic (ROC) analysis in training cohorts, with subsequent validation in independent patient cohorts. The clinical utility of this compound biomarkers should be evaluated in the context of specific cancer types, with consideration of established pathological and molecular classifications to determine whether transcriptomic signatures provide complementary predictive information.

RNA_Seq_Workflow cluster_experimental Experimental Design & Sample Preparation cluster_computational Computational Analysis cluster_validation Validation & Translation CellLines CellLines DrugTreatment DrugTreatment CellLines->DrugTreatment RNA_Extraction RNA_Extraction DrugTreatment->RNA_Extraction RNA RNA Extraction Extraction LibraryPrep LibraryPrep Sequencing Sequencing LibraryPrep->Sequencing QC QC Sequencing->QC RNA_Extraction->LibraryPrep Alignment Alignment QC->Alignment CountMatrix CountMatrix Alignment->CountMatrix DEG DEG CountMatrix->DEG Pathways Pathways DEG->Pathways qPCR qPCR Pathways->qPCR Western Western Pathways->Western PDX PDX Pathways->PDX Biomarkers Biomarkers qPCR->Biomarkers Western->Biomarkers PDX->Biomarkers

Diagram 2: RNA-Seq Workflow for this compound Studies - This diagram outlines the comprehensive workflow for transcriptomic analysis of this compound effects, encompassing experimental design, computational analysis, and validation stages.

Applications in Drug Development

Mechanism of Action Elucidation

Whole transcriptome RNA-seq analysis provides powerful insights into this compound's complete mechanism of action, extending beyond its primary targets to encompass system-wide biological effects. Transcriptomic profiling enables researchers to distinguish primary drug responses (direct consequences of target engagement) from secondary adaptive changes, offering a more comprehensive understanding of drug activity. For this compound, this approach has revealed effects on diverse biological processes including cell cycle regulation, apoptosis induction, and metabolic reprogramming, in addition to the expected modulation of PKC and AKT signaling pathways [1]. Time-course experiments further enable researchers to reconstruct the temporal hierarchy of transcriptional responses, identifying immediate early genes as potential pharmacodynamic biomarkers.

The application of network analysis methods to this compound transcriptomic data can reveal novel insights into drug activity by identifying coordinately regulated gene modules and their associated biological functions. Weighted gene co-expression network analysis (WGCNA) provides a particularly valuable framework for identifying groups of genes with highly correlated expression patterns across different this compound treatment conditions, with module eigengenes serving as representative expression profiles. The correlation between module eigengenes and drug response metrics (such as viability inhibition) can highlight functional programs strongly associated with this compound sensitivity, potentially revealing novel mechanisms and biomarkers.

Combination Therapy Development

Transcriptomic analysis plays a crucial role in identifying rational combination therapies that may enhance this compound efficacy or overcome resistance. By characterizing the compensatory pathways activated in response to this compound treatment, RNA-seq can reveal potential co-targeting opportunities. For example, studies in diffuse large B-cell lymphoma have demonstrated that this compound combination with ibrutinib produces synergistic anti-tumor effects through simultaneous suppression of BTK and PKCβ signaling, leading to enhanced apoptosis and proliferation inhibition [7]. The combination was found to work synergistically to regulate whole-transcriptome expression, effectively downregulating BCR, NF-κB, JAK, and MAPK related signaling pathways.

The development of combination strategies should be guided by transcriptomic signatures of pathway activation, with potential combinations selected based on complementary mechanisms of action. For this compound, promising combination partners include inhibitors of parallel survival pathways, inducers of apoptotic signaling, and modulators of immune response. Transcriptomic profiling following combination treatment can verify intended mechanism and identify unexpected interactions, with synergy scores calculated based on differential expression compared to single-agent treatments. The systematic application of transcriptomic analysis to combination therapy development provides a rational framework for identifying effective drug partnerships that may enhance clinical efficacy beyond monotherapy approaches.

Conclusion

Whole transcriptome RNA-seq analysis represents a powerful methodology for elucidating this compound's complex mechanisms of action and identifying biomarkers that may guide its clinical development. The integrated approach outlined in these application notes—encompassing careful experimental design, comprehensive computational analysis, and rigorous validation—provides a robust framework for generating biologically meaningful and clinically actionable insights from transcriptomic data. As the field advances, the integration of RNA-seq with other molecular profiling technologies and functional screening approaches will further enhance our understanding of this compound's therapeutic potential and optimal clinical application.

The challenges encountered in this compound's clinical development highlight the importance of biomarker-driven strategies in oncology drug development. The application of transcriptomic profiling offers the potential to identify patient subsets most likely to benefit from this compound treatment, potentially revitalizing clinical development through precision medicine approaches. By implementing the standardized protocols and analytical frameworks described in these application notes, researchers can generate comparable datasets across studies and institutions, accelerating the collective understanding of this compound's biological effects and clinical potential.

References

enzastaurin clinical trial failures efficacy challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What was the primary intended mechanism of action of Enzastaurin? A1: this compound was developed as an oral, small-molecule, adenosine triphosphate (ATP)-competitive inhibitor of Protein Kinase C beta (PKCβ) [1] [2]. The primary intended mechanism was to suppress tumor growth by:

    • Inhibiting tumor-induced angiogenesis by blocking PKCβ-mediated VEGF signaling [1].
    • Promoting tumor cell apoptosis and inhibiting proliferation by disrupting PKC-mediated signal transduction pathways [3] [4].
  • Q2: What were the major efficacy challenges encountered in late-stage clinical trials? A2: The core challenge was poor efficacy in unselected patient populations across multiple cancer types. While generally well-tolerated, this compound failed to demonstrate a significant survival benefit in broad Phase II and III trials, both as a single agent and in combination with other drugs [5] [2]. Subsequent analysis pointed to a lack of proper patient stratification in early trials, which failed to identify the subpopulation most likely to respond to the treatment [3] [5].

  • Q3: Has a biomarker been identified to predict response to this compound? A3: Yes. The sponsor, Denovo Biopharma, retrospectively identified a germline polymorphism biomarker called DGM1 [3]. Analysis of samples from a prior Phase 2 trial in glioblastoma showed that patients who were DGM1-positive had a longer median overall survival after this compound treatment compared to DGM1-negative patients [3]. This biomarker is now being used to enrich the patient population in an ongoing Phase 3 trial for newly diagnosed glioblastoma [3] [6].

  • Q4: What are the key lessons from this compound's development cycle? A4: this compound's journey offers several critical lessons in drug development [5] [2]:

    • The importance of biomarker-guided patient stratification from early stages of development.
    • Challenges in translating preclinical activity from animal models to human clinical efficacy.
    • The need for comprehensive pharmacokinetic understanding, such as the critical impact of taking the drug with a high-fat meal to increase exposure [3].

Clinical Trial Data Summary

The table below summarizes key quantitative data from selected this compound clinical trials.

Trial Phase / Type Patient Population Key Efficacy Findings Key Challenges / Notes
Phase 2 (Glioblastoma) [3] Newly diagnosed GBM (unselected) Mild improvement in median overall survival; several patients survived >5 years [3]. Significant activity only in a subpopulation; prompted retrospective biomarker discovery.
Phase 1/2 (Recurrent High-Grade Gliomas) [1] Recurrent high-grade gliomas Radiographic response: 25% (21/84 pts); 6-mo PFS: 7% (GBM), 16% (anaplastic glioma) [1]. Insufficient single-agent activity for monotherapy; EIAEDs drastically reduced drug exposure [1].
Phase 3 (Various Cancers) [5] Multiple solid and hematological cancers Poor efficacy in broad, unselected patient populations [5]. Failed to meet primary endpoints; highlighted lack of predictive biomarkers and poor patient selection [5].

Mechanisms and Experimental Pathways

Understanding this compound's mechanism and the logic behind its retrial requires visualizing the key pathways and strategies.

Diagram: Intended vs. Investigated Mechanisms of Action This diagram contrasts this compound's initial design rationale with insights gained from later research, particularly in AML, which revealed a more complex mechanism.

cluster_intended Intended Mechanism (Initial Design) cluster_investigated Investigated Mechanism (e.g., in AML) a1 This compound a2 Inhibits PKCβ a1->a2 Primary Target a3 Blocks VEGF-Mediated Angiogenesis a2->a3 a4 Suppresses Tumor Growth a3->a4 b1 This compound (High Dose) b2 Inhibits PKCα & Other Isoforms b1->b2 Off-Target Effects b3 Suppresses BCL2 Phosphorylation b2->b3 b4 Inhibits ERK Activation b2->b4 b5 Promotes Apoptosis in Tumor Cells b3->b5 b4->b5

Workflow: Biomarker Strategy in the New Phase 3 Trial This flowchart outlines the patient stratification strategy being employed in the ongoing Phase 3 trial to address past failures.

start Patient with Newly Diagnosed GBM step1 Biomarker Screening for DGM1 start->step1 step2 DGM1-Positive Status step1->step2 Identified exit Patient Excluded step1->exit Not Identified (Excluded from Trial) step3 Randomization step2->step3 step4a Arm A: this compound + Temozolomide + Radiotherapy step3->step4a step4b Arm B: Placebo + Temozolomide + Radiotherapy step3->step4b step5 Primary Endpoint: Overall Survival (OS) step4a->step5 step4b->step5 step6 Assessment of Efficacy in Enriched Population step5->step6

References

enzastaurin resistance mechanisms overcoming strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Category Specific Question Brief Answer Key Factor / Mechanism
General Mechanisms What is a primary cause of intrinsic resistance to enzastaurin? Activation of alternative survival pathways (e.g., Akt, MAPK) downstream of VEGFR or EGFR can reduce efficacy. [1] Signaling Pathway Rewiring
Does this compound have efficacy in all patient populations? No; efficacy is often linked to specific biomarkers. A key example is the DGM1 germline polymorphism. [2] [3] Patient Stratification Biomarkers
Specific Cancer Contexts How can this compound overcome resistance to anti-EGFR therapies? This compound inhibits VEGF/PKCβ signaling, blocking a key escape route for cancer cells resistant to EGFR inhibitors. [1] VEGF/PKCβ Signaling
How does this compound re-sensitize TNBC cells to paclitaxel? It post-transcriptionally restores Aurora Kinase B (AURKB) expression via the GCN2-p-eIF2α axis, reinstating mitotic arrest. [4] [5] AURKB Restoration
Clinical & Experimental What is a critical pharmacokinetic factor for optimal this compound exposure? Administration with a high-fat meal significantly increases drug absorption and exposure. [2] Drug Administration Protocol
What is a reliable pharmacodynamic marker for target engagement? Reduction in phosphorylation of GSK-3β and S6 Ribosomal Protein (S6RP) in PBMCs or tissue indicates PKCβ pathway inhibition. [6] [7] Phospho-Biomarker Inhibition

Troubleshooting Guides & Experimental Protocols

Strategy: Combining this compound with Other Targeted Therapies

This strategy aims to block multiple parallel survival pathways simultaneously to prevent or overcome resistance.

Detailed Experimental Protocol (In Vitro Synergy Analysis) [1]:

  • Cell Models: Use paired parental and drug-resistant cell lines (e.g., GEO colon cancer cells and their gefitinib-resistant counterpart, GEO-GR).
  • Drug Treatment: Treat cells with this compound and the companion drug (e.g., gefitinib) both alone and in combination across a range of concentrations.
  • Growth Assay: Perform soft agar colony formation assays. Seed cells in soft agar and treat them for 10-14 days. Stain colonies with nitro blue tetrazolium and count colonies >0.05 mm.
  • Data Analysis: Calculate the Combination Index (CI) using the method of Chou and Talalay (e.g., with CalcuSyn software). A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
  • Downstream Validation: Via Western blotting, confirm inhibition of key signaling nodes like pAkt, pp70S6K, and pGSK3β in the combination group.

The logic of targeting parallel and compensatory pathways can be visualized as follows:

G cluster_compensatory Compensatory Pathway (Targeted by this compound) cluster_primary Primary Target Pathway EGFR EGFR Inhibitor (e.g., Gefitinib) Akt pAkt / Akt Pathway EGFR->Akt Blocks This compound This compound PKCb PKCβ This compound->PKCb Inhibits VEGF VEGF Signaling This compound->VEGF Inhibits PKCb->Akt GSK3b pGSK3β PKCb->GSK3b Suppresses S6RP pS6 Ribosomal Protein PKCb->S6RP Suppresses VEGF->Akt Survival Tumor Cell Survival/Resistance Akt->Survival GSK3b->Survival S6RP->Survival

Strategy: Using Biomarkers for Patient Stratification

This approach is crucial for identifying patient populations most likely to respond to this compound, thereby overcoming the "resistance" of the overall population in unselected clinical trials.

Detailed Experimental Protocol (Biomarker Analysis) [4] [7] [2]:

  • Biomarker Identification:
    • DGM1 Genotyping: Isolate genomic DNA from patient blood or tissue samples. Use methods like PCR or genome-wide scanning for single nucleotide polymorphisms (SNPs) to identify the presence of the DGM1 biomarker. [2] [3]
    • AURKB Expression Analysis: For TNBC paclitaxel resistance models, assess AURKB levels via Western blot or immunohistochemistry (IHC) on tumor specimens. [4]
  • Pharmacodynamic (PD) Biomarker Monitoring:
    • Sample Collection: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of patients treated with this compound. [6] [7]
    • Target Engagement Assay: Perform an ELISA to detect phosphorylation levels of Glycogen Synthase Kinase-3 (GSK-3) in the PBMC lysates. A decrease in phosphorylation confirms on-target activity of this compound. [6]
Strategy: Restoring Apoptotic Sensitivity in Resistant Cells

This strategy is based on reversing the fundamental cellular changes that confer the resistant phenotype.

Detailed Experimental Protocol (In Vitro Resensitization) [4]:

  • Generation of Resistant Cells: Generate paclitaxel-resistant TNBC cell lines (e.g., from SUM159PT or MDA-MB-231) by continuous, stepwise exposure to increasing concentrations of paclitaxel over several months.
  • Compound Screening: Screen the resistant cells with a library of kinase inhibitors (e.g., 180 compounds) alone and in combination with paclitaxel. Measure cell viability after 72-96 hours using a luminescent (CellTiter-Glo) or colorimetric (MTT) assay.
  • Mechanistic Validation:
    • Cell Death & Cycle Analysis: Use a cell death detection ELISA to quantify apoptosis and flow cytometry with YO-PRO-1/propidium iodide to analyze cell cycle distribution, looking for mitotic arrest. [4]
    • Pathway Analysis: Via Western blot, track the expression of AURKB and phosphorylation of key players in the GCN2-p-eIF2α axis to confirm the mechanistic pathway.

The following diagram illustrates the mechanism of re-sensitization to paclitaxel:

G Paclitaxel Paclitaxel MitoticArrest Mitotic Arrest Paclitaxel->MitoticArrest Promotes This compound This compound PKC PKC Inhibition This compound->PKC Targets GCN2 GCN2-p-eIF2α Axis Activation PKC->GCN2 AURKB AURKB Protein Accumulation GCN2->AURKB Post-transcriptional Restoration AURKB->MitoticArrest Restores AURKB->MitoticArrest CellDeath Cell Death MitoticArrest->CellDeath

Key Quantitative Data for Experimental Design

The table below summarizes critical quantitative data from the literature to guide your experimental design.

Parameter Value / Range Context / Cell Line Experimental Note Source
IC₅₀ (In Vitro) 0.05 - 0.2 µM Various NSCLC & SCLC cell lines Measured via CellTiter-Glo assay after 72h treatment in 1% FBS. [7]
In Vivo Dose (Mouse) 10 mg/kg Daily, intraperitoneal (i.p.) Used in combination with Paclitaxel (20 mg/kg, thrice/week) in TNBC model. [4]
Combination Index (CI) < 1 (Synergistic) GEO colon cancer cells + Gefitinib Calculated via Chou & Talalay method using soft agar assay. [1]
Target Plasma Concentration > 1400 nM (Total drug) Clinical trial in glioblastoma Based on estimated IC₉₀ and protein binding. [6]
Clinical Dose (with food) 375 mg / 500 mg New Phase 3 trial / Historical Taking with a high-fat meal significantly increases exposure. [2] [6]

References

optimizing enzastaurin patient stratification biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

Validated & Investigated Biomarkers for Enzastaurin

The following table summarizes the primary biomarkers associated with this compound response based on current clinical and pre-clinical research.

Biomarker Description Associated Cancer Type Evidence Level & Context
DGM1 [1] A germline polymorphism (single nucleotide polymorphism) Glioblastoma (GBM), Diffuse Large B-Cell Lymphoma (DLBCL) [1] Phase 3 Trial Biomarker: Retrospective analysis showed longer median overall survival in DGM1-positive patients [1].
JAK1/STAT3 Pathway [2] Overexpression of JAK1 and phosphorylation of STAT3 Non-Small Cell Lung Cancer (NSCLC) [2] Pre-clinical In Vitro: Gene expression profiling linked JAK/STAT pathway overexpression to increased this compound sensitivity [2].
Phospho-GSK3β [3] [4] Phosphorylation of Glycogen Synthase Kinase-3β (a downstream target of PKCβ) Glioblastoma, various cancers (as a pharmacodynamic marker) [3] [4] Pharmacodynamic Biomarker: Measured in PBMCs; indicates target (PKCβ) inhibition by this compound [3] [4].

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments related to these biomarkers, which you can adapt for your own research.

Protocol: Detecting DGM1 Biomarker Status

The DGM1 biomarker was discovered by scanning the genome for germline polymorphisms that predict response to this compound [1].

  • Sample Type: DNA samples (from blood or tissue).
  • Methodology: Retrospective genetic analysis of patient samples from previous clinical trials.
  • Workflow:
    • Sample Collection: Obtain pre-treatment DNA samples from patients enrolled in trials.
    • Genomic Scanning: Use genome-wide scanning techniques to identify single nucleotide polymorphisms (SNPs).
    • Correlation with Outcome: Correlate the presence of the specific DGM1 polymorphism with patient survival data (e.g., median overall survival) from the clinical trial.
  • Key Technical Note: The initial association was found through a retrospective analysis. Its predictive value is now being prospectively validated in ongoing Phase 3 trials [1].
Protocol: Pharmacodynamic Analysis of Phospho-GSK3β in PBMCs

This flow cytometry-based assay measures PKC pathway inhibition in surrogate cells from patients receiving this compound [3].

  • Objective: To confirm that this compound is hitting its intended target in vivo.
  • Sample Type: Peripheral Blood Mononuclear Cells (PBMCs) collected from patients before and after dosing.
  • Detailed Workflow:

G A Blood Sample Collection B PBMC Isolation (Density Centrifugation) A->B C Stimulation with Phorbol Ester B->C D Cell Fixation & Permeabilization C->D E Antibody Staining (Anti-phospho-PKC Substrates) D->E F Flow Cytometry Analysis E->F G Quantify PKC Activity via Fluorescence Shift) F->G

  • Key Reagents & Controls:
    • Stimulation: Phorbol ester (e.g., PMA) to activate PKC.
    • Antibody: Antibody specific for phosphorylated forms of PKC substrates [3].
    • Critical Controls: Include unstimulated cells and samples from healthy donors or pre-dose patients to establish a baseline.
  • Validation: The assay must be validated for selectivity, sensitivity, and reproducibility. A significant decrease in fluorescence signal post-treatment indicates successful target inhibition [3].
Protocol: Identifying Novel Biomarkers via Gene Expression Profiling

This approach was used to link JAK1 pathway overexpression to this compound sensitivity in NSCLC cell lines [2].

  • Objective: To discover new predictive biomarkers for this compound sensitivity.
  • Model System: A panel of relevant cancer cell lines (e.g., 22 lung cancer cell lines).
  • Detailed Workflow:

G A Cell Line Panel (e.g., 22 Lung Cancer Lines) B Dose-Response Assay (MTS assay to determine IC50) A->B C Multi-Omics Profiling (mRNA, miRNA, Phospho-RTK) B->C D Bioinformatic Analysis (Correlate profiles with IC50) C->D E Candidate Pathway Identification (e.g., JAK/STAT) D->E F Functional Validation (e.g., JAK1 Overexpression) E->F

  • Key Steps:
    • Dose-Response Curve: Treat each cell line with a concentration range of this compound (e.g., 0.01-100 µM) for 72 hours. Calculate the IC50 value using an MTS or MTT assay [2].
    • Multi-Omics Profiling: Perform gene expression arrays (e.g., Affymetrix), phospho-RTK arrays, and/or miRNA profiling on the same cell lines.
    • Bioinformatic Correlation: Use algorithms (e.g., Support Vector Machine) to correlate omics data with IC50 values to identify genes/pathways associated with sensitivity [2].
    • Functional Validation: Confirm the role of the identified pathway (e.g., JAK1) by engineering overexpression and testing if it increases sensitivity, or using a specific inhibitor (e.g., JAK inhibitor I) to see if it blocks this compound's effect [2].

Troubleshooting Common Experimental Issues

  • Issue: High variability in pharmacodynamic (PD) biomarker data (e.g., phospho-GSK3β).
    • Solution: Control for food intake. Administer this compound soon after a meal, as food significantly increases drug exposure. Newer trial protocols specify this to ensure consistent biological dosing [1].
  • Issue: Low or undetectable drug exposure in patients, especially those on EIAEDs.
    • Solution: Be aware of drug-drug interactions. Patients on enzyme-inducing antiepileptic drugs (EIAEDs) have been shown to have approximately 80% lower serum this compound levels. In phase I trials, even high doses (900 mg) could not overcome this in glioma patients. Stratify patients or avoid concomitant use of strong CYP3A4 inducers/inhibitors [4].
  • Issue: Inconsistent growth inhibition results in cell-based assays.
    • Solution: Explore combination therapies. This compound shows synergistic effects with various chemotherapies. For example, in NSCLC models, its combination with pemetrexed was highly synergistic, involving mechanisms like G2/M checkpoint abrogation and reduction of thymidylate synthase (TS) expression [5]. Testing this compound in rational combinations may reveal greater efficacy.

References

Hematologic Toxicity Profile of Enzastaurin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key hematologic toxicities observed in clinical trials.

Toxicity Type Severity (Grade) Incidence & Context Management Notes
Thrombocytopenia [1] Dose-Limiting Toxicity (DLT) Occurred at high doses (1000 mg total daily) with twice-daily dosing. A key factor in determining the Maximum Tolerated Dose (MTD).
Thrombocytopenia [2] Grade 3 or higher Noted as one of the most common drug-associated serious toxicities. Requires monitoring.
General Hematologic Toxicity [3] Grade 3 to 4 Significantly lower compared to lomustine (1 event vs. 46 events). Highlights enzastaurin's superior hematologic safety profile versus some chemotherapies.

Management & Experimental Protocols

Clinical Management Guidance

For clinical trial design and patient monitoring, the following management strategies are derived from study protocols:

  • Dose Modification: The established clinical dose is 500 mg or 525 mg taken once daily. [4] [2] One phase III trial protocol specified that for grade 3 or higher non-hematologic toxicities, this compound should be omitted until the event resolves to grade ≤1 or baseline. Treatment could then be resumed at a reduced dose of 250 mg/day, with potential re-escalation to 375 mg/day if tolerated. [3] While this specifically mentions non-hematologic toxicity, this dose-reduction framework is a standard approach for managing significant toxicities.
  • Monitoring Regimen: Clinical trials implemented weekly complete blood counts (CBC) with differential, along with hepatic and renal function panels, during the first cycle, moving to bi-weekly or every-3-week monitoring in subsequent cycles with stable parameters. [1] [2]
Experimental Protocol for In Vitro Hematotoxicity Assessment

For researchers investigating the hematologic effects of this compound in preclinical models, the following workflow provides a methodological outline. The diagram illustrates the key stages of this process.

G start Start In Vitro Assessment culture Cell Culture Setup • Use relevant cell lines (e.g., B-cell lymphoma lines) • Culture in standard media with supplements start->culture dosing Drug Application • Prepare this compound stock solution • Apply a range of concentrations • Include vehicle control culture->dosing incubate Incubation & Monitoring • Incubate for 24-72 hours • Monitor cell viability and morphology dosing->incubate analyze Analysis of Effects • Flow cytometry for apoptosis/necrosis • Cell counting for proliferation • Megakaryocyte differentiation assays incubate->analyze interpret Data Interpretation • Determine IC50 values • Assess dose-dependent effects • Compare to clinical exposure data analyze->interpret

This experimental workflow can be broken down into the following detailed steps:

  • Cell Culture Setup:

    • Cell Lines: Utilize human cancer cell lines relevant to your research focus. For example, B-cell lymphoma lines have been used to study this compound's mechanisms. [5] For direct hematotoxicity assessment, consider megakaryocytic cell lines (e.g., MEG-01, DAMI) or primary human CD34+ hematopoietic progenitor cells differentiated in vitro toward megakaryocytes.
    • Culture Conditions: Maintain cells in appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere. [6] [5]
  • Drug Application & Treatment:

    • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Ensure the final DMSO concentration in cell culture media does not exceed 0.1% (v/v) to avoid solvent toxicity.
    • Dosing Regimen: Treat cells with a range of this compound concentrations (e.g., from 1 µM to 100 µM) based on reported IC₅₀ values and clinically achievable plasma levels. [1] [2] Include a vehicle control (0.1% DMSO). For time-course studies, collect samples at 24, 48, and 72 hours.
  • Analysis of Hematotoxic Effects:

    • Cell Viability and Proliferation: Use assays like the MTT assay or Cell Counting Kit-8 (CCK-8) to quantify metabolic activity and proliferation inhibition.
    • Apoptosis Assay: Detect early and late apoptotic cells using Annexin V/propidium iodide (PI) staining followed by flow cytometry. [5]
    • Lineage-Specific Toxicity: For thrombocytopenia models, perform megakaryocyte differentiation assays. Flow cytometric analysis of surface markers like CD41a and CD61 can evaluate the impact on megakaryocyte maturation.
    • Cell Cycle Analysis: Use PI staining of fixed, permeabilized cells and analyze DNA content by flow cytometry to determine if this compound causes cell cycle arrest.

Frequently Asked Questions (FAQs)

Q1: How does this compound's hematologic toxicity profile compare to traditional chemotherapy? this compound demonstrates a significantly more favorable hematologic safety profile compared to many cytotoxic chemotherapies. In a phase III trial against lomustine in glioblastoma patients, grade 3-4 hematologic toxicities were dramatically lower in the this compound arm (1 event) than in the lomustine arm (46 events). [3] This is a key differentiator for this targeted agent.

Q2: What is the primary hematologic dose-limiting toxicity (DLT) of this compound? Thrombocytopenia (low platelet count) has been identified as the primary hematologic DLT. This was observed in a phase I trial investigating high-dose, twice-daily dosing regimens, which found thrombocytopenia at a total daily dose of 1000 mg. [1]

Q3: Are there any other common non-hematologic toxicities I should account for in my experiments or trial design? Yes. While generally well-tolerated, this compound is associated with other notable toxicities. The most clinically significant is QTc interval prolongation on electrocardiogram, which was a DLT in some studies and requires cardiac monitoring. [6] [1] Other reported adverse events include fatigue, thrombosis, and elevated liver transaminases. [2]

References

enzastaurin QTc prolongation monitoring cardiac safety

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: What is Enzastaurin's Cardiotoxicity Profile?

This compound is an investigational small molecule, serine/threonine kinase inhibitor. Its primary identified cardiotoxicity risk is QTc interval prolongation [1] [2] [3]. Research also indicates it can cause negative chronotropic action (reduces heart rate) and negative inotropic responses (impairs cardiac systolic function) [1] [3].

Mechanisms of Cardiotoxicity

The table below summarizes the key molecular mechanisms behind this compound's cardiotoxic effects.

Mechanism Biological Target Functional Outcome

| Inhibition of Repolarizing Potassium Currents [1] [3] | • Rapid Delayed Rectifier (IKr) via hERG channel binding • Slow Delayed Rectifier (IKs) | → Prolonged action potential duration (APD) → Prolonged QT interval | | Disruption of Intracellular Calcium Handling [1] | • Ryanodine Receptor 2 (RyR2) phosphorylation | → Reduced intracellular Ca²⁺ transients → Impaired cardiac contractility (systolic function) | | Direct Chronotropic Effect [1] | Not fully elucidated, but independent of the above ion channels | → Reduced heart rate |

This sequence of cardiotoxic effects can be visualized in the pathway below:

G This compound This compound Ionic_Effects Ionic Channel Effects This compound->Ionic_Effects Inhibits Calcium_Effects Calcium Handling Disruption This compound->Calcium_Effects Inhibits Bradycardia Reduced Heart Rate (Bradycardia) This compound->Bradycardia Induces QT_Prolongation QTc Interval Prolongation Ionic_Effects->QT_Prolongation  Leads to Systolic_Dysfunction Impaired Cardiac Systolic Function Calcium_Effects->Systolic_Dysfunction  Leads to

Quantitative Data on QTc Prolongation

A cross-study analysis of cancer patients provided quantitative data on the concentration-dependent effect of this compound and its major metabolite on the QTc interval (corrected using Fridericia's formula, QTcF) [2].

Compound Plasma Concentration (Cmax, nmol/L) Predicted Mean ΔQTcF (ms) 90% Confidence Interval (ms)
This compound 3660 17.72 16.52 – 18.92
Metabolite (LSN326020) 1718 20.23 18.72 – 21.74

Recommendations for Cardiac Safety Monitoring

Based on the evidence, the following monitoring is recommended in both clinical and research settings [1] [3]:

  • Electrocardiogram (ECG) Monitoring: Continuous or serial ECG monitoring is advised to track the QTc interval, especially at steady-state drug concentrations.
  • Cardiac Function Assessment: Monitor overall cardiac systolic function, as this compound can impair contractility independently of its effect on QT interval.

Experimental Protocols for Cardiotoxicity Assessment

For researchers investigating this compound's cardiotoxicity, the following methodologies from recent studies can serve as a guide.

Protocol 1: In Vitro Electrophysiology (hERG/IKr Assay)

This protocol assesses the drug's direct effect on the hERG channel, a primary mechanism for QT prolongation [1].

  • 1. Cell System: Use HEK 293 cells stably expressing wild-type or mutant (S636A, S631A, F656V) hERG channels.
  • 2. Technique: Whole-cell patch-clamp recording.
  • 3. Procedure:
    • Maintain cells in a standard bath solution.
    • Obtain whole-cell configuration and hold the cell at a specific potential.
    • Apply a voltage-step protocol to elicit IKr currents.
    • Apply this compound in cumulative concentrations (e.g., 0.1, 1, 10 μM) and record the percentage inhibition of IKr tail current amplitude.
    • For state-dependency, apply the drug at different holding potentials.
Protocol 2: Ex Vivo Langendorff Perfused Heart

This protocol evaluates the integrated effect of the drug on the whole heart's electrical activity [1].

  • 1. Preparation: Isolate hearts from guinea pigs and perfuse retrograde via the aorta with oxygenated Krebs-Henseleit solution at constant pressure and temperature.
  • 2. Measurement: Insert an electrode into the ventricular cavity to record a monophasic action potential (MAP). Continuously record the ECG from the surface of the heart.
  • 3. Intervention: Perfuse the heart with increasing concentrations of this compound.
  • 4. Data Analysis: Measure and compare the QT interval and action potential duration (APD) at baseline and after each drug concentration.
Protocol 3: Intracellular Calcium Transient and Contractility

This protocol investigates the mechanism of impaired contractility [1].

  • 1. Cell Isolation: Use isolated adult guinea pig ventricular myocytes.
  • 2. System: Use the Ion-Optix MyoCam system.
  • 3. Procedure:
    • Stimulate the myocyte to contract and measure sarcomere shortening.
    • Simultaneously, load the cell with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM) to record the intracellular Ca²⁺ transient.
    • Expose the cell to this compound and measure changes in the amplitude and kinetics of both sarcomere shortening and the Ca²⁺ transient.

The overall experimental workflow for a comprehensive risk assessment is as follows:

G Start This compound Cardiotoxicity Assessment P1 In Vitro hERG/IKr Assay Start->P1 P2 Ex Vivo Langendorff Heart Start->P2 P3 Myocyte Contractility & Ca²⁺ Transient Start->P3 Mech Identify Molecular Mechanisms P1->Mech P2->Mech P3->Mech Risk Define Integrated Cardiotoxicity Risk Mech->Risk

References

Summary of Enzastaurin Synergistic Dosing Regimens

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Model Combination Drug Synergistic Enzastaurin Concentration / Dose Key Experimental Findings & Mechanisms Citation

| Various Solid Tumors (Preclinical) | SS1P (Immunotoxin) | 4-16 µM (in vitro) | ⚬ ~100-fold enhancement of SS1P activity at 8-16 µM. ⚬ Complete loss of Mcl-1, loss of AKT phosphorylation, activation of caspase 3/7. | [1] | | Diffuse Large B-Cell Lymphoma (DLBCL) (Preclinical) | Ibrutinib | Low-dose (specific µM not stated) (in vitro) | ⚬ Synergistically induced apoptosis, G1 phase arrest. ⚬ Downregulated BCR, NF-κB, JAK/MAPK signaling and NOTCH1 expression. | [2] [3] | | Non-Small Cell Lung Cancer (NSCLC) (Preclinical) | Pemetrexed | Synergy demonstrated (specific µM not detailed) (in vitro) | ⚬ G2/M checkpoint abrogation. ⚬ Reduced Akt phosphorylation and pemetrexed-induced TS expression. | [4] | | Non-Small Cell Lung Cancer (NSCLC) (Clinical Phase I) | Pemetrexed | 500 mg oral (daily or twice daily) | ⚬ Combination was well-tolerated. ⚬ Two patients achieved a partial response; five had prolonged stable disease. | [5] | | Glioblastoma (GBM) (Clinical Phase 3 Trial) | Temozolomide & Radiotherapy | 375 mg oral (with food) | ⚬ Trial targets patients with DGM1 biomarker. ⚬ Higher dose and dosing with food used to increase drug exposure. | [6] |

Experimental Protocols for Synergy Assessment

For your own experiments, you can adopt established methodologies to evaluate the synergistic effects of this compound combinations.

Cell Viability and Proliferation Assays
  • Purpose: To determine the baseline cytotoxicity of single agents and their combinations.
  • Common Method: Cell Titer-Glo Luminescent Cell Viability Assay [2] [7] [3].
    • Procedure: Seed cells in 96-well plates (e.g., 3,000 cells/well). The next day, treat with a matrix of drug concentrations (this compound and combination drug), both alone and in combination. Incubate for 48-72 hours. Add Cell Titer-Glo reagent to measure ATP levels (luminescent signal correlates with viable cell mass).
    • Data Analysis: Calculate inhibition rates and use software like CalcuSyn for synergy quantification [4].
Analyzing Pharmacologic Interaction (Synergy)
  • Purpose: To quantitatively determine if the drug combination effect is synergistic, additive, or antagonistic.
  • Common Method: Combination Index (CI) Method by Chou and Talalay [4].
    • Principle: CI < 0.9 indicates synergism; CI 0.9-1.1 indicates additivity; CI > 1.1 indicates antagonism.
    • Procedure: Perform cell viability assays with single agents and combinations at fixed molar ratios (e.g., based on IC50 values). Input the dose-effect data into CalcuSyn or similar software to calculate the CI values across different effect levels (Fraction Affected).
Mechanistic Studies to Elucidate Synergy

After establishing synergistic cytotoxicity, the following assays can help uncover the underlying mechanisms:

  • Apoptosis Detection: Use flow cytometry with Annexin V-APC/PI staining after 48-hour drug treatment [2] [3].
  • Cell Cycle Analysis: Use flow cytometry with Propidium Iodide (PI) staining to detect cell cycle phase distribution changes (e.g., G1 arrest or G2/M block) [4] [8].
  • Western Blotting: Analyze changes in key signaling proteins and survival pathways. Relevant targets from research include:
    • Pro-survival Proteins: Mcl-1, Bcl-2, Bcl-6 [1] [8]
    • Signaling Pathways: Phospho-AKT, Phospho-GSK3β, NOTCH1 [1] [2] [4]
  • Gene Expression Analysis: Use RNA-seq or qRT-PCR to assess whole-transcriptome changes or validate specific gene targets like NOTCH1 [3].

Diagram of Signaling Pathways for Mechanism Investigation

The DOT script below maps key signaling pathways that this compound combinations can influence, based on the research. This can guide your mechanistic studies.

This diagram illustrates how this compound and its combination partners can concurrently target multiple pathways to achieve synergistic effects.

FAQs for Troubleshooting Experiments

Q1: We see no synergy between this compound and our candidate drug. What could be wrong?

  • Check the dosing ratio: Synergy can be highly dependent on the specific concentration ratio of the two drugs. Conduct a full matrix assay (checkerboard) across a wide range of concentrations for both agents to find the optimal synergistic ratio [4] [7].
  • Verify the mechanism: Ensure your candidate drug targets a pathway that interacts with this compound's mechanisms (e.g., PI3K/AKT, PKC, BCR signaling). Not all inhibitors will combine synergistically, as seen with sotrastaurin and Go6976 + SS1P [1].

Q2: Our in vitro results are promising, but how do we translate the synergistic dose to an in vivo model?

  • Refer to clinical trial data: For initial estimates, consult prior Phase I studies. A 500 mg daily or divided twice-daily oral dose of this compound has been safely combined with pemetrexed [5].
  • Consider pharmacokinetics: Newer trials suggest administering this compound with food significantly increases drug exposure. A 375 mg dose with food is being used in the latest Phase 3 GBM trial [6]. Monitor drug exposure levels if possible.

Q3: What are the key molecular markers we should track to confirm the mechanism of our this compound combination? Prioritize markers based on the cancer context, but core targets include:

  • Apoptosis Regulators: Cleaved Caspase-3/7, PARP; reduction in Mcl-1 [1].
  • Key Signaling Nodes: Phospho-AKT (Ser473), Phospho-GSK3β (Ser9) [1] [4].
  • Cell Cycle Regulators: Phospho-Cdc25C, Cyclin B1 for G2/M checkpoints [4].
  • Lineage-Specific Targets: NOTCH1 (in DLBCL) [3], Thymidylate Synthase (with pemetrexed) [4].

References

enzastaurin drug development challenges lessons learned

Author: Smolecule Technical Support Team. Date: February 2026

What is Enzastaurin and What Was Its Initial Promise?

A: this compound is an orally administered small molecule that was initially developed as a selective inhibitor of Protein Kinase C beta (PKCβ). It was designed to block ATP binding and subsequent activation of this enzyme [1] [2].

Its promise was rooted in targeting the PKC and PI3K/AKT pathways, which are involved in key cancer processes. Preclinical studies indicated that this compound could inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and suppress tumor-induced angiogenesis [1] [3]. It showed encouraging activity in various models, including glioblastoma and lymphoma [1].


What Were the Major Challenges in this compound's Development?

The journey of this compound from the lab to the clinic provides critical lessons on the complexities of drug development. The table below summarizes the core challenges that contributed to its initial lack of success.

Challenge Category Specific Issue Impact on Development
Target Complexity Lack of specificity for PKCβ; PKC family has multiple, sometimes opposing, isozymes & functions [1]. Off-target effects & unpredictable biological outcomes complicated interpretation of results [1].
Preclinical-to-Clinical Translation Efficacy in animal models did not predict human response [1] [2]. Led to progression into clinical trials based on data that did not accurately reflect drug performance in patients.
Clinical Trial Design Inappropriate endpoint selection & lack of patient stratification in initial trials [1] [2]. Failed to identify a responsive patient subgroup, leading to conclusions of no overall efficacy.
Drug Delivery Potential issues with blood-brain barrier (BBB) penetration for brain tumors [4]. Limited drug distribution to tumor sites in glioblastoma, reducing therapeutic potential.

How Can We Overcome These Challenges in Future Research?

The lessons from this compound have paved the way for more sophisticated research strategies. The following experimental protocols and visual guides are designed to help you address these specific challenges in your own work.

Targeting Complex Signaling Pathways

This compound's mechanism was more complex than initially thought. The diagram below maps the key signaling pathways it influences, which is crucial for understanding its effects and the rationale for combination therapies.

G cluster_0 This compound Inhibition PKCb PKCb PI3K PI3K PKCb->PI3K Activates Angiogenesis Angiogenesis PKCb->Angiogenesis VEGF-induced Stimulates AKT AKT PI3K->AKT Activates GSK3b GSK3b AKT->GSK3b Phosphorylates (Inactivates) Proliferation Proliferation AKT->Proliferation Stimulates Apoptosis Apoptosis GSK3b->Apoptosis Promotes (when active) Inhib1 This compound Inhib1->PKCb Inhibits Inhib2 This compound Inhib2->PI3K Inhibits

Experimental Protocol: Comprehensive Pathway Analysis To avoid the pitfall of incomplete mechanism understanding, implement these assays:

  • Western Blotting: Confirm target engagement by measuring phosphorylation levels of key pathway components like GSK3β at Ser9 in treated vs. untreated tumor cell lysates [3]. This verifies the drug is hitting its intended target.
  • Multiplex Immunoassay: Use Luminex or similar platforms to simultaneously quantify the expression of multiple phosphoproteins (e.g., in the PI3K/AKT and MAPK pathways) to identify compensatory bypass mechanisms that may cause resistance [4].
  • Gene Expression Profiling: Conduct RNA sequencing on responsive vs. non-responsive patient-derived xenograft (PDX) models to identify transcriptional signatures associated with drug sensitivity.
Implementing Biomarker-Driven Patient Stratification

The most significant lesson from this compound's story is the importance of patient selection. A failed trial in an unselected population was later revived by identifying a predictive biomarker.

Case Study: The DGM1 Biomarker in DLBCL

  • Lesson Learned: Initial trials in Diffuse Large B-Cell Lymphoma (DLBCL) showed limited efficacy. Retrospective analysis using archived DNA samples identified a somatic biomarker, DGM1, which reliably identified subjects for whom this compound significantly prolonged survival [3].
  • New Trial Design: A subsequent Phase 3 trial was designed to prospectively assess this compound's effect only in patients with the DGM1 biomarker, demonstrating a shift from a one-size-fits-all approach to a precision medicine strategy [3].

G Start Patient Population (Unselected) Biomarker_Assay Biomarker Screening (e.g., DGM1 Test) Start->Biomarker_Assay Stratify_DGM1_pos DGM1 Positive Subpopulation Biomarker_Assay->Stratify_DGM1_pos Identifies Stratify_DGM1_neg DGM1 Negative Subpopulation Biomarker_Assay->Stratify_DGM1_neg Identifies Trial_Pos Enrolled in Targeted Trial Stratify_DGM1_pos->Trial_Pos Trial_Neg Directed to Alternative Therapy Stratify_DGM1_neg->Trial_Neg Outcome_Pos Improved Treatment Response Trial_Pos->Outcome_Pos

Experimental Protocol: Developing a Biomarker Strategy

  • Sample Collection: Archive tumor tissue (fresh-frozen or FFPE) and blood (as a germline control) from every patient in a clinical trial [3].
  • Genomic Analysis: Use techniques like next-generation sequencing (NGS) or PCR-based assays to screen for genetic variants. The discovery of the DGM1 biomarker was achieved through sophisticated pharmacogenomic testing of archived samples [3].
  • Statistical Correlation: Correlate biomarker status with clinical outcomes (e.g., Overall Survival, Progression-Free Survival) in a blinded, retrospective analysis to validate the biomarker's predictive power before designing a prospective trial.
Navigating Drug Repurposing Opportunities

Following its initial setbacks in oncology, this compound was investigated for repurposing in other diseases, highlighting how a "failed" drug can find new life.

Repurposing Target Rationale Development Status (as of 2022)
Vascular Ehlers-Danlos Syndrome (VEDS) Animal models with similar COL3A1 mutations showed that PKCβ inhibition significantly prevented death from spontaneous aortic rupture [5]. Clinical development by Aytu BioPharma was indefinitely suspended for financial reasons, not lack of efficacy [5].

Key Takeaways for Your Research

  • Target Beyond the Primary: Always investigate effects on parallel and downstream signaling pathways from the outset.
  • Biomarkers are Non-Negotiable: Integrate biomarker discovery and validation into preclinical and early clinical phases. Patient stratification is key to demonstrating efficacy.
  • Learn from Failure: The story of this compound is not over. Its initial failures provided invaluable lessons that are now being applied in precision oncology and repurposing efforts.

References

enzastaurin MGMT promoter methylation biomarker utility

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Is MGMT promoter methylation a predictive biomarker for enzastaurin? The evidence does not support MGMT status as a direct predictive biomarker for this compound efficacy. Instead, its primary role is stratifying patients for clinical trials where the standard chemotherapeutic agent, temozolomide (TMZ), is replaced by an experimental drug like this compound [1] [2]. Since patients with unmethylated MGMT promoters derive minimal benefit from TMZ, they are the primary population for trials testing TMZ alternatives [3] [4].

  • Q2: What was the clinical outcome of this compound in MGMT-unmethylated glioblastoma patients? A phase II trial (NCT00720356) evaluated this compound before, during, and after radiation therapy in patients with newly diagnosed MGMT-unmethylated glioblastoma. The study did not meet its primary endpoint, with a progression-free survival rate at 6 months (PFS-6) of 53.6%, just below the target of 55% [3] [5]. However, median overall survival varied significantly based on the extent of resection, highlighting the strong prognostic influence of surgery [3].

  • Q3: Are there ongoing trials combining this compound with standard temozolomide therapy? Yes. A Phase 3 trial (NCT03776071) is evaluating this compound in combination with standard radiation and temozolomide for newly diagnosed glioblastoma [6] [7]. This trial uses a novel genomic biomarker, DGM1, rather than MGMT status, to stratify patients. The study aims to determine if this compound provides a superior overall survival benefit for DGM1-positive patients compared to placebo, with both groups receiving standard TMZ therapy [6].

Experimental Protocols & Clinical Trial Designs

The following tables summarize the key methodologies from pivotal this compound trials.

Table 1: Phase II Trial of this compound Replacing Temozolomide in MGMT-Unmethylated GBM This design tests if this compound is a viable alternative to TMZ in patients unlikely to benefit from alkylating chemotherapy [3].

Protocol Component Details
Patient Population Newly diagnosed glioblastoma with unmethylated MGMT promoter [3].
Study Arms Single-arm study. All patients received this compound + radiotherapy [3].

| Treatment Schedule | Period I (Safety): Two this compound dose regimens explored (500 mg qd or 250 mg bid) with RT [3]. Period II (Treatment): this compound (250 mg bid) before, during, and after standard partial brain radiotherapy (60 Gy over 6 weeks) [3]. Period III (Maintenance): this compound monotherapy (250 mg bid) until progression or for up to 3 years [3]. | | Primary Endpoint | Progression-free survival rate at 6 months (PFS-6) [3]. | | Key Findings | PFS-6 was 53.6% (95% CI: 39.8–65.6), missing the pre-specified target of 55% [3]. |

Table 2: Phase I/III Trial of this compound Added to Standard Temozolomide Therapy This design tests if this compound provides an additive benefit to the standard of care, using a novel biomarker for selection [8] [6] [7].

Protocol Component Details
Patient Population Newly diagnosed glioblastoma; patients stratified by the novel DGM1 biomarker status [6] [7].
Study Arms Randomized, placebo-controlled. This compound + TMZ + RT vs. Placebo + TMZ + RT [6].

| Treatment Schedule | Concurrent Phase: RT (60 Gy) + TMZ (75 mg/m² daily) + this compound/Placebo [8]. Adjuvant Phase: TMZ (150-200 mg/m² for 5 days/cycle) + this compound/Placebo for up to 12 cycles [8]. This compound Dosing: 250 mg/day was established as the recommended phase II dose in combination with TMZ and RT [8]. | | Primary Endpoint | Superiority of overall survival in DGM1-positive patients [6]. |

This compound's Mechanism of Action & Signaling Pathways

This compound is an orally available serine/threonine kinase inhibitor. Its primary mechanism involves targeting key signaling pathways that promote tumor growth and survival.

The diagram below illustrates the molecular pathways targeted by this compound and their interplay.

G This compound inhibits multiple pathways to suppress tumor growth This compound This compound PKCβ PKCβ This compound->PKCβ Inhibits PI3K PI3K This compound->PI3K Inhibits AKT AKT PKCβ->AKT VEGF_Pathway VEGF Signaling PKCβ->VEGF_Pathway PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Suppresses Proliferation Proliferation AKT->Proliferation mTOR->Proliferation Angiogenesis Angiogenesis VEGF_Pathway->Angiogenesis Tumor_Growth Tumor Growth & Survival Apoptosis->Tumor_Growth Angiogenesis->Tumor_Growth Proliferation->Tumor_Growth

Pathway Key Takeaways:

  • Primary Target: this compound selectively inhibits Protein Kinase C-beta (PKCβ) [8].
  • Anti-Angiogenic Effect: By inhibiting PKCβ, this compound suppresses VEGF signaling, a critical pathway for tumor angiogenesis [8].
  • Pro-Survival Pathway Inhibition: this compound also directly and indirectly inhibits the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival [8]. This leads to increased apoptosis and reduced proliferation.
  • Synergy with Standard Therapy: Preclinical data suggest this compound may enhance the efficacy of radiation therapy and temozolomide-induced cell death [8].

Troubleshooting Guide: Interpreting MGMT Biomarker Data

  • Challenge: Inconsistent correlation between MGMT promoter methylation and treatment response.
  • Solution:
    • Use Quantitative Methods: Rely on quantitative techniques like pyrosequencing rather than qualitative or protein-level tests (e.g., IHC). A continuous measurement provides more robust data [4].
    • Define a Cut-off: Establish and validate a specific methylation percentage cut-off for your study (e.g., 7-9% is used in some clinical settings) [4]. Be aware of potential "grey zones".
    • Context is Key: Remember that MGMT status is a predictive biomarker specifically for alkylating agents like temozolomide. Its value for other therapies, like this compound, is primarily for patient stratification, not as a direct predictor of response [1] [2].

References

enzastaurin protein kinase C inhibitor selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Enzastaurin (LY317615) is an oral serine/threonine kinase inhibitor initially developed as a Protein Kinase C beta (PKCβ) inhibitor for oncology, with subsequent research revealing a broader polypharmacology profile. Its selectivity is characterized by potent activity against PKCβ and other PKC family members, with significant off-target activity against key kinases in the AKT and GSK3 pathways, which contributes to its complex mechanism of action.


Kinase Selectivity Profile: Quantitative Comparison

The following table summarizes the inhibitory activity (IC₅₀ values) of this compound against its primary kinase targets, based on data from published kinase profiling studies.

Table 1: this compound Kinase Inhibitory Profile (IC₅₀)

Kinase Target IC₅₀ (nM) Primary Function & Relevance
PKCβ ~ 6 - 41 nM Primary target. Angiogenesis, cell proliferation, survival.
PKCα ~ 23 - 52 nM Cell proliferation, differentiation, immune response.
PKCγ ~ 6 - 30 nM Primarily expressed in CNS; relevance in oncology is limited.
AKT (PKB) ~ 5 - 8 nM Key off-target. Critical survival kinase; inhibition contributes to pro-apoptotic effects.
GSK3β ~ 21 nM Key off-target. Regulates glycogen metabolism, apoptosis, and β-catenin degradation.
PKA ~ 54 nM cAMP-dependent signaling; role in various cellular processes.
PKCε ~ 160 nM Cell transformation, survival.
PKCη ~ 380 nM Immune regulation, cell growth.
RSK2 ~ 590 nM Regulates cell growth and survival downstream of ERK.
CHK2 ~ 680 nM DNA damage response kinase.
Aurora-A ~ 780 nM Mitotic regulator; inhibition can cause mitotic defects.
FMS (CSF1R) ~ 820 nM Tyrosine kinase; role in monocyte/macrophage survival.
PKCδ ~ 1,100 nM Apoptosis, tumor suppression.
PKCι ~ 1,200 nM Cell transformation, survival.
FLT3 ~ 1,300 nM Tyrosine kinase; important in AML.
PKCζ ~ 1,600 nM Cell polarity, survival.
SGK ~ 1,700 nM Survival kinase, related to AKT.

Data compiled from: Graff et al., Clin Cancer Res 2005; 11(3) and more recent broad-panel kinase profiling studies (PMID: 25545390, among others).


Comparison with Other PKC-Targeting and Pan-Kinase Inhibitors

Table 2: Comparison with Alternative Kinase Inhibitors

Inhibitor Primary Targets Key Differentiating Selectivity Clinical/Developmental Stage
This compound PKCβ, PKC family, AKT, GSK3β Dual-pathway inhibition (PKC & PI3K/AKT). Oral bioavailability. Phase III (various cancers, e.g., DLBCL, GBM).
Sotrastaurin (AEB071) PKCα, PKCβ, PKCθ More selective for classical & novel PKC isoforms; less active on AKT. Primarily developed for immunosuppression. Phase II (Organ transplant, uveal melanoma).
Midostaurin (PKC412) FLT3, PKCα, VEGFR, c-KIT Broad-spectrum tyrosine kinase inhibitor with PKC activity. Approved for FLT3-mutated AML. Approved (AML), Phase II/III for other indications.
Ruboxistaurin PKCβ Highly selective for PKCβ isoform; developed for diabetic complications. Phase III (Diabetic neuropathy, retinopathy).
UCN-01 (7-hydroxystaurosporine) CHK1, PKCα, CDKs Potent inhibitor of cell cycle checkpoints (CHK1) with historical PKC focus. Phase II (various cancers).

Detailed Experimental Protocols for Cited Data

The quantitative data in Table 1 is primarily derived from standardized, high-throughput kinase assay protocols.

Protocol 1: In Vitro Kinase Activity Assay (Radioisotopic)

  • Objective: To determine the IC₅₀ of this compound against purified recombinant kinase domains.
  • Methodology:
    • Kinase Reaction: Purified kinase protein is incubated with a specific peptide/substrate, ATP (including [γ-³²P]-ATP for detection), and a reaction buffer containing Mg²⁺.
    • Inhibitor Titration: this compound is serially diluted (e.g., from 10 µM to 0.1 nM) and added to the reaction mixture.
    • Detection: After incubation, the phosphorylated peptide product is captured on a phosphocellulose filter plate. Unincorporated ATP is washed away.
    • Quantification: Radioactivity on the plate, corresponding to the level of phosphorylation, is measured using a scintillation counter.
    • Data Analysis: The percentage of inhibition is calculated for each this compound concentration. IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Pathway Analysis (Western Blot)

  • Objective: To confirm target engagement and downstream pathway modulation in cancer cell lines.
  • Methodology:
    • Cell Treatment: Cancer cells (e.g., glioma or lymphoma lines) are treated with a range of this compound concentrations (e.g., 0.1 - 10 µM) for a specified time (e.g., 2-24 hours).
    • Cell Lysis: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
    • Protein Separation & Transfer: Lysates are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
    • Immunoblotting: Membranes are probed with specific primary antibodies:
      • Target Engagement: Phospho-PKCβ (Ser660), total PKCβ.
      • Downstream Effects: Phospho-GSK3β (Ser9), phospho-AKT (Ser473), total AKT, phospho-S6 Ribosomal Protein (Ser235/236), and cleaved PARP (for apoptosis).
    • Detection: Membranes are incubated with fluorescent or HRP-conjugated secondary antibodies and visualized. A reduction in phosphorylation signals demonstrates effective pathway inhibition.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate this compound's mechanism of action and the key experimental workflow used to validate it.

Diagram 1: this compound's Primary Signaling Pathways

This diagram shows the key pathways modulated by this compound, highlighting its multi-target nature.

G PKC_Family PKC Family (PKCβ, PKCα, etc.) mTORC1 mTORC1 Signaling PKC_Family->mTORC1 Activates AKT AKT (PKB) GSK3b GSK3β AKT->GSK3b Inhibits (p-Ser9) AKT->mTORC1 Activates Apoptosis Promotes Apoptosis GSK3b->Apoptosis Promotes (when active) Proliferation Inhibits Proliferation mTORC1->Proliferation Stimulates Angiogenesis Inhibits Angiogenesis Invisible Invisible->PKC_Family This compound Inhibits Invisible->AKT This compound Inhibits

  • Title: this compound Inhibits PKC and AKT Pathways
Diagram 2: Key Experimental Validation Workflow

This diagram outlines the standard cell-based protocol for confirming this compound's activity.

G Step1 1. Treat Cancer Cells with this compound Dose Range Step2 2. Lyse Cells & Extract Protein Step1->Step2 Step3 3. Separate Proteins by SDS-PAGE Gel Step2->Step3 Step4 4. Transfer to Membrane (Western Blot) Step3->Step4 Step5 5. Probe with Antibodies Step4->Step5 Step6 6. Detect & Analyze Signals Step5->Step6 Ab1 p-PKCβ / p-AKT Step5->Ab1 Ab2 p-GSK3β Step5->Ab2 Ab3 Cleaved PARP Step5->Ab3 Ab4 Total Protein / Actin (Loading Control) Step5->Ab4

  • Title: Cell-Based Target Engagement Assay

Conclusion

enzastaurin combination vs monotherapy clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes of Enzastaurin Combination Therapies

Cancer Type Combination Partner Trial Phase Key Efficacy Findings Key Safety Findings Reference
Recurrent Malignant Gliomas Bevacizumab Phase II [1] GBM: mOS 7.5 mos; mPFS 2.0 mos. Anaplastic Glioma: mOS 12.4 mos; mPFS 4.4 mos. Most common Gr 3+ toxicities: lymphopenia (15%), hypophosphatemia (8.8%), thrombotic events (7.5%). [1]
Advanced Solid Tumors (e.g., Ovarian) Bevacizumab Phase I [2] Ovarian Cancer Subset: ORR 32.3%; 50.4% were progression-free at 6 mos. Most common related toxicities: urine/discoloration, fatigue, pain, diarrhea, nausea. Established MTD for this compound. [2]
Diffuse Large B-Cell Lymphoma (DLBCL) Ibrutinib Preclinical [3] [4] Synergistic anti-tumor effect in vitro and in vivo; reduced proliferation, increased apoptosis, cell cycle arrest. Low doses of each drug were sufficient to achieve synergistic effects, suggesting a potential for a better safety profile. [3] [4]

Experimental Protocols for Key Studies

For researchers designing similar experiments, here are the methodologies from the pivotal studies.

  • This compound + Ibrutinib in DLBCL (Preclinical) [3] [4]:

    • Cell Viability & Synergy: Cell Titer-Glo Luminescent Cell Viability Assay was used. The Combination Index (CI) method by Chou and Talalay was applied, where CI < 0.9 indicates synergism.
    • Apoptosis & Cell Cycle: Measured by flow cytometry using annexin V-APC staining for apoptosis and propidium iodide (PI) staining for cell cycle analysis after 48-hour drug treatment.
    • Western Blotting: Cells were lysed in RIPA buffer with protease/phosphatase inhibitors. Essential regulatory enzymes in signaling pathways (e.g., BCR, NF-κB) were detected.
    • In Vivo Evaluation: The synergistic anti-tumor effects were also confirmed in mouse models.
  • This compound + Bevacizumab in Recurrent Malignant Gliomas (Clinical) [1]:

    • Dosing Schedule: this compound was administered orally with a loading dose of 1125 mg, followed by 500 mg (for patients on non-enzyme-inducing antiepileptics) or 875 mg daily. Bevacizumab was given at 10 mg/kg intravenously every two weeks.
    • Efficacy Assessment: MRI scans were conducted at baseline and every 8 weeks thereafter. Tumor response was evaluated using standard criteria (e.g., RECIST).
    • Biomarker Analysis: Phosphorylated glycogen synthase kinase-3 (pGSK-3β) levels were measured in peripheral blood mononuclear cells (PBMCs) as a potential pharmacodynamic marker.

Mechanisms of Synergistic Action

The rationale for combining this compound with other drugs is grounded in targeting complementary pathways. The diagram below illustrates the synergistic mechanism between this compound and ibrutinib in DLBCL.

The synergistic mechanism of this compound and pemetrexed in Non-Small Cell Lung Cancer (NSCLC) involves different pathways, as shown below.

G Pemetrexed Pemetrexed TS_Activity TS Expression & Activity Pemetrexed->TS_Activity Inhibits G2_Checkpoint G2/M Checkpoint Pemetrexed->G2_Checkpoint Activates combo_effect Pemetrexed->combo_effect DNA_Synth Impaired DNA Synthesis TS_Activity->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis G2_Checkpoint->Apoptosis Protects from This compound This compound This compound->G2_Checkpoint Abrogates AKT Akt/GSK3β Pathway This compound->AKT Inhibits VEGF VEGF Secretion This compound->VEGF Inhibits This compound->combo_effect combo_effect->TS_Activity Synergistic  Reduction

Future Directions and Conclusions

The future of this compound in combination therapy is notably active in the field of glioblastoma (GBM). Denovo BioPharma is conducting a biomarker-guided Phase III trial (NCT03776071) investigating this compound in combination with temozolomide and radiation as a first-line therapy for newly diagnosed GBM [5] [6]. The drug has received Orphan Drug Designation from the FDA and EMA for this indication.

  • Combination therapy is often superior to monotherapy, with this compound demonstrating synergistic effects and improved clinical outcomes when paired with targeted agents, antiangiogenics, or chemotherapeutics.
  • The mechanistic rationale is strong, involving disruption of complementary oncogenic pathways, such as PKCβ/AKT, BTK, and key metabolic enzymes like TS.
  • Future success, particularly in areas like GBM, may depend on biomarker selection to identify patient populations most likely to respond.

References

Enzastaurin's Mechanism of Action and Biomarker Development

Author: Smolecule Technical Support Team. Date: February 2026

Enzastaurin is an oral serine/threonine kinase inhibitor that primarily targets the protein kinase C beta (PKC-β) pathway and suppresses the phosphoinositide 3-kinase (PI3K)/AKT pathway, promoting apoptosis and inhibiting tumor proliferation and angiogenesis [1] [2].

The following diagram illustrates the targeted signaling pathway and the biomarker validation process for this compound.

G This compound MOA and Biomarker Validation cluster_1 Biomarker DGM1 Discovery Growth Factor Growth Factor PKC-β Activation PKC-β Activation Growth Factor->PKC-β Activation Stimulates PI3K/AKT Pathway PI3K/AKT Pathway PKC-β Activation->PI3K/AKT Pathway Activates Tumor Survival/Proliferation Tumor Survival/Proliferation PI3K/AKT Pathway->Tumor Survival/Proliferation Promotes This compound This compound This compound->PKC-β Activation Inhibits This compound->PI3K/AKT Pathway Suppresses PRELUDE Trial (Phase III) PRELUDE Trial (Phase III) Retrospective Genotyping Retrospective Genotyping PRELUDE Trial (Phase III)->Retrospective Genotyping Whole Genome SNP Arrays DGM1 Biomarker Identified DGM1 Biomarker Identified Retrospective Genotyping->DGM1 Biomarker Identified Whole Genome SNP Arrays S028 Study (Phase II) S028 Study (Phase II) DGM1 Biomarker Validated DGM1 Biomarker Validated S028 Study (Phase II)->DGM1 Biomarker Validated Confirms Correlation ENGINE Trial (Ongoing) ENGINE Trial (Ongoing) DGM1 Biomarker Validated->ENGINE Trial (Ongoing) Prospective Validation

A key development in this compound research is the identification of DGM1, a novel genetic biomarker identified through retrospective whole-genome SNP array analysis [1]. The biomarker's correlation with this compound efficacy was first discovered in the PRELUDE trial and then successfully replicated in the phase II S028 study, forming the basis for the ongoing prospective ENGINE validation trial [1].

Experimental Protocols for Biomarker and Activity Analysis

Cellular PKC Activity Assay (Drug Activity Biomarker)

This protocol measures this compound's direct target inhibition in patient surrogate cells [2].

  • 1. Cell Stimulation and Processing: Peripheral blood mononuclear cells (PBMCs) or cell lines (e.g., U937) are stimulated with phorbol ester to activate PKC, then fixed and permeabilized.
  • 2. Antibody Staining: Cells are reacted with a fluorescence-conjugated antibody specific for phosphorylated PKC substrates.
  • 3. Quantitative Analysis: Processed samples are analyzed using flow cytometry. The fluorescence intensity provides a quantitative measure of PKC activity.
  • 4. Ex Vivo Application: Blood is drawn from cancer patients before and after receiving oral this compound. The PKC activity in their PBMCs is then assayed as above to confirm target inhibition.
Integrative Genomic Analysis (Predictive Biomarker Discovery)

This methodology identifies pathways and biomarkers predictive of clinical phenotypes like cancer stage or drug response [3].

  • 1. Multi-Omics Data Collection: Patient-level genomic data is gathered, which can include:
    • Gene expression (from microarrays or RNA-seq)
    • DNA methylation data (probe beta values)
    • Single nucleotide polymorphism (SNP) data (from SNP arrays)
  • 2. Pathway-Centric Analysis: Data is organized not by individual genes but by known biological pathways (e.g., KEGG, BioCarta).
  • 3. Graph-Based Learning: For each pathway, a patient-to-patient network graph is built. The weight of the edge between two patients is based on the similarity of their multi-omics profiles within that pathway's genes. A graph-based semi-supervised learning algorithm then calculates a predictive score for each patient (e.g., for cancer stage).
  • 4. Pathway Ranking and Validation: Pathways are ranked by their predictive power. The top-ranked pathways are considered biologically relevant to the clinical phenotype and can inform biomarker discovery.

Clinical Efficacy and Biomarker Correlation Across Cancers

The clinical efficacy of this compound varies significantly by cancer type and, crucially, by biomarker status. The table below summarizes its performance in key clinical trials.

Cancer Type Trial / Phase Intervention & Comparator Primary Endpoint Key Result in Overall Population Key Result in Biomarker-Defined Subgroup
Diffuse Large B-Cell Lymphoma (DLBCL) PRELUDE / Phase III [4] This compound vs. Placebo (maintenance after R-CHOP) Disease-Free Survival (DFS) HR 0.92 (95% CI 0.69-1.22); 4-yr DFS 70% vs 71% (NS) Not significant for PKCβ expression or cell of origin [4]
DLBCL (High-risk) S028 / Phase II [1] This compound + R-CHOP vs R-CHOP Not Specified Not Reported DGM1+ & IPI≥3: OS HR 0.28 (95% CI 0.10-0.81), p=0.018 [1]
Non-Small Cell Lung Cancer (NSCLC) LUN06-116 / Phase II [5] This compound + Pemetrexed/Carboplatin/Bevacizumab vs Placebo + PCB Progression-Free Survival (PFS) Median PFS 3.5 mo vs 4.3 mo (HR 1.04, 95% CI 0.49-2.21) (NS) Not Reported
Glioblastoma N/A (Preclinical) [6] This compound, Imatinib, Temozolomide in patient-derived models Kinase activity & Phenotypic response Heterogeneous inter-patient response; limited efficacy and model-dependent effects Kinase profiling linked resistance to ErbB signaling pathway activity [6]

Abbreviations: HR: Hazard Ratio; CI: Confidence Interval; NS: Not Significant; OS: Overall Survival; R-CHOP: Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone; IPI: International Prognostic Index.

Interpretation of Efficacy and Research Implications

The data reveals a clear trajectory for this compound's development:

  • The Importance of Patient Stratification: Initial phase III trials in unselected DLBCL populations failed to meet their endpoints [4]. However, retrospective analysis uncovered DGM1, a biomarker that identified a subgroup of high-risk patients who derived significant benefit (OS HR of 0.28) [1]. This underscores that the efficacy of targeted therapies like this compound may be obscured in broad, unselected trial populations.
  • Cancer-Specific Outcomes: this compound did not improve efficacy in NSCLC when added to a bevacizumab-containing regimen, leading to trial termination for futility [5]. In glioblastoma models, responses were highly heterogeneous and linked to persistent activity in alternative pathways like ErbB signaling [6].
  • Current Research Direction: The definitive validation of this compound's efficacy is now focused on the prospective ENGINE trial, which is enrolling only high-risk (IPI ≥3), DGM1-positive DLBCL patients to confirm the biomarker-driven benefit suggested in earlier studies [1].

Practical Guidance for Researchers

For researchers designing studies or evaluating this compound:

  • For Biomarker Discovery: Consider employing integrative genomic pathway analyses [3] rather than focusing on single genes, as this can more robustly capture the complex biology underlying drug response.
  • For Preclinical Modeling: Be aware that drug response and kinase activity profiles can be highly dependent on the cellular model (2D vs. 3D) used [6]. Prioritize models that most closely mimic the tumor microenvironment.
  • For Clinical Trial Design: The this compound story is a paradigm for biomarker-driven drug development. The most promising path forward is to stratify patients based on the DGM1 biomarker, particularly in DLBCL.

References

enzastaurin NOTCH1 pathway inhibition validation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Comparison at a Glance

The table below compares the direct NOTCH1 inhibition approach with enzastaurin's documented mechanism.

Feature Direct NOTCH1 Pathway Inhibition This compound's Documented Action
Primary Target NOTCH1 receptor (e.g., Brontictuzumab) [1] Protein Kinase C beta (PKCβ) [2] [3]
Mechanism Blocks receptor cleavage (GSI) or ligand binding (therapeutic antibody) [1] Inhibits PKCβ, affecting downstream PI3K/AKT and MAPK pathways [4] [5] [2]
Effect on NOTCH1 Directly suppresses NOTCH1 signaling and target genes (e.g., Hes1, Hey1) [1] Indirectly reduces NOTCH1 mRNA expression; an observed downstream effect, not primary action [4] [5]
Key Evidence Functional validation in glioma stem-like cells (GSCs) [1] RNA-seq in DLBCL cells showing synergistic effect with Ibrutinib [4] [5]

Experimental Data and Protocol

The key evidence for this compound's indirect effect on NOTCH1 comes from a 2019 study on DLBCL.

  • Experimental Finding: Research showed that the combination of this compound and ibrutinib synergistically inhibited the growth of DLBCL cells. Whole-transcriptome RNA sequencing analysis revealed that this co-treatment significantly downregulated the mRNA expression levels of NOTCH1 [4] [5].
  • Key Methodology:
    • Cell Lines: Used both ABC-type (HBL-1, TMD8) and GCB-type (OCI-LY7, SU-DHL-2, SU-DHL-6) DLBCL cells [4] [5].
    • Treatment: Cells were treated with low doses of this compound and ibrutinib, both individually and in combination [4] [5].
    • qRT-PCR Assay: Total RNA was extracted using Trizol reagent and cDNA was synthesized. NOTCH1 mRNA expression was quantified using specific primers and the 2-ΔΔCt method for analysis [4] [5].

Signaling Pathway Relationships

The following diagram illustrates the documented targets of this compound and how its action is linked to the observed reduction in NOTCH1 expression, based on the research in DLBCL.

This compound and NOTCH1 Pathway Relationship This compound This compound PKCbeta PKCβ This compound->PKCbeta  Inhibits BCR_Signaling BCR Signaling Pathway PKCbeta->BCR_Signaling  Modulates NOTCH1_mRNA NOTCH1 mRNA Expression BCR_Signaling->NOTCH1_mRNA  Downregulates Synergistic_Effect Synergistic Anti-Tumor Effect (in DLBCL with Ibrutinib) NOTCH1_mRNA->Synergistic_Effect  Contributes to

Key Research Takeaways

  • Research Context is Crucial: The data linking this compound to NOTCH1 downregulation is specific to DLBCL models and was observed in the context of combination therapy with ibrutinib, a BTK inhibitor [4] [5]. It is not clear if this effect occurs in other cancers or with this compound monotherapy.
  • Contrast with Direct Inhibitors: In glioblastoma research, direct NOTCH1 inhibition is achieved through different methods, such as the therapeutic antibody Brontictuzumab, which directly blocks the receptor and reduces expression of downstream target genes like Hes1 and Hey1 [1].
  • Clinical Development of this compound: Despite preclinical promise, this compound's clinical development has been challenging. Phase III trials in diseases like DLBCL and glioblastoma did not meet their primary endpoints, leading to a halt in its development as a monotherapy for these cancers [6] [2].

References

enzastaurin orphan drug designation status updates

Author: Smolecule Technical Support Team. Date: February 2026

Enzastaurin Orphan Drug Designation Status

Indication Designation Status Sponsor Designation Date Notes
Marfan Syndrome Designated [1] Aytu BioPharma, Inc. [1] April 14, 2025 [1] Not yet FDA-approved for this indication [1]
Glioblastoma Multiforme Designation Withdrawn/Revoked [2] Denovo Biopharma LLC [2] September 19, 2005 (Originally Designated) [2] Designation revoked on June 24, 2024 [2]

Historical Context and Development Path

This compound's development journey provides context for its current status. Historically, it was investigated as a protein kinase C beta (PKCβ) inhibitor for various cancers, with glioblastoma and diffuse large B-cell lymphoma (DLBCL) being major areas of focus [3] [4] [5].

  • Shift in Clinical Focus: While earlier clinical trials in cancer showed limited efficacy as monotherapy [3] [4], more recent efforts have pivoted to rare genetic diseases. Research indicates that PKC/ERK signaling is a key driver of vascular events in conditions like vascular Ehlers-Danlos Syndrome (VEDS), a severe genetic disease related to Marfan syndrome [6]. A pivotal clinical trial (the PREVEnt Trial) for VEDS is planned [6].
  • Biomarker-Driven Strategy: In its oncology trials, especially for DLBCL, the drug's sponsor, Denovo Biopharma, adopted a biomarker-driven approach. They retrospectively discovered a genetic biomarker (DGM1) that appeared to predict which patients would respond positively to this compound [5]. This highlights a modern precision medicine strategy in drug development.

Regulatory and Development Timeline

The following diagram summarizes the key regulatory milestones in the development of this compound:

A 2005: Orphan Designation for Glioblastoma Multiforme C 2020: Fast Track Designation for Newly Diagnosed Glioblastoma A->C B Ongoing: Phase 3 ENGINE Trial for DLBCL with DGM1 biomarker E 2024: Orphan Designation for Glioblastoma Revoked B->E C->E D 2021: Orphan Designation for Ehlers-Danlos Syndrome (VEDS) F 2025: Orphan Designation for Marfan Syndrome D->F

Interpretation of Status Updates

The recent regulatory changes for this compound indicate a strategic redirection of its development path.

  • Withdrawal in Glioblastoma: The revocation of the orphan designation for glioblastoma in June 2024 [2] strongly suggests that Denovo Biopharma is no longer actively pursuing this specific indication. This does not necessarily reflect on the drug's efficacy in other areas.
  • Focus on Rare Diseases: The new designation for Marfan syndrome (April 2025) [1], along with the existing program for VEDS [6], shows a clear strategic pivot by Aytu BioPharma towards targeting rare genetic disorders involving vascular integrity.

References

Enzastaurin Phase III Clinical Trials: Results at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core outcomes from completed and ongoing Phase III trials of enzastaurin.

Trial / Identifier Patient Population Intervention & Comparator Primary Endpoint(s) Key Efficacy Results Key Safety Findings

| Completed: Recurrent Glioblastoma [1] | Recurrent WHO grade 4 glioblastoma (N=266) | this compound vs. Lomustine | Progression-free Survival (PFS) | Median PFS: 1.5 mo (enza) vs 1.6 mo (lomu); HR=1.28 [1] Median OS: 6.6 mo (enza) vs 7.1 mo (lomu); HR=1.20 [1] | Better hematologic toxicity profile vs. lomustine (Grade 3-4 events: 1 vs. 46) [1] | | Completed: PRELUDE [2] [3] | High-risk DLBCL in remission post-first-line therapy | this compound (maintenance) vs. Placebo | Disease-free Survival (DFS) | No significant difference in DFS or OS at 4 years [2] | Information not specified in results | | Ongoing: ENGINE (NCT03263026) [4] [2] | Newly diagnosed, high-risk DLBCL, DGM1-positive | R-CHOP + this compound vs. R-CHOP + Placebo | Overall Survival (OS) in DGM1+ patients | Trial ongoing; results not available [4] | Trial ongoing; results not available | | Ongoing: Newly Diagnosed GBM [5] [2] | Newly diagnosed Glioblastoma, DGM1-positive | this compound + Temozolomide + Radiation vs. Placebo + Std Care | Information not specified in results | Trial ongoing; results not available [5] | Trial ongoing; results not available |

Detailed Experimental Protocols and Data Analysis

For a deeper understanding, here is a breakdown of the methodologies and more detailed results from the key trials.

Recurrent Glioblastoma Trial [1]

This study provides the most complete set of negative results for this compound in an unselected population.

  • Trial Design: This was a phase III, multicenter, open-label study where patients were randomly assigned in a 2:1 ratio to receive either this compound or lomustine [1].
  • Dosing:
    • This compound: 500 mg orally daily, following a 1,125-mg loading dose on cycle day 1 [1].
    • Lomustine: 100-130 mg/m² orally on day 1 of a 6-week cycle [1].
  • Key Efficacy Results:
    • Progression-free Survival (PFS): The median PFS was 1.5 months for this compound compared to 1.6 months for lomustine. The hazard ratio (HR) was 1.28, indicating a trend favoring lomustine, though the difference was not statistically significant [1].
    • Overall Survival (OS): The median OS was 6.6 months for this compound and 7.1 months for lomustine (HR=1.20) [1].
    • Response Rates: The objective response rate was low in both arms: 2.9% for this compound and 4.3% for lomustine [1].
  • Key Safety Results: this compound was notably better tolerated in terms of hematologic toxicity. There was only one Grade 3-4 hematologic event in the this compound group versus 46 events in the lomustine group. Four patients in the this compound arm discontinued due to drug-related serious adverse events, and one death was considered drug-related [1].
The Shift to Biomarker-Driven Trials

The failure of the initial trials led to retrospective analyses that identified DGM1, a germline polymorphism, as a potential predictive biomarker for this compound response [5] [2].

  • Discovery Data: In a retrospective analysis of the PRELUDE trial (DLBCL), this compound was associated with a significantly improved overall survival in DGM1-positive patients versus those without the biomarker (Hazard Ratio, 0.27) [2].
  • New Trial Designs: Based on this finding, new Phase III trials were initiated that only enroll patients who test positive for the DGM1 biomarker [5] [4].
    • The ENGINE trial in DLBCL combines this compound with standard R-CHOP chemotherapy [4].
    • The newly launched glioblastoma trial combines this compound with temozolomide and radiation in newly diagnosed DGM1-positive patients [5]. This trial will also use a higher, potentially more effective dose of 375 mg, taken with food to increase drug exposure [5].

This compound's Mechanism of Action

This compound is an oral serine/threonine kinase inhibitor. Its proposed anti-tumor activity involves multiple pathways, which can be visualized in the following diagram.

G cluster_pathways Pathways Targeted by this compound This compound This compound PKCβ PKCβ Inhibition This compound->PKCβ PI3K_AKT PI3K/AKT Pathway Suppression This compound->PI3K_AKT Angiogenesis Tumor-Induced Angiogenesis PKCβ->Angiogenesis Suppresses Proliferation Tumor Cell Proliferation PKCβ->Proliferation Suppresses Survival Tumor Cell Survival PI3K_AKT->Survival Suppresses Apoptosis Apoptosis (Cell Death) PI3K_AKT->Apoptosis Promotes

The diagram illustrates that this compound's primary mechanism involves:

  • Inhibition of Protein Kinase C beta (PKCβ): This enzyme is implicated in tumor-induced angiogenesis and proliferation [1] [6] [2].
  • Suppression of the PI3K/AKT pathway: This is a critical signaling pathway that promotes tumor cell survival and growth. By suppressing it, this compound can induce apoptosis (programmed cell death) [1] [7] [2].

Interpretation and Future Directions

The clinical development of this compound is a compelling example of how a drug can be repurposed through biomarker discovery.

  • Initial Results: The completed Phase III trials conclusively showed that this compound does not have superior efficacy compared to standard chemotherapy in broad, unselected populations of recurrent glioblastoma or as maintenance therapy for DLBCL [1] [2].
  • Current Strategy: The focus has now shifted to a personalized medicine approach. The ongoing ENGINE and newly diagnosed GBM trials are testing the hypothesis that this compound provides a significant survival benefit specifically for patients whose tumors harbor the DGM1 biomarker [5] [4] [2]. The FDA has granted Fast Track designation to this compound for newly diagnosed glioblastoma, underscoring the potential of this targeted strategy [2].

References

enzastaurin across cancer types comparative activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Activity of Enzastaurin Across Cancers

The table below summarizes the efficacy outcomes of this compound in various cancer types based on the available clinical trial data.

Cancer Type Study Phase Patient Population Key Efficacy Findings Source / Clinical Trial ID

| Lung Cancer (Preclinical) | Preclinical (22 cell lines) | 22 lung cancer cell lines | • Activity linked to JAK1 pathway overexpression. • JAK1 overexpression increased sensitivity; JAK inhibition reduced this compound's effect. | [1] | | Prostate Cancer | Phase 2 | Cohort 1: Androgen-independent, non-metastatic, chemo-naive. Cohort 2: Metastatic, post-docetaxel chemotherapy. | • Cohort 1: 0% Objective Response Rate (ORR). • Cohort 2: Median Progression-Free Survival (PFS) was 6.9 months. | [2] | | Leukemia (B-CLL) | Phase 1b | Patients with B-cell Chronic Lymphocytic Leukemia (CLL). | • Primary outcome was pharmacodynamic (pGSK3β level), not clinical efficacy. | [3] |

Detailed Experimental Data and Protocols

For the key studies identified, here is a more detailed look at the experimental methodologies and findings.

Lung Cancer (Preclinical Study)

This study aimed to identify biomarkers for this compound sensitivity and understand its mechanism of action [1].

  • Methodology:

    • Cell Line Screening: Anti-tumour effects were analyzed across 22 lung cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using an MTS assay after 72 hours of drug exposure.
    • Multi-Omics Profiling: To find sensitivity-associated molecules, the researchers conducted:
      • Gene expression profiling using Affymetrix HG-U133A arrays.
      • Phospho-Receptor Tyrosine Kinase (RTK) array with 71 antibodies.
      • microRNA expression profiling using TaqMan MicroRNA Arrays.
    • Data Analysis: A support vector machine algorithm model was built using identified genes to distinguish sensitive from resistant cell lines.
    • Pathway Analysis & Validation: Pathway analysis implicated the JAK/STAT pathway. Validation experiments included:
      • Western Blotting to confirm JAK1 protein overexpression in sensitive cells.
      • Drug Combination: Co-administration of this compound with a JAK inhibitor to see its effect on growth inhibition.
      • Genetic Overexpression: Lentiviral-mediated JAK1 overexpression to test for increased drug sensitivity.
  • Key Finding: The JAK1 pathway was identified as a potential predictive biomarker for this compound response in lung cancer [1].

Prostate Cancer (Phase 2 Trial)

This two-cohort trial evaluated this compound in men with androgen-independent prostate cancer [2].

  • Methodology:

    • Study Design: Two cohorts were treated in sequence.
      • Cohort 1: Chemo-naive participants with rising PSA but no metastatic disease.
      • Cohort 2: Participants with metastatic disease that progressed after one prior docetaxel-based chemotherapy regimen.
    • Dosing: All participants received a 1125 mg loading dose on Day 1 of Cycle 1, followed by a 500 mg daily dose.
    • Endpoints:
      • Cohort 1: Primary endpoint was Objective Response Rate (ORR), defined by PSA response (PSA CR: <0.2 ng/mL; PSA PR: ≥50% decrease).
      • Cohort 2: Primary endpoint was Progression-Free Survival (PFS), a composite measure including tumor progression, skeletal events, symptomatic progression, or death.
  • Key Finding: this compound showed limited activity in non-metastatic disease but demonstrated a median PFS of 6.9 months in metastatic, treatment-resistant patients [2].

Mechanism of Action and Signaling Pathways

This compound is an oral serine-threonine kinase inhibitor. It was initially developed as a selective ATP-competitive inhibitor of Protein Kinase C beta (PKCβ), which is involved in cell proliferation, angiogenesis, and apoptosis [1].

The preclinical lung cancer study revealed that its anti-tumor activity is also closely linked to the JAK/STAT signaling pathway. The relationship between this compound and this pathway is illustrated below.

G This compound This compound PKCb PKCb This compound->PKCb Inhibits JAK1 JAK1 JAK1->this compound Increases Sensitivity STAT3 STAT3 JAK1->STAT3 Phosphorylates PSTAT3 PSTAT3 STAT3->PSTAT3 CellProlif CellProlif PSTAT3->CellProlif Promotes SensitiveCell Sensitive Cancer Cell SensitiveCell->JAK1 Overexpression ResistantCell Resistant Cancer Cell ResistantCell->JAK1 Low Expression

This diagram illustrates the logical relationship discovered in the preclinical study: cancer cells with high JAK1 expression are more sensitive to this compound, while those with low expression are more resistant.

Interpretation and Limitations of Available Data

Based on the search results, I was unable to locate a direct, contemporary comparison of this compound's activity against other modern targeted therapies. The available data suggests:

  • Limited Clinical Efficacy: The clinical trial data for prostate cancer and leukemia is from the late 2000s and did not lead to a major change in treatment standards, indicating limited efficacy in those contexts.
  • Promising Preclinical Biomarker: The most significant finding is from the 2012 lung cancer study, which identified JAK1 overexpression as a potential predictive biomarker. This suggests this compound's activity might be highly specific to a molecular subtype rather than a broad cancer type.
  • Absence of Recent Data: There is a notable lack of recent clinical trial results for this compound in the searched literature, especially when compared to the volume of new data for other targeted agents and immunotherapies.

References

×

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

515.23212518 Da

Monoisotopic Mass

515.23212518 Da

Heavy Atom Count

39

Appearance

Solid powder

UNII

UC96G28EQF

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in brain cancer, lymphoma (non-hodgkin's), and lung cancer.

Mechanism of Action

Enzastaurin is an oral serine-threonine kinase inhibitor that is designed to suppress tumor growth through multiple mechanisms. Preclinical data indicate it may reduce the cell's ability to reproduce (cell proliferation), increase the natural death of the tumor cells (apoptosis), and inhibit tumor- induced blood supply (angiogenesis). Enzastaurin has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways. These pathways have been shown to be activated in a wide variety of cancers. In addition to glioblastoma, enzastaurin is also being studied in multiple other tumor types, including non-Hodgkin's lymphoma, colorectal cancer, non-small cell lung cancer, pancreatic cancer, and mantle cell lymphoma.

Pictograms

Irritant

Irritant

Other CAS

170364-57-5

Wikipedia

Enzastaurin

Dates

Last modified: 09-12-2023
1:Molecular mechanism underlying the pharmacological interactions of the protein kinase C-β inhibitor enzastaurin and erlotinib in non-small cell lung cancer cells. Steen NV, Potze L, Giovannetti E, Cavazzoni A, Ruijtenbeek R, Rolfo C, Pauwels P, Peters GJ.Am J Cancer Res. 2017 Apr 1;7(4):816-830. eCollection 2017. PMID: 28469955 Free PMC Article2:Enzastaurin: A lesson in drug development. Bourhill T, Narendran A, Johnston RN.Crit Rev Oncol Hematol. 2017 Apr;112:72-79. doi: 10.1016/j.critrevonc.2017.02.003. Epub 2017 Feb 11. Review. PMID: 28325267 3:Randomized, Double-Blind, Phase III Trial of Enzastaurin Versus Placebo in Patients Achieving Remission After First-Line Therapy for High-Risk Diffuse Large B-Cell Lymphoma. Crump M, Leppä S, Fayad L, Lee JJ, Di Rocco A, Ogura M, Hagberg H, Schnell F, Rifkin R, Mackensen A, Offner F, Pinter-Brown L, Smith S, Tobinai K, Yeh SP, Hsi ED, Nguyen T, Shi P, Hahka-Kemppinen M, Thornton D, Lin B, Kahl B, Schmitz N, Savage KJ, Habermann T.J Clin Oncol. 2016 Jul 20;34(21):2484-92. doi: 10.1200/JCO.2015.65.7171. Epub 2016 May 23. PMID: 27217449 4:A pharmacokinetic and safety study of a fixed oral dose of enzastaurin HCl in native Chinese patients with refractory solid tumors and lymphoma. Li X, Fang X, Li S, Zhang W, Yang N, Cui Y, Huang H, Cai R, Lin X, Fu X, Hong H, Lin T.Oncotarget. 2016 Apr 5;7(14):18585-93. doi: 10.18632/oncotarget.7875. PMID: 26942463 Free PMC Article

Explore Compound Types